2-Amino-4-fluoro-6-phenoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-6-phenoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAALKUKMPRWQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353686 | |
| Record name | 2-Amino-4-fluoro-6-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314029-36-2 | |
| Record name | 2-Amino-4-fluoro-6-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-6-phenoxypyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-fluoro-6-phenoxypyrimidine
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the field of drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the vast array of substituted pyrimidines, 2-Amino-4-fluoro-6-phenoxypyrimidine stands out as a key intermediate in the synthesis of various high-value pharmaceutical compounds. The strategic incorporation of an amino group at the 2-position, a fluorine atom at the 4-position, and a phenoxy group at the 6-position creates a versatile building block for the development of novel drugs. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Retrosynthetic Analysis: Devising a Logical Pathway
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The core of this strategy revolves around the sequential functionalization of a readily available pyrimidine precursor. The most common and industrially viable approach begins with the construction of a 2-aminopyrimidine ring, followed by the introduction of the halogen and phenoxy substituents.
Two primary retrosynthetic disconnections are considered:
-
Disconnection of the C-O bond: This suggests that the final step could be a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide anion displaces a suitable leaving group (such as a halogen) at the 6-position of a 2-amino-4-fluoropyrimidine precursor.
-
Disconnection of the C-F bond: This alternative pathway involves the fluorination of a 2-amino-4-chloro-6-phenoxypyrimidine intermediate.
Both pathways are chemically plausible and have been explored in the synthesis of related compounds. This guide will focus on the most robust and commonly employed pathway, which proceeds through a dihalogenated intermediate.
Visualizing the Synthetic Strategy
Figure 1: A high-level overview of the primary synthetic pathway.
Part 1: Synthesis of the Key Intermediate: 2-Amino-4,6-dichloropyrimidine
The journey towards our target molecule begins with the synthesis of the versatile intermediate, 2-amino-4,6-dichloropyrimidine. This is typically achieved in two high-yielding steps from basic starting materials.
Step 1.1: Cyclocondensation to form 2-Amino-4,6-dihydroxypyrimidine
The foundational pyrimidine ring is constructed via a cyclocondensation reaction between guanidine and a malonic ester derivative, typically diethyl malonate. This reaction is base-catalyzed, with sodium methoxide or sodium ethoxide being the preferred bases.
Reaction Mechanism: The reaction proceeds through the initial deprotonation of diethyl malonate by the alkoxide base, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of guanidine. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable 2-amino-4,6-dihydroxypyrimidine ring.
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [2]
-
Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium methoxide in methanol.
-
Guanidine Addition: To this solution, add guanidine nitrate or guanidine hydrochloride.
-
Diethyl Malonate Addition: Slowly add diethyl malonate to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation: Filter the solid product, wash it with water and then ethanol, and dry it under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine.
| Reagent | Molar Ratio | Key Considerations |
| Guanidine Salt | 1.0 | Guanidine hydrochloride or nitrate can be used. |
| Diethyl Malonate | 1.0 - 1.1 | A slight excess may be used to ensure complete reaction. |
| Sodium Methoxide | 2.0 - 2.2 | A sufficient amount of base is crucial for the reaction to proceed. |
| Methanol | - | Acts as the solvent. |
Step 1.2: Chlorination of 2-Amino-4,6-dihydroxypyrimidine
The hydroxyl groups at the 4 and 6 positions are then converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or triethylamine to neutralize the generated HCl.[3][4]
Reaction Mechanism: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. A series of elimination and substitution steps, facilitated by the amine base, results in the replacement of both hydroxyl groups with chlorine atoms.
Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine [3][4]
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.
-
Base Addition: Slowly add N,N-dimethylaniline or triethylamine to the mixture. The addition is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or potassium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Reagent | Molar Ratio | Key Considerations |
| 2-Amino-4,6-dihydroxypyrimidine | 1.0 | Starting material should be dry. |
| Phosphorus Oxychloride | Excess | Acts as both reagent and solvent. |
| N,N-Dimethylaniline/Triethylamine | 1.0 - 2.0 | Acts as an acid scavenger. |
Part 2: Selective Mono-phenoxylation via Nucleophilic Aromatic Substitution (SNAr)
With the key intermediate, 2-amino-4,6-dichloropyrimidine, in hand, the next critical step is the selective introduction of the phenoxy group at either the C4 or C6 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. The C4 and C6 positions are electronically equivalent and more susceptible to nucleophilic attack than the C2 position.
Causality behind Experimental Choices:
-
Choice of Nucleophile: Phenol is deprotonated by a suitable base to form the more nucleophilic phenoxide anion.
-
Choice of Base: A non-nucleophilic base such as potassium carbonate or sodium hydride is used to deprotonate phenol without competing in the substitution reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.
-
Temperature Control: The reaction temperature is a critical parameter to control the selectivity. Lower temperatures generally favor mono-substitution over di-substitution.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-phenoxypyrimidine
-
Phenoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable polar aprotic solvent (e.g., DMF). To this solution, add a base such as potassium carbonate or sodium hydride portion-wise at room temperature.
-
Addition of Dichloropyrimidine: Once the phenoxide formation is complete, add a solution of 2-amino-4,6-dichloropyrimidine in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography to isolate the desired mono-substituted product.
Part 3: Fluorination via Halogen Exchange (Halex) Reaction
The final step in the synthesis is the conversion of the remaining chloro group at the 4-position to a fluoro group. This is accomplished through a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution where a fluoride source replaces another halogen.
Causality behind Experimental Choices:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is a common and effective fluoride source for Halex reactions. The reactivity of KF can be enhanced by using a phase-transfer catalyst.
-
Phase-Transfer Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), is often employed to facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.
-
Solvent: A high-boiling polar aprotic solvent, such as sulfolane or N-methyl-2-pyrrolidone (NMP), is typically used to achieve the high temperatures often required for Halex reactions.
-
Temperature: The reaction is usually carried out at elevated temperatures to drive the substitution to completion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a reaction vessel, combine 2-amino-4-chloro-6-phenoxypyrimidine, anhydrous potassium fluoride, and a phase-transfer catalyst in a high-boiling polar aprotic solvent.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and dilute it with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. The final product can be purified by column chromatography or recrystallization to yield this compound.
Alternative Pathway: Starting from 2-Amino-4,6-difluoropyrimidine
An alternative and potentially more direct route involves the selective mono-phenoxylation of 2-amino-4,6-difluoropyrimidine. In this case, the fluorine atoms are the leaving groups. While fluorine is generally a poorer leaving group than chlorine in SNAr reactions, the high reactivity of the di-fluorinated pyrimidine can still allow for efficient substitution. The key challenge in this approach is achieving high selectivity for the mono-substituted product.
Figure 2: An alternative synthetic route to the target molecule.
This pathway offers the advantage of fewer steps but requires careful optimization of the reaction conditions for the selective phenoxylation to avoid the formation of the di-substituted byproduct.
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that relies on fundamental principles of heterocyclic chemistry, including cyclocondensation, halogenation, and nucleophilic aromatic substitution. The pathway proceeding through the 2-amino-4,6-dichloropyrimidine intermediate is a robust and well-established method that offers good control over the introduction of the desired substituents. As the demand for novel and more effective pharmaceuticals continues to grow, the development of efficient and scalable synthetic routes to key intermediates like this compound will remain a critical area of research for medicinal and process chemists. Future efforts may focus on developing more atom-economical and environmentally benign synthetic methods, potentially through the use of catalytic C-H activation or flow chemistry technologies.
References
Sources
- 1. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-4-fluoro-6-phenoxypyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically relevant therapeutic agents. This guide delves into the hypothetical mechanism of action of a specific, novel derivative, 2-Amino-4-fluoro-6-phenoxypyrimidine. While direct empirical data for this compound is not yet prevalent in public-domain literature, by drawing parallels from structurally analogous compounds, we can infer a highly probable primary mechanism centered on kinase inhibition. This document provides a comprehensive framework for investigating this hypothesis, complete with detailed experimental protocols and the scientific rationale underpinning each step. It is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules.
Introduction: The 2-Aminopyrimidine Scaffold in Drug Discovery
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids. The 2-aminopyrimidine derivative, in particular, has emerged as a "privileged scaffold" in drug discovery. Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases has led to the development of numerous potent and selective kinase inhibitors.[1] A significant number of kinase inhibitors in clinical trials for oncology indications are based on the 2-aminopyrimidine, 2,4-diaminopyrimidine, or 4-aminopyrimidine frameworks.[1]
Beyond oncology, derivatives of the 2-aminopyrimidine core have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, and neuroprotective effects.[2][3] For instance, certain 2-amino-4,6-disubstituted pyrimidines have been identified as potent antagonists of the A1 adenosine receptor, with potential applications in cardiovascular and neurodegenerative diseases.[3] Furthermore, fluorinated pyrimidine analogs have shown promise as inhibitors of nitric oxide (NO) production, suggesting a role in modulating inflammatory responses.[2]
Given this rich chemical and biological context, this compound represents a molecule of significant interest. The presence of the 2-amino group, the electron-withdrawing fluorine atom, and the phenoxy moiety all contribute to a unique electronic and steric profile that suggests a high likelihood of potent biological activity.
Primary Hypothetical Mechanism of Action: Protein Kinase Inhibition
Based on extensive precedent in the scientific literature, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several lines of evidence support this hypothesis:
-
The 2-Aminopyrimidine Core: As previously mentioned, this moiety is a classic hinge-binder in ATP-competitive kinase inhibitors.[1]
-
The Phenoxy Group: The presence of a phenoxy group has been explicitly linked to the inhibition of p38α kinase in a series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles.[4] This suggests that the phenoxy ring may occupy a specific pocket within the kinase active site, contributing to both potency and selectivity.
-
General Kinase Inhibitor Scaffolds: Numerous studies have documented the synthesis and evaluation of various substituted pyrimidines as inhibitors of key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[5] Furo[2,3-d]pyrimidine derivatives, which are structurally related, have also been extensively explored as kinase inhibitors.
Putative Signaling Pathway
A plausible signaling pathway that could be targeted by this compound is the p38 MAP Kinase pathway, given the evidence for phenoxypyrimidine-based inhibitors of p38α.[4] This pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.
Caption: Hypothetical inhibition of the p38α MAP Kinase pathway.
Experimental Validation of the Kinase Inhibition Hypothesis
A systematic, multi-tiered approach is required to validate the hypothesis that this compound acts as a kinase inhibitor.
Tier 1: Broad Kinase Panel Screening
The initial step is to perform a broad screen against a panel of recombinant kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.
Experimental Protocol: Kinase Panel Screen (Example: 96-well format)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the test compound dilution.
-
Add 20 µL of a kinase/substrate mixture in kinase buffer (specific to each kinase, typically containing MgCl₂, ATP, and a generic or specific peptide substrate).
-
Initiate the reaction by adding 25 µL of a solution containing ATP (at the Kₘ for each respective kinase).
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration relative to a DMSO control.
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM |
| p38α | e.g., 85% |
| EGFR | e.g., 15% |
| VEGFR2 | e.g., 10% |
| CDK2 | e.g., 5% |
| ... (other kinases) | ... |
Tier 2: IC₅₀ Determination for Lead Targets
For kinases that show significant inhibition in the initial screen (e.g., >50% at 1 µM), a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Assay: Perform the kinase assay as described in Tier 1, using the serial dilutions of the compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 3: Cellular Target Engagement and Downstream Signaling
Demonstrating that the compound inhibits the target kinase within a cellular context is crucial.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HaCaT cells for p38 signaling) and allow them to adhere overnight.[6] Starve the cells (e.g., in serum-free media) for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TGF-β to activate the ALK5/Smad2 pathway, or Anisomycin for the p38 pathway) for a short period (e.g., 15-30 minutes).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated form of a direct downstream substrate of the target kinase (e.g., phospho-MK2 for p38, or phospho-Smad2 for ALK5). Also, probe a separate blot with an antibody for the total form of the substrate and a loading control (e.g., GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Workflow for Western Blot analysis of target modulation.
Alternative and Secondary Mechanisms of Action
While kinase inhibition is the primary hypothesis, the structural motifs of this compound suggest other potential biological activities that warrant consideration.
Inhibition of Nitric Oxide (NO) Production
A closely related analog, 5-fluoro-2-amino-4,6-dichloropyrimidine, was shown to be a potent inhibitor of immune-activated NO production with an IC₅₀ of 2 µM.[2] This effect is often mediated through the inhibition of inducible nitric oxide synthase (iNOS or NOS II).
Experimental Protocol: Griess Assay for Nitrite Measurement
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NO production by adding an inflammatory stimulus like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Include a no-stimulus control.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production.
Other Potential Targets
-
Adenosine Receptors: Given that 2-amino-4,6-disubstituted pyrimidines can act as A₁ adenosine receptor antagonists, radioligand binding assays could be performed to assess affinity for these G-protein coupled receptors.[3]
-
Werner (WRN) Helicase: More distant analogs, 2-amino-4-(trifluoromethyl)pyrimidine derivatives, have been investigated as WRN helicase inhibitors.[7] If the compound shows selective cytotoxicity in microsatellite instability-high (MSI-H) cancer cell lines, investigating WRN helicase inhibition could be a viable path.[7]
Conclusion
This compound is a compound of high interest due to its privileged 2-aminopyrimidine scaffold, which is frequently associated with potent kinase inhibition. The proposed research framework, starting with broad kinase screening and progressing to cellular target validation, provides a robust and logical pathway to elucidate its primary mechanism of action. Concurrently, exploring secondary possibilities, such as the inhibition of nitric oxide synthesis, will ensure a comprehensive understanding of its biological profile. The methodologies and insights presented in this guide are intended to empower researchers to effectively and efficiently characterize this promising molecule, paving the way for potential future therapeutic development.
References
- Štochlová, K., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 1049–1059.
- Abo-Amer, N. E., et al. (2019). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 62(17), 8039–8054.
-
Yilmaz, F., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. Available at: [Link]
-
Henry, J. R., et al. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry, 41(22), 4196–4198. Available at: [Link]
-
Suzuki, T., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 877–885. Available at: [Link]
-
Desai, N. C., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 346-352. Available at: [Link]
-
Singh, P., & Kumar, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. Available at: [Link]
-
Wang, Y., et al. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic Chemistry, 141, 106881. Available at: [Link]
-
Reuman, M., et al. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorganic & Medicinal Chemistry Letters, 11(9), 1123–1126. Available at: [Link]
-
Gáspár, R., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 124(3), 493–500. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-246. Available at: [Link]
-
Abouzid, K. M., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-b RI Kinase Inhibitor IV [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Elucidation of 2-Amino-4-fluoro-6-phenoxypyrimidine
Abstract: The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-Amino-4-fluoro-6-phenoxypyrimidine, a heterocyclic compound with potential significance as a pharmaceutical scaffold. We move beyond a simple listing of methods to detail a logical, integrated strategy, explaining the causality behind each experimental choice. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the synergistic application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core components of many biologically active molecules, including nucleic acids and numerous pharmaceuticals. The specific combination of an amino group, a fluorine atom, and a phenoxy substituent on the pyrimidine ring suggests a molecule designed to explore specific structure-activity relationships, potentially as an inhibitor for enzymes like kinases or dihydrofolate reductase. Given its potential role in medicinal chemistry, an unambiguous confirmation of its molecular structure is not merely an academic exercise—it is a prerequisite for intellectual property claims, regulatory submission, and understanding its mechanism of action.
This guide presents a systematic approach to confirming the constitution and configuration of this target molecule, demonstrating how disparate analytical techniques provide complementary pieces of a single structural puzzle.
Part 1: Foundational Analysis - Determining the Molecular Formula
The first and most fundamental question in any structural elucidation is: "What is the elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this question with high precision.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For this compound (C₁₀H₈FN₃O), the exact mass provides a unique elemental signature. Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in the protonation of the basic nitrogen atoms in the pyrimidine ring.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial ESI tuning mix) to ensure mass accuracy below 5 parts-per-million (ppm).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument resolution is set to >10,000 (Full Width at Half Maximum).
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass. The software algorithm compares the experimental mass against a database of all possible chemical formulas within a specified mass tolerance.
Data Presentation: HRMS Results
| Parameter | Theoretical Value (for C₁₀H₉FN₃O⁺) | Experimental Value | Mass Error (ppm) |
| Exact Mass [M+H]⁺ | 220.0724 | 220.0721 | -1.36 |
The exceptionally low mass error provides high confidence in the assigned molecular formula of C₁₀H₈FN₃O.
Part 2: The Connectivity Puzzle - Spectroscopic Assembly
With the elemental formula established, the next step is to determine the atomic connectivity. This is primarily achieved through a suite of Nuclear Magnetic Resonance (NMR) experiments.
The Strategic Application of NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive map of the molecular framework. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can solubilize a wide range of compounds and its residual proton signal does not interfere with the key aromatic and pyrimidine proton signals.
Caption: A streamlined workflow for NMR-based structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum. This will reveal the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (spin-spin coupling with neighboring nuclei).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
¹⁹F NMR: Acquire a fluorine spectrum. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, this experiment is highly sensitive and will definitively confirm the presence and electronic environment of the fluorine atom.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., adjacent protons on an aromatic ring).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. This is essential for connecting fragments, especially across quaternary (non-protonated) carbons like C4 and C6 of the pyrimidine ring.
Data Presentation: Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |
| ¹H NMR | |||
| H-5 (Pyrimidine) | ~6.5-7.0 | d (J ≈ 2-4 Hz) | C4, C6 |
| NH₂ | ~7.0-7.5 | br s | C2, C4 |
| H-ortho (Phenoxy) | ~7.1-7.3 | d | C-ipso, C-meta |
| H-para (Phenoxy) | ~7.2-7.4 | t | C-ortho |
| H-meta (Phenoxy) | ~7.4-7.6 | t | C-ipso, C-para |
| ¹³C NMR | |||
| C-5 | ~95-105 | ||
| C-ortho | ~120-125 | ||
| C-para | ~125-130 | ||
| C-meta | ~130-135 | ||
| C-ipso | ~150-155 | ||
| C-2 | ~160-165 | ||
| C-6 | ~165-170 (d) | ||
| C-4 | ~168-173 (d) | ||
| ¹⁹F NMR | |||
| F-4 | ~ -70 to -90 | s |
Note: Chemical shifts are predictions based on typical values for similar structures. Actual values may vary. The pyrimidine C4 and C6 carbons are expected to appear as doublets due to coupling with the fluorine atom.
Visualizing Connectivity with HMBC
The HMBC experiment is the key to assembling the molecular puzzle. It provides the long-range correlations needed to link the phenoxy group to the pyrimidine ring.
Caption: Diagram showing the crucial HMBC correlation linking the phenoxy and pyrimidine rings.
Part 3: Corroborative Evidence - Functional Group Analysis
While NMR provides the skeletal framework, Infrared (IR) spectroscopy offers rapid and definitive confirmation of the key functional groups present in the molecule.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy measures the vibrational frequencies of chemical bonds. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint". For this molecule, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C=N and C=C bonds within the aromatic rings, the C-F bond, and the C-O-C ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic Rings |
| 1650-1550 | C=N and C=C Stretch | Pyrimidine & Phenyl Rings |
| 1250-1200 | C-O-C Stretch (asymmetric) | Aryl Ether |
| 1150-1050 | C-F Stretch | Aryl Fluoride |
The presence of these distinct bands provides strong, independent confirmation of the functional groups deduced from the molecular formula and NMR data.
Part 4: The Gold Standard - Unambiguous 3D Structure
While the combination of HRMS and NMR provides a highly confident structural assignment, the ultimate proof comes from Single-Crystal X-ray Diffraction. This technique provides the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction
Expertise & Rationale: X-ray diffraction relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular, crystalline lattice. The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions. This method is considered the gold standard for structural determination.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine this model against the experimental data until the calculated and observed diffraction patterns match closely.
Data Presentation: Key Crystallographic Parameters
| Parameter | Expected Outcome |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Final R-factor (R₁) | < 0.05 |
| Goodness-of-Fit (GOF) | ~1.0 |
A low R-factor and a GOF value close to 1 indicate an excellent fit between the model and the experimental data, providing unambiguous confirmation of the proposed structure. The resulting crystal structure would also reveal details about hydrogen bonding networks and π-stacking interactions in the solid state.
Synthesis and Conclusion
The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple, independent analytical techniques. The journey begins with HRMS to establish the exact molecular formula. It then proceeds to a comprehensive suite of 1D and 2D NMR experiments to piece together the molecular skeleton and define the precise connectivity of the pyrimidine and phenoxy rings. IR spectroscopy provides rapid and essential confirmation of the key functional groups. Finally, where possible, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure.
This systematic, evidence-based approach ensures the highest level of scientific rigor, providing the trustworthy and authoritative structural data required for advancing research and development in the pharmaceutical sciences.
References
-
Wolf, W., & Presant, C. A. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in Biomedicine, 2(4), 133–141. Available at: [Link]
-
El-Faham, A., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 23(1), 179. Available at: [Link]
-
Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Available at: [Link]
-
Fasoli, M. O., et al. (1991). 19F nuclear magnetic resonance study of fluoropyrimidine metabolism in strains of Candida glabrata with specific defects in pyrimidine metabolism. Antimicrobial Agents and Chemotherapy, 35(1), 97–103. Available at: [Link]
-
Hull, W. E., et al. (2004). Fluoropyrimidine chemotherapy in a rat model: comparison of fluorouracil metabolite profiles determined by high-field 19F-NMR spectroscopy of tissues ex vivo with therapy response and toxicity for locoregional vs systemic infusion protocols. NMR in Biomedicine, 17(3), 101–131. Available at: [Link]
- Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2
A Deep Dive into the Spectroscopic Analysis of 2-Amino-4-fluoro-6-phenoxypyrimidine: A Technical Guide for Drug Development Professionals
Foreword: The Structural Elucidation Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. The journey from a promising lead compound to a viable clinical candidate is paved with rigorous analytical milestones, each designed to ensure identity, purity, and stability. Small molecules, particularly those with complex heterocyclic scaffolds like 2-Amino-4-fluoro-6-phenoxypyrimidine, demand a multi-faceted analytical approach for complete elucidation. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive analysis of this specific molecule, framed from the perspective of a seasoned application scientist. Our focus extends beyond mere data reporting to the strategic application of these techniques, the rationale behind experimental design, and the interpretation of spectral data within the context of drug development.
Introduction to this compound: A Privileged Scaffold
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antiviral to anticancer drugs. The title compound, this compound, is a fascinating molecule that incorporates several key pharmacophoric features: a 2-aminopyrimidine core, a fluorine substituent, and a phenoxy group. Each of these moieties imparts distinct electronic and steric properties that can influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.
-
The 2-Aminopyrimidine Core: This unit is a well-established bioisostere for many biological recognition motifs and is prevalent in kinase inhibitors.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's pKa, lipophilicity, and metabolic fate, often enhancing its drug-like properties.
-
The Phenoxy Group: This bulky, aromatic substituent can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, contributing to binding affinity.
Given the potential of this scaffold in drug design, a robust and validated analytical workflow for its characterization is not just a necessity but a critical asset in any development program. This guide will dissect this workflow, technique by technique.
The Analytical Workflow: A Multi-Spectroscopic Approach
A single spectroscopic technique rarely provides the complete structural picture of a complex organic molecule. Instead, a synergistic application of multiple methods is employed to build a self-validating system of evidence. For this compound, the core analytical workflow should encompass Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Diagram 1: Integrated Spectroscopic Analysis Workflow
Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a suite of NMR experiments is necessary to assign all proton, carbon, and fluorine signals unequivocally.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (like those of the amino group).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.[1]
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to achieve a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Data and Interpretation (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 - 7.50 | Multiplet | 2H | H-ortho (phenoxy) | Protons on the phenoxy ring ortho to the oxygen are deshielded by the electronegative oxygen and the aromatic ring current. |
| ~7.20 - 7.30 | Multiplet | 2H | H-meta (phenoxy) | Protons on the phenoxy ring meta to the oxygen. |
| ~7.10 - 7.20 | Multiplet | 1H | H-para (phenoxy) | Proton on the phenoxy ring para to the oxygen. |
| ~6.80 - 7.00 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable, leading to a broad signal. Its chemical shift can be concentration and temperature-dependent.[2] |
| ~6.50 | Singlet (or Doublet due to ⁴JHF) | 1H | H-5 (pyrimidine) | The lone proton on the pyrimidine ring is expected to be in a relatively shielded environment. It may show a small coupling to the fluorine at position 4. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment. Due to the presence of fluorine, carbon-fluorine couplings will be observed, providing valuable structural information.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.
-
Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~165 - 170 | Doublet (¹JCF) | C-4 (pyrimidine) | Carbon directly attached to fluorine will show a large one-bond coupling constant (~200-250 Hz). |
| ~160 - 165 | Singlet (or small doublet, ³JCF) | C-6 (pyrimidine) | Carbon attached to the phenoxy group. |
| ~155 - 160 | Singlet (or small doublet, ²JCF) | C-2 (pyrimidine) | Carbon bearing the amino group. |
| ~150 - 155 | Singlet | C-ipso (phenoxy) | Carbon of the phenoxy ring attached to the pyrimidine ring. |
| ~129 - 130 | Singlet | C-meta (phenoxy) | Meta carbons of the phenoxy ring. |
| ~124 - 125 | Singlet | C-para (phenoxy) | Para carbon of the phenoxy ring. |
| ~118 - 120 | Singlet | C-ortho (phenoxy) | Ortho carbons of the phenoxy ring. |
| ~95 - 100 | Doublet (²JCF) | C-5 (pyrimidine) | The carbon adjacent to the fluorinated carbon will exhibit a two-bond coupling (~20-30 Hz). |
¹⁹F NMR Spectroscopy: A Direct Window to Fluorine
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.
Experimental Protocol:
-
Sample Preparation: The same sample used for ¹H NMR is generally sufficient.
-
Instrument Setup: An NMR spectrometer equipped with a broadband or fluorine-specific probe is required.
-
Acquisition Parameters: A simple pulse-acquire sequence is used. The chemical shift is referenced to an external standard like CFCl₃.
Predicted ¹⁹F NMR Data and Interpretation:
The spectrum is expected to show a single resonance for the fluorine atom at C-4. The chemical shift will be indicative of its electronic environment. The signal may appear as a multiplet due to coupling with the pyrimidine proton at C-5 (⁴JFH).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is commonly coupled with liquid chromatography (LC-MS).[3]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is crucial for obtaining an accurate mass measurement, which allows for the determination of the molecular formula.
-
Tandem MS (MS/MS): To study fragmentation, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).
Predicted Mass Spectrometry Data:
-
HRMS: The protonated molecule ([M+H]⁺) will be observed. The accurate mass measurement should be within 5 ppm of the theoretical value for C₁₀H₉FN₄O.
-
MS/MS Fragmentation: The fragmentation of pyrimidine derivatives is often complex but can be diagnostic.[4][5][6] Key fragmentation pathways for the [M+H]⁺ ion of this compound may include:
-
Loss of phenol (C₆H₅OH)
-
Loss of the phenoxy radical (C₆H₅O•)
-
Cleavage of the pyrimidine ring
-
Diagram 2: Predicted ESI-MS/MS Fragmentation of this compound
Caption: Plausible fragmentation pathways for the protonated molecule in tandem mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid directly on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| ~1650 | N-H scissoring | Primary amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretching | Aromatic and pyrimidine rings[7] |
| 1250 - 1200 | C-O-C stretching (asymmetric) | Aryl ether |
| 1100 - 1000 | C-F stretching | Aryl fluoride |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system within a molecule. Aromatic compounds typically exhibit characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrument: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.
Predicted UV-Vis Absorption:
This compound is expected to show strong absorption bands in the UV region due to π → π* transitions within the pyrimidine and phenyl rings. The absorption maxima (λ_max) for substituted pyrimidines are often observed in the 250-280 nm range.[8][9] The exact position and intensity of these bands can be influenced by the solvent polarity.
Conclusion: A Unified Approach to Structural Certainty
The comprehensive spectroscopic analysis of this compound is a clear illustration of the principle of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating dataset. The ¹H, ¹³C, and ¹⁹F NMR spectra define the covalent framework and the connectivity of atoms. High-resolution mass spectrometry confirms the elemental composition and provides clues to the molecule's stability and fragmentation. IR spectroscopy offers a rapid check for the presence of key functional groups, while UV-Vis spectroscopy probes the conjugated electronic system. For the drug development professional, a mastery of these techniques and their integrated interpretation is not just a technical skill but a fundamental component of ensuring the quality, safety, and efficacy of the next generation of medicines.
References
-
Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available at: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]
-
Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Semantic Scholar. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6-DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Pharmacophore. Available at: [Link]
-
FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications (IJERA). Available at: [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. TÜBİTAK Academic Journals. Available at: [Link]
-
Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). PubMed. Available at: [Link]
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]
-
Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl . 3. ResearchGate. Available at: [Link]
-
Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl . 3. ResearchGate. Available at: [Link]
-
13C NMR spectra of synthesized model compound 4f.. ResearchGate. Available at: [Link]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]
-
The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. PubMed. Available at: [Link]
-
The Ultraviolet Absorption Spectra of Pyrimidines and Purines1. Journal of the American Chemical Society. Available at: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available at: [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Available at: [Link]
-
Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. Available at: [Link]
-
15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]
-
15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Novel Pyrimidine Derivatives
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a foundational scaffold in medicinal chemistry.[1] Its intrinsic presence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—grants it inherent biocompatibility and recognition by biological systems.[1][2] This "privileged scaffold" has been the basis for a multitude of therapeutic agents with a vast range of pharmacological activities.[3] The structural versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets. This has led to the development of numerous clinically significant drugs, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine (anti-HIV), and antibacterials like trimethoprim.[2][4][5]
This guide provides an in-depth technical exploration of the diverse biological activities of novel pyrimidine derivatives. We will delve into the core mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for evaluating their therapeutic potential. The focus is on four key areas where pyrimidine derivatives have shown exceptional promise: anticancer, antimicrobial, antiviral, and anti-inflammatory applications.
Part 1: Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to interfere with the fundamental processes of cancer cell proliferation, survival, and metastasis.[6] Their mechanisms are diverse, but a significant portion of their efficacy stems from the targeted inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][6]
Core Mechanism: Inhibition of Protein Kinases
Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of protein kinases.[3] Enzymes like Epidermal Growth Factor Receptor (EGFR) are critical for cell growth and differentiation, and their constitutive activation due to mutations is a hallmark of various cancers.[7][8] Pyrimidine derivatives can bind to the ATP-binding pocket of the EGFR kinase domain, preventing phosphorylation and subsequent activation of downstream pro-survival pathways.[3][7] Fused pyrimidine systems, such as quinazolines and pyrido[2,3-d]pyrimidines, are particularly effective scaffolds for developing potent kinase inhibitors.[3][9] Beyond EGFR, other pyrimidine derivatives have been developed to target different kinases like CDK2, which is involved in cell cycle regulation.[10]
The diagram below illustrates the EGFR signaling cascade and the point of intervention for pyrimidine-based inhibitors.
Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 5.36 - 9.09 | [3] |
| Tetralin-6-yl pyrimidine | HepG2 (Liver) | 7.11 - 8.66 | [2] |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | Various | <25 | [9] |
| Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | Potent | [10] |
| 3-Phenyltetrahydrobenzo[3][9]theno[2,3-d]pyrimidine | HCT-116 (Colon) | More potent than Doxorubicin | [10] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[5]
Objective: To determine the IC50 value of novel pyrimidine derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Part 2: Antimicrobial Activity of Pyrimidine Derivatives
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[9] Pyrimidine derivatives have shown significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes that are absent in mammals, thereby offering a degree of selective toxicity.[11][12][13]
Core Mechanism: Disruption of Essential Microbial Processes
The antimicrobial action of pyrimidines can be attributed to various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis and, consequently, DNA synthesis in bacteria.[4] Other derivatives interfere with cell wall synthesis or disrupt membrane integrity.[13] The structural similarity of pyrimidines to natural nucleobases can also be exploited to disrupt nucleic acid and protein synthesis in microbes.[11]
This diagram outlines a standard workflow for screening novel compounds for antimicrobial activity.
Caption: A typical workflow for antimicrobial activity screening.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine | S. aureus (Gram +) | 0.48 - 3.91 | [14] |
| Pyrido[2,3-d]pyrimidine | E. coli (Gram -) | 0.48 - 3.91 | [14] |
| Indolyl-pyrimidine | B. cereus (Gram +) | Potent | [15] |
| Thioxopyrimidine | C. albicans (Fungus) | Active | [16] |
| Pyrrolo[3,2-d]pyrimidine | P. aeruginosa (Gram -) | 62.5 - 1000 | [17] |
Experimental Protocol: MIC Determination by Agar Dilution Method
This protocol provides a quantitative measure of a compound's antimicrobial potency.[17]
Objective: To determine the MIC of novel pyrimidine derivatives against bacterial and fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., Ciprofloxacin for bacteria, Itraconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Media Preparation: Prepare molten agar (MHA or SDA) and maintain it in a water bath at 45-50°C.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in DMSO.
-
Plate Preparation: Add a defined volume of each compound dilution to separate sterile petri dishes. For example, add 1 mL of compound stock to 19 mL of molten agar to achieve the desired final concentration. Mix gently but thoroughly and allow the agar to solidify. Prepare control plates containing only the positive control, negative control (DMSO), and a growth control (no compound).
-
Inoculation: Standardize the microbial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Spot-inoculate a small volume (e.g., 10 µL) of the standardized inoculum onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48-72 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed on the agar surface.
Part 3: Antiviral Activity of Pyrimidine Derivatives
The pyrimidine scaffold is central to many approved antiviral drugs, and research continues to yield novel derivatives with potent activity against a wide range of viruses, including influenza, HIV, herpes, and coronaviruses.[18][19][20][21]
Core Mechanism: Interference with the Viral Life Cycle
Pyrimidine derivatives can inhibit viral replication through several mechanisms.[20] As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, causing chain termination. They can also act as non-nucleoside inhibitors, binding to and inhibiting key viral enzymes like reverse transcriptase (in retroviruses like HIV) or viral proteases and polymerases.[1] Some compounds have been shown to inhibit the binding of the virus to host cells, a critical first step in infection.[1]
This diagram shows potential points in the viral life cycle that can be targeted by pyrimidine derivatives.
Caption: Potential targets for pyrimidine antivirals in the viral life cycle.
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
Antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.
| Compound Class | Target Virus | EC50 (µM) | Reference |
| 2-amino-4-(aminoalkylamino)pyrimidine | Influenza A & B | 0.01 - 0.1 | [22] |
| Pyrimido[4,5-d]pyrimidine | Human Coronavirus 229E | Potent | [19] |
| Batzelladine (Natural Product) | HIV (gp120 binding) | Inhibitory | [1] |
| Piperidinyl-substituted pyrimidine | HIV-1 | 4.29 | [23] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.[22]
Objective: To determine the EC50 of a pyrimidine derivative against a plaque-forming virus.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compound dilutions in serum-free medium
-
Agarose overlay (e.g., 2X MEM medium mixed 1:1 with 1.8% molten agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixing
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in 6-well plates.
-
Virus Adsorption: Wash the cell monolayers with PBS. Inoculate the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in the agarose overlay medium.
-
Overlay Application: After adsorption, remove the viral inoculum and wash the cells. Gently add 2 mL of the compound-containing agarose overlay to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells by adding 10% formalin for at least 1 hour. Remove the agarose plug and stain the cell monolayer with crystal violet solution for 15 minutes. Wash gently with water. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 by plotting the percentage of inhibition against the log of the compound concentration.
Part 4: Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and cardiovascular disease. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, with some compounds already in clinical use.[3]
Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for the anti-inflammatory action of pyrimidines is the inhibition of cyclooxygenase (COX) enzymes.[24] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation.[25] There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[26] Many novel pyrimidine derivatives have been designed and synthesized to achieve high selectivity for COX-2.[26]
This diagram shows the inhibition of the COX-2 pathway by pyrimidine derivatives.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijcrt.org [ijcrt.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jrasb.com [jrasb.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. wjarr.com [wjarr.com]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]
- 22. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
The Aminopyrimidine Core: A Privileged Scaffold from Discovery to Clinical Triumph
An In-depth Technical Guide on the Discovery, History, and Application of Aminopyrimidine Compounds in Drug Development
Abstract
The aminopyrimidine scaffold has cemented its status as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutics. Its remarkable versatility stems from its ability to act as a bioisostere of the purine nucleus, particularly adenine, enabling it to effectively compete for the ATP-binding sites of a vast array of protein kinases. This guide provides a comprehensive exploration of the aminopyrimidine core, charting its historical discovery, the evolution of its synthesis, and its transformative impact on targeted therapies, particularly in oncology. We will delve into the mechanistic underpinnings of its inhibitory action, detail key structure-activity relationships (SAR), provide validated experimental protocols, and visualize the critical cellular pathways modulated by these powerful compounds.
The Genesis of a Privileged Scaffold: Early Discovery and Synthesis
The story of aminopyrimidines is not one of a sudden breakthrough, but of a gradual recognition of a uniquely versatile chemical framework. Pyrimidine itself, a foundational component of nucleic acids, has long been an area of intense chemical interest. The introduction of an amino group, particularly at the 2-position, created a scaffold with the ideal geometry and hydrogen-bonding capabilities to interact with biological targets.[1]
Early synthetic routes to 2-aminopyrimidines were established through classic condensation reactions. A cornerstone method involves the reaction of a β-dicarbonyl compound with guanidine.[2] This robust and straightforward approach allowed for the initial exploration of the chemical space around the aminopyrimidine core, laying the groundwork for future medicinal chemistry campaigns.
The true potential of the aminopyrimidine scaffold began to be unlocked with the rise of rational drug design and the concept of bioisosterism.[3][4] Researchers recognized that the 2-aminopyrimidine moiety could serve as an effective bioisostere for the adenine base of ATP.[5] This mimicry allows these compounds to act as competitive inhibitors at the ATP-binding pocket of kinases, a family of enzymes frequently dysregulated in diseases like cancer.[5] This insight transformed the aminopyrimidine from a simple heterocycle into a powerful tool for designing targeted inhibitors.
The Kinase Inhibition Revolution: Mechanism and Milestones
Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers.[5] The ability of the aminopyrimidine scaffold to competitively bind to the ATP-binding pocket of these enzymes has made it a cornerstone of modern kinase inhibitor design.[5][6]
Mechanism of Action: The Hinge-Binding Motif
The efficacy of aminopyrimidine-based inhibitors is largely attributed to their ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site. This region connects the N- and C-terminal lobes of the kinase domain. The aminopyrimidine core typically forms two or three critical hydrogen bonds that mimic the interaction of the adenine ring of ATP, effectively anchoring the inhibitor in the active site and preventing the binding and hydrolysis of ATP.
Caption: Interaction of the 2-aminopyrimidine scaffold with the kinase hinge region.
Key Milestones and Approved Drugs
The versatility of the aminopyrimidine scaffold is evidenced by the number of FDA-approved drugs that incorporate this core structure. These drugs target a wide range of kinases and are used to treat various cancers and other diseases.[7][8]
One of the most iconic examples is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML), which features a phenylaminopyrimidine core.[9] More recently, a class of highly selective CDK4/6 inhibitors has been developed for the treatment of HR-positive, HER2-negative breast cancer. This class includes Palbociclib , Ribociclib , and Abemaciclib , all of which are built upon a 2-aminopyrimidine scaffold.[7][8]
| Drug Name | Primary Kinase Target(s) | Key Indication(s) | Reference |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), GIST | [9] |
| Palbociclib | CDK4, CDK6 | HR+, HER2- Breast Cancer | [7] |
| Ribociclib | CDK4, CDK6 | HR+, HER2- Breast Cancer | [7] |
| Abemaciclib | CDK4, CDK6 | HR+, HER2- Breast Cancer | [7][8] |
| Asciminib | BCR-Abl (Allosteric) | Chronic Myeloid Leukemia (CML) | [10] |
| Alisertib | Aurora Kinase A | Peripheral T-cell lymphoma (clinical trials) | [6] |
| Barasertib | Aurora Kinase B | Acute Myeloid Leukemia (clinical trials) | [6] |
Structure-Activity Relationship (SAR) and Drug Design Principles
The development of potent and selective aminopyrimidine inhibitors is a testament to the power of iterative drug design guided by SAR. Medicinal chemists can systematically modify the scaffold at various positions to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Iterative workflow for the development of aminopyrimidine kinase inhibitors.
Key principles in the design of these inhibitors include:
-
Hinge Binding: The core 2-aminopyrimidine is essential for anchoring the molecule in the ATP pocket.[6]
-
Selectivity Pockets: Substituents on the pyrimidine ring can be extended into hydrophobic pockets within the kinase domain to enhance both potency and selectivity. For example, targeting the "gatekeeper" residue is a common strategy to achieve selectivity over other kinases.[11]
-
Solvent Front Exposure: Modifications at positions pointing towards the solvent-exposed region can be used to tune physicochemical properties like solubility without disrupting core binding interactions.[12]
Experimental Protocols: Synthesis and Characterization
The accessibility of the aminopyrimidine scaffold is crucial for its widespread use. Modern synthetic methods allow for the efficient and scalable production of diverse libraries of compounds for screening and optimization.
Protocol: Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives
This protocol describes a general, environmentally friendly method for synthesizing substituted 2-aminopyrimidine derivatives via nucleophilic aromatic substitution.[7][13][14] The causality behind this choice is its high efficiency, good to excellent yields, and avoidance of volatile organic solvents, aligning with green chemistry principles. The system is self-validating as the reaction progress can be easily monitored by TLC, and the products are readily purified by crystallization.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted amine of choice (e.g., aniline, benzylamine)
-
Triethylamine (TEA)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with heating
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask, add finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0 eq), and triethylamine (2.0 eq).
-
Rationale: Triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the solvent-free mixture to 80–90 °C with vigorous stirring.
-
Rationale: The thermal energy provided is sufficient to overcome the activation energy for the nucleophilic aromatic substitution without the need for a solvent.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add distilled water to the flask.
-
Rationale: The desired product is typically a solid that is insoluble in water, causing it to precipitate out while the triethylamine hydrochloride salt dissolves.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 2-aminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).[13][14]
Key Signaling Pathways Targeted by Aminopyrimidine Inhibitors
Aminopyrimidine-based drugs have made a significant impact by targeting key nodes in cellular signaling pathways that are co-opted by cancer cells to drive growth and proliferation.
The JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling, leading to the activation of Signal Transducer and Activator of Transcription (STAT) proteins. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[15] Aminopyrimidine scaffolds have been successfully developed as potent JAK2 inhibitors.[15]
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for aminopyrimidine inhibitors.
Conclusion and Future Outlook
From its origins in fundamental heterocyclic chemistry to its current status as a pillar of targeted therapy, the aminopyrimidine scaffold has had a remarkable journey. Its success is rooted in its inherent drug-like properties and its exceptional ability to mimic adenine, making it a "master key" for unlocking the inhibition of the kinase family. The continued exploration of this privileged scaffold, driven by innovative synthetic chemistry and a deeper understanding of disease biology, promises to deliver the next generation of precision medicines for cancer and beyond.
References
-
MDPI. (n.d.). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. Retrieved from [Link]
-
International Journal of Current Science and Technology. (2024). A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium channel blocker. Retrieved from [Link]
-
CAS. (n.d.). 2-Aminopyrimidine - CAS Common Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
-
National Center for Biotechnology Information. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Retrieved from [Link]
-
PubMed. (2009). Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Retrieved from [Link]
-
Semantic Scholar. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]
-
PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
PubMed. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Xylazine. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]
theoretical studies on 2-Amino-4-fluoro-6-phenoxypyrimidine
An In-Depth Technical Guide to the Theoretical Studies of 2-Amino-4-fluoro-6-phenoxypyrimidine
Abstract
This technical guide provides a comprehensive theoretical exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental to various biological processes and form the backbone of numerous therapeutic agents.[1][2][3] This document synthesizes established computational chemistry principles and data from related analogues to build a robust theoretical profile of the title compound. We will delve into its molecular structure, predicted spectroscopic signatures, and quantum chemical properties derived from Density Functional Theory (DFT). The guide is intended for researchers, scientists, and drug development professionals, offering foundational insights into the molecule's potential as a scaffold for novel therapeutics.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound.[1][4] The versatility of the pyrimidine core, allowing for substitution at various positions, has enabled the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7]
The subject of this guide, this compound, incorporates three key pharmacophoric features onto the pyrimidine nucleus:
-
2-Amino Group: A common feature in many biologically active pyrimidines, often acting as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets.[8][9]
-
4-Fluoro Group: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and membrane permeability.
-
6-Phenoxy Group: This bulky, lipophilic group can influence the molecule's solubility and pharmacokinetic profile, and engage in π-π stacking or hydrophobic interactions within receptor binding pockets.
This guide will theoretically characterize the molecule, providing a predictive foundation for future experimental work.
Molecular Structure and Synthesis Strategy
Optimized Molecular Geometry
Theoretical calculations, specifically using Density Functional Theory (DFT), are employed to determine the most stable three-dimensional conformation of a molecule.[10][11] For this compound, the pyrimidine ring is expected to be planar, a characteristic of aromatic systems.[12] The amino and phenoxy substituents will have specific spatial orientations relative to this ring. DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are the standard for accurately predicting bond lengths, bond angles, and dihedral angles.[13][14][15]
Hypothetical Synthetic Pathway
While a specific synthesis for this compound is not detailed in the surveyed literature, a plausible route can be designed based on established pyrimidine chemistry. A common and effective method involves the condensation of a suitable β-dicarbonyl compound or its equivalent with guanidine.[9] A logical starting material would be a substituted malonic ester, which can be reacted with guanidine to form the 2-amino-4,6-dihydroxypyrimidine intermediate. Subsequent chlorination followed by nucleophilic aromatic substitution would yield the final product.
Caption: The HOMO-LUMO energy gap dictates molecular reactivity.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with biological receptors or other reactants. [13][16]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For the title compound, these would be centered around the pyrimidine nitrogen atoms and the phenoxy oxygen atom.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group.
Key Quantum Chemical Descriptors
From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to quantify reactivity. [13]
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. [16] |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
Predicted Biological Activity and Therapeutic Potential
The pyrimidine scaffold is associated with an exceptionally broad range of biological activities. [1][2]Derivatives have been developed as potent anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. [3][4][5]
-
Anticancer Potential: Many aminopyrimidine derivatives exhibit cytotoxic activity against various cancer cell lines. [6][7][17]The specific substitutions on this compound suggest it could be a candidate for kinase inhibition or other antiproliferative mechanisms.
-
Antimicrobial Activity: The pyrimidine nucleus is a well-established pharmacophore in the design of antimicrobial drugs. [4] The theoretical properties of this compound—its potential for hydrogen bonding (amino group), enhanced stability (fluoro group), and favorable hydrophobic interactions (phenoxy group)—make it a highly attractive scaffold for further investigation and development in drug discovery programs.
Methodologies: Self-Validating Protocols
Protocol: DFT Computational Workflow
This protocol outlines the steps for a comprehensive DFT analysis of the title compound.
-
Structure Drawing & Pre-optimization:
-
Action: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro). Convert to a 3D structure.
-
Causality: An initial 3D structure is required as a starting point for the quantum mechanical calculations.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization using DFT. A recommended level of theory is B3LYP/6-311++G(d,p).
-
Causality: This step finds the lowest energy (most stable) conformation of the molecule in the gas phase. The optimization ensures that all subsequent calculations are performed on a physically realistic structure.
-
-
Frequency Calculation:
-
Action: Run a frequency calculation at the same level of theory used for optimization.
-
Causality: This calculation serves two purposes. First, it confirms the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides the theoretical vibrational frequencies needed to simulate the FT-IR spectrum.
-
-
Electronic Property Calculation:
-
Action: From the optimized structure, perform a single-point energy calculation. Request population analysis (for MEP) and save the molecular orbitals.
-
Causality: This step calculates the electronic energy and wave function, from which the HOMO/LUMO energies, MEP surface, and other quantum chemical parameters are derived.
-
-
Data Analysis & Visualization:
-
Action: Use visualization software to view the optimized geometry, plot the MEP surface, and visualize the HOMO and LUMO orbitals. Extract energy values to calculate the quantum chemical descriptors.
-
Causality: Visualizing the results is crucial for interpreting the electronic structure and predicting reactivity.
-
Caption: Standard workflow for DFT-based molecular analysis.
References
-
Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
-
IRJMETS. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the.... [Link]
-
PubMed Central. (2023, April 10). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. [Link]
-
ResearchGate. (n.d.). HOMO and LUMO orbitals of selected amino acids. [Link]
-
National Institutes of Health. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
-
PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. [Link]
-
PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
-
ResearchGate. (2007, January). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2Amino4,6-dichloropyrimidine, and Their Dimers. [Link]
-
International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]
-
PubMed. (2013, April 15). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. [Link]
-
PubMed Central. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]
-
ResearchGate. (2025, August 7). DFT simulations and vibrational analysis of FTIR and FT‐Raman spectra of 2‐amino‐4,6‐dihydroxypyrimidine. [Link]
-
PubMed. (2011, August). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). [Link]
-
Arabian Journal of Chemistry. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. [Link]
-
PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]
-
ResearchGate. (2025, June 28). (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. [Link]
-
ResearchGate. (n.d.). HOMO‐LUMO diagrams and the ΔE value for fluorophores 3 o, 3 p and 4 d. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjmets.com [irjmets.com]
- 10. researchgate.net [researchgate.net]
- 11. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijera.com [ijera.com]
- 13. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
2-Amino-4-fluoro-6-phenoxypyrimidine: A Scoping Review and Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-4-fluoro-6-phenoxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging data from structurally related molecules, this document outlines a plausible synthetic route, predicts physicochemical and spectroscopic properties, and explores potential biological activities and applications in drug discovery. The insights are grounded in established chemical principles and supported by relevant literature to guide researchers in their exploration of this promising scaffold.
Introduction: The Significance of the Aminofluorophenoxy-pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] The strategic functionalization of the pyrimidine ring with specific pharmacophores can exquisitely tune its biological activity.
The incorporation of a fluorine atom, an amino group, and a phenoxy moiety onto the pyrimidine scaffold, as in this compound, creates a molecule with high potential for targeted drug development.
-
Fluorine: This small, highly electronegative atom can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by modifying its electronic properties and pKa.[6]
-
Amino Group: The 2-amino group is a critical feature in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[7][8][9]
-
Phenoxy Group: The phenoxy substituent provides a vector for exploring further interactions with the target protein and can be modified to optimize potency and selectivity. Phenoxypyrimidine derivatives have been successfully explored as potent inhibitors of various kinases, such as p38α.[10][11]
This guide synthesizes the available literature on related compounds to provide a foundational understanding of this compound, serving as a launchpad for its synthesis, characterization, and biological evaluation.
Proposed Synthesis and Methodologies
The proposed pathway begins with 2-amino-4,6-dichloropyrimidine, a common starting material in pyrimidine chemistry.[4][12][13] The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for selective substitution. The chlorine at C4 is generally more susceptible to nucleophilic attack than the one at C6. This pathway involves an initial selective phenoxylation followed by a halogen exchange (Halex) reaction to introduce the fluorine atom.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Amino-4-chloro-6-phenoxypyrimidine
-
Rationale: This step involves the selective nucleophilic substitution of one chlorine atom with a phenoxide. The reaction is typically performed in a polar aprotic solvent with a mild base to generate the phenoxide nucleophile in situ.
-
Procedure:
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in N,N-dimethylformamide (DMF), add phenol (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Rationale: This is a Halogen Exchange (Halex) reaction, where the remaining chlorine atom is displaced by fluoride. This reaction typically requires a source of fluoride ions (e.g., potassium fluoride) and high temperatures. A phase-transfer catalyst can be used to improve the solubility and reactivity of the fluoride salt.
-
Procedure:
-
In a sealed reaction vessel, combine 2-amino-4-chloro-6-phenoxypyrimidine (1.0 eq), spray-dried potassium fluoride (KF, 3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Heat the mixture to 150-180 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
-
Physicochemical and Spectroscopic Profile
The anticipated analytical data for the target compound are summarized below, based on the analysis of structurally similar molecules.[14][15]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈FN₃O |
| Molecular Weight | 205.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH; limited solubility in water |
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | δ ~7.5-7.2 (m, 5H, Ar-H of phenoxy), δ ~6.8 (br s, 2H, -NH₂), δ ~6.1 (s, 1H, H-5 of pyrimidine) |
| ¹³C NMR (DMSO-d₆) | δ ~165-170 (d, JCF, C-4/C-6), δ ~160 (C-2), δ ~155 (Ar-C of phenoxy), δ ~130-120 (Ar-CH of phenoxy), δ ~90 (d, JCF, C-5) |
| ¹⁹F NMR (DMSO-d₆) | A singlet or doublet (due to coupling with H-5) in the typical range for aryl fluorides. |
| IR (ATR) | ~3400-3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (N-H bend), ~1570 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O-C stretch), ~1200 cm⁻¹ (C-F stretch) |
| Mass Spec (EI) | m/z (%) = 205 [M]⁺ |
Protocol for Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 10-20 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.[15]
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.[15]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Analyze using Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry to confirm the molecular weight.
-
Potential Biological Activity and Therapeutic Applications
The 2-amino-4-phenoxypyrimidine scaffold is a "privileged structure" in kinase inhibitor design.[8][10][11] The 2-amino group frequently acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine of ATP.
Hypothesized Mechanism of Action: Kinase Inhibition
Given the structural motifs, this compound is hypothesized to function as a Type I ATP-competitive kinase inhibitor. The pyrimidine core would occupy the adenine-binding region, with the phenoxy group extending into a hydrophobic pocket.
Caption: Hypothesized binding mode within a kinase ATP pocket.
Potential Kinase Targets
Based on literature for similar scaffolds, potential targets include:
-
p38 MAP Kinase: Several phenoxypyrimidine derivatives have been reported as inhibitors of p38α, a key enzyme in inflammatory signaling pathways.[10][11]
-
Other Tyrosine and Serine/Threonine Kinases: The aminopyrimidine core is found in inhibitors of a wide range of kinases implicated in oncology, such as CDK, cMET, and JAK.[9]
Protocol: In Vitro Kinase Inhibition Assay (Example: p38α)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a target kinase.
-
Materials: Recombinant human p38α enzyme, appropriate peptide substrate (e.g., ATF2), ATP, assay buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted compound in assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at or near its Kₘ concentration).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using the detection reagent, which measures luminescence.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Summary and Future Directions
This compound represents a compelling scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. This guide provides a robust starting point for its investigation by proposing a viable synthetic route and outlining key characterization and biological evaluation protocols.
Future research should focus on:
-
Execution and Optimization: Carrying out the proposed synthesis and optimizing reaction conditions to achieve high yields.
-
Biological Screening: Profiling the compound against a panel of kinases to identify primary targets and determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenoxy ring and the amino group to improve potency and selectivity, guided by computational modeling.
-
In Vitro and In Vivo Evaluation: Advancing promising candidates into cellular assays and preclinical models to assess their therapeutic potential.
By building upon the foundational knowledge of related pyrimidine derivatives, researchers can efficiently unlock the potential of this promising molecule in drug discovery.
References
-
Štancl, P., et al. (2018). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 27(4), 1119-1133. [Link]
-
Al-Juboori, A. A. H. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1196. [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1843. [Link]
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(24), 5946. [Link]
-
Acar, Ç., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dichloropyrimidine. PubChem Compound Database. [Link]
-
García-Giménez, J. L., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(11), 7481-7503. [Link]
- Zhang, Y. (2012). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
-
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. [Link]
-
Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563-570. [Link]
-
Fitzgerald, C. E., et al. (2003). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). Bioorganic & Medicinal Chemistry Letters, 13(13), 2243-2247. [Link]
- Kim, Y., et al. (2019). Anti-inflammatory 6-phenoxypyrimidine derivatives, process for their preparation and pharmaceutical composition containing them.
- Stefani, H. A., & Shieh, J. (1996). Process for preparing 2-amino-4,6-dichloropyrimidine.
- Wang, J., et al. (2013). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Fitzgerald, C. E., et al. (2003). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). ResearchGate. [Link]
-
Al-Ostath, R. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5364. [Link]
-
Li, Z., et al. (2020). ChemInform Abstract: Phenoxypyrimidine Inhibitors of p38α Kinase: Synthesis and Statistical Evaluation of the p38 Inhibitory Potencies of a Series of 1-(Piperidin-4-yl)-4-(4-fluorophenyl). ResearchGate. [Link]
-
Kumar, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 1(3), 555-561. [Link]
-
Scott, P. J. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1122. [Link]
- Sunkel, C., et al. (1985). Amino-pyrimidine derivatives, compositions and use.
-
Scott, P. J. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Shaikh, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 14(3), 425-436. [Link]
-
Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5322-5333. [Link]
-
Taylor, M. K., & Batey, R. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(11), 1109. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 14. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Deconvoluting the Mechanism of Action: A Technical Guide to Identifying the Biological Targets of 2-Amino-4-fluoro-6-phenoxypyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The novel compound, 2-Amino-4-fluoro-6-phenoxypyrimidine, represents a promising chemical entity whose biological targets remain uncharacterized. This technical guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to elucidate the mechanism of action of such a compound. We will navigate the logical progression from broad, hypothesis-generating computational approaches to rigorous, definitive experimental validation. This document serves not as a mere list of protocols, but as a strategic workflow, explaining the causality behind each experimental choice to ensure a robust and self-validating system of target identification and validation.
Introduction: The Pyrimidine Scaffold and the Target Identification Imperative
Pyrimidine derivatives are of immense interest in drug discovery due to their ability to interact with a wide array of biological macromolecules.[2][3] Their structural similarity to endogenous nucleobases allows them to serve as privileged scaffolds, often targeting enzymes such as kinases, polymerases, and dihydrofolate reductase.[4] The specific substitutions on the pyrimidine ring—in this case, an amino group at position 2, a fluorine atom at position 4, and a phenoxy group at position 6—create a unique chemical entity with a distinct pharmacological profile.
The critical first step in developing a novel compound like this compound is the identification of its molecular target(s). Target deconvolution is essential not only for understanding the mechanism of action but also for optimizing efficacy, predicting potential side effects, and ensuring the successful translation of a compound from a laboratory hit to a clinical candidate.[4][5] This guide outlines a systematic approach to this challenge, integrating computational prediction with established and cutting-edge experimental methodologies.[6]
A Strategic Workflow for Target Identification
The process of identifying a drug's target is best approached as a funnel, starting with broad, predictive methods to generate hypotheses, followed by more specific and rigorous experimental techniques to test and confirm these hypotheses.[7]
Caption: Overall workflow for target identification and validation.
Phase 1: Hypothesis Generation
Before committing to resource-intensive experimental work, in silico and phenotypic methods can provide crucial direction.
2.1.1. Computational Target Prediction
Computational approaches leverage existing biological and chemical data to predict potential drug-target interactions.[7][8]
-
Structure-Based Virtual Screening: If the 3D structure of potential targets is known, molecular docking can be used to predict the binding pose and affinity of this compound. Given the prevalence of pyrimidines as kinase inhibitors, a primary screen could involve docking against a library of all known human kinase crystal structures.[2]
-
Ligand-Based Methods: In the absence of structural information, methods like 2D/3D similarity searching and pharmacophore modeling can compare the compound to databases of molecules with known biological targets. This can identify proteins that are known to bind compounds with similar features.
2.1.2. Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired change in a cell or organism, without a priori knowledge of the target.[5][9] This is a powerful, unbiased approach.
-
Rationale: By testing this compound across a panel of diverse cell-based assays (e.g., cancer cell line proliferation, cytokine release from immune cells, viral replication), one can identify a clear biological effect. This "hit" provides a functional readout that is essential for guiding the subsequent target deconvolution efforts.[10][11] For example, if the compound selectively inhibits the growth of a specific cancer cell line, all subsequent efforts can be focused on identifying the target within that cellular context.
Phase 2: Experimental Target Identification & Engagement
Once a phenotype is observed, the next step is to physically identify the binding partner(s) and confirm that the compound engages this target within a relevant biological system.
Affinity Chromatography-Mass Spectrometry
This is a direct biochemical approach to "fish" for target proteins from a complex biological mixture.[12][13] The strategy involves immobilizing the small molecule to a solid support, using it as bait to capture binding proteins, and identifying them via mass spectrometry.[14]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm attached to a non-essential position (determined by preliminary Structure-Activity Relationship studies). The linker should terminate with a reactive handle for conjugation, such as biotin.[4]
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose beads to create the affinity matrix.[15]
-
Lysate Preparation: Prepare a protein lysate from cells that exhibit the desired phenotype in response to the compound.
-
Incubation: Incubate the cell lysate with the compound-bound beads. As a negative control, incubate a separate aliquot of lysate with beads that have been blocked with biotin but have no compound attached.
-
Washing: Wash the beads extensively with a series of buffers to remove proteins that are non-specifically bound to the matrix.[14]
-
Elution: Elute the specifically bound proteins. This can be done competitively by adding a high concentration of the original, non-immobilized compound, or non-competitively using a denaturing buffer (e.g., SDS-PAGE loading buffer).[14]
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the experimental lane but absent in the control lane.
-
Identification: Subject the excised protein bands to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms direct binding between a compound and its target protein in a physiologically relevant environment, such as intact cells or cell lysates.[16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA Melt Curve
-
Cell Treatment: Treat intact cells with either the test compound (e.g., at 10x the phenotypic IC50) or vehicle (DMSO) control for a defined period (e.g., 1 hour).[19]
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling to room temperature. A typical temperature range might be 40°C to 70°C in 2-3°C increments.[18]
-
Lysis: Lyse the cells to release their contents. This is often achieved by several freeze-thaw cycles.[17]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.[17]
-
Detection: Carefully collect the supernatant and analyze the amount of the putative target protein remaining in the soluble fraction. This is typically done by Western blotting using an antibody specific to the target protein identified from the affinity chromatography experiment.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (DMSO vs. compound), plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.[16]
Phase 3: Target Validation
Identifying a binding partner is not sufficient; it must be validated to confirm that its modulation is responsible for the compound's observed biological activity.[20][21][22]
4.1. Biochemical and Cellular Validation
-
Biochemical Assays: If the identified target is an enzyme (e.g., a kinase), its activity should be tested in a purified, in vitro system. This allows for the determination of a precise IC50 value, confirming the compound is a direct inhibitor.[23] Numerous commercial services offer kinase panel screening to rapidly assess potency and selectivity against a broad range of kinases.[1][3][24]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in the cells used for phenotypic screening. If the knockdown/knockout of the target protein phenocopies the effect of treatment with this compound, it provides strong evidence that the compound acts through this target.[20]
-
Site-Directed Mutagenesis: If a binding site was predicted by computational docking, mutating key residues within that site should abolish or reduce the compound's ability to bind and inhibit the target protein.[25]
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | IC50 (nM) | Target Family | Cellular Function |
| MAPK14 (p38α) | 8.5 | MAP Kinase | Inflammation, Stress Response |
| EGFR | 450 | Receptor Tyrosine Kinase | Growth, Proliferation |
| CDK2 | 1,200 | Cyclin-Dependent Kinase | Cell Cycle Progression |
| SRC | > 5,000 | Non-receptor Tyrosine Kinase | Cell Adhesion, Motility |
| PIK3CA | > 10,000 | Lipid Kinase | Survival, Metabolism |
This table presents hypothetical data illustrating how results from a kinase profiling screen would be displayed, highlighting a potent and selective primary target.
Conclusion
The journey from a novel chemical entity to a validated drug candidate with a known mechanism of action is a complex but logical process. For a compound like this compound, this journey begins with broad, exploratory methods to generate credible hypotheses. These hypotheses are then rigorously tested using direct biochemical and biophysical techniques like affinity chromatography and CETSA to identify and confirm target engagement. Finally, a suite of orthogonal validation experiments, including enzymatic assays and genetic manipulations, provides the definitive link between the molecular target and the biological effect. By following this integrated and self-validating workflow, researchers can confidently and efficiently deconvolute the mechanism of action, paving the way for rational drug development.
References
-
Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Qawasmeh, R. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Engineering, 17(1), 58. Retrieved from [Link]
-
Iwata, H., Mizutani, S., & Yamanishi, Y. (2020). An in silico Approach for Integrating Phenotypic and Target-based Approaches in Drug Discovery. Molecular Informatics, 39(6), e1900096. Retrieved from [Link]
-
IEEE. (2023). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Karim, M. A., & Shafi, A. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics, 22(5), bbaa440. Retrieved from [Link]
-
Sakamoto, S., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 22-27. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
Chen, X., et al. (2016). A Review of Computational Methods for Predicting Drug Targets. Current Topics in Medicinal Chemistry, 16(29), 3534-3552. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
ResearchGate. (2020). The phenotypic and target-based approaches, target deconvolution, and polypharmacology in drug discovery. Retrieved from [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1939, 193-204. Retrieved from [Link]
-
Springer. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Retrieved from [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
-
ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]
-
ResearchGate. (2012). How to experimentally validate drug-target interactions?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]
Sources
- 1. キナーゼ選択性プロファイリングサービス [promega.jp]
- 2. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. pharmaron.com [pharmaron.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 9. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 10. An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 14. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
protocol for synthesizing 2-Amino-4-fluoro-6-phenoxypyrimidine.
An in-depth guide to the synthesis of 2-Amino-4-fluoro-6-phenoxypyrimidine, tailored for researchers and drug development professionals. This document provides a detailed protocol, explains the underlying chemical principles, and offers practical insights for a successful synthesis.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties. Specifically, the introduction of a fluorine atom can enhance metabolic stability and binding affinity, while phenoxy groups can provide crucial interactions with biological targets.[2] this compound is a valuable building block for creating diverse compound libraries, particularly for screening as kinase inhibitors and other targeted therapies.
This application note details a robust and reproducible protocol for the synthesis of this compound via a selective nucleophilic aromatic substitution (SNAr) reaction. The methodology is designed to be straightforward, high-yielding, and accessible to researchers with a foundational knowledge of organic synthesis.
Reaction Principle and Mechanism
The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This reaction is characteristic of electron-deficient aromatic systems, such as pyrimidines, that are substituted with strong electron-withdrawing groups. In this case, the two ring nitrogens and the highly electronegative fluorine atom at the C4 position render the pyrimidine ring susceptible to attack by nucleophiles.[1][2]
The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The phenoxide ion, a potent nucleophile, attacks the electron-deficient C6 position of the 2-amino-4,6-difluoropyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
-
Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of a fluoride ion, which is an excellent leaving group.[3]
The use of a base, such as sodium hydride (NaH), is critical for deprotonating phenol to generate the more nucleophilic phenoxide anion in situ. The choice of an anhydrous, polar aprotic solvent like Dimethylformamide (DMF) is crucial as it can solvate the cation (Na⁺) while leaving the nucleophile (phenoxide) highly reactive.
Caption: The addition-elimination mechanism for the SNAr reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. | Recommended Purity | Notes |
| 2-Amino-4,6-difluoropyrimidine | 66291-89-0 | 131.09 | >97% | Starting material |
| Phenol | 108-95-2 | 94.11 | >99% | Nucleophile precursor |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in mineral oil | Base |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | >99.8% | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction/Chromatography |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Chromatography |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | Quenching agent |
| Saturated aq. NaCl (Brine) | N/A | N/A | N/A | Washing agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Drying agent |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line, manifold)
-
Syringes and needles
-
Ice-water bath
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction (separatory funnel)
-
Flash column chromatography system
-
Standard laboratory glassware and consumables
Experimental Protocol: Step-by-Step Methodology
This protocol outlines the synthesis for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.
Step 1: Reaction Setup and Nucleophile Generation
-
Place a magnetic stir bar into a dry 100 mL two-neck round-bottom flask.
-
Seal the flask with septa and purge with an inert gas (Nitrogen or Argon) for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Carefully add sodium hydride (0.24 g, 6 mmol, 1.2 eq., 60% dispersion) to the flask.
-
Add 10 mL of anhydrous DMF via syringe.
-
Cool the suspension to 0°C using an ice-water bath.
-
In a separate vial, dissolve phenol (0.47 g, 5 mmol, 1.0 eq.) in 5 mL of anhydrous DMF.
-
Slowly add the phenol solution dropwise to the stirred NaH suspension at 0°C. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.
Step 2: Nucleophilic Aromatic Substitution
-
In a separate vial, dissolve 2-amino-4,6-difluoropyrimidine (0.655 g, 5 mmol, 1.0 eq.) in 5 mL of anhydrous DMF.
-
Add the 2-amino-4,6-difluoropyrimidine solution dropwise to the sodium phenoxide mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The reaction is complete when the starting pyrimidine spot is fully consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Safety Note: This step neutralizes any remaining NaH and can cause gas evolution.
-
Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Shake the funnel and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Combine the fractions containing the desired product (as identified by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid.
Characterization and Expected Results
-
Appearance: White to off-white solid.
-
Yield: 75-85% (based on analogous reactions).
-
TLC: Rf ≈ 0.4 (3:7 Ethyl Acetate/Hexanes).
-
Analytical Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.0-7.0 (m, 5H, Ar-H), 6.8 (br s, 2H, NH₂), 5.9 (s, 1H, pyrimidine C5-H).
-
Mass Spec (ESI+): m/z = 206.07 [M+H]⁺.
-
Safety Precautions
-
General Handling: Perform all steps in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any moisture.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if ingested or inhaled. Avoid all personal contact.
-
Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH (due to moisture exposure). | Use a fresh bottle of NaH. Ensure all glassware and solvents are scrupulously dry. |
| Low reaction temperature or insufficient time. | Increase reaction temperature moderately (e.g., to 80°C) or extend the reaction time. Monitor by TLC. | |
| Formation of Side Products | Reaction temperature too high, leading to di-substitution. | Maintain the recommended reaction temperature. Consider adding the pyrimidine substrate at a lower temperature. |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. | |
| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent system for column chromatography. A shallower gradient may be required. |
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
- Štěpánková, Š., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(9), 4149-4160.
- BenchChem (2025). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. BenchChem Tech Support.
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem Tech Support.
- Southern Agricultural Insecticides, Inc. (2018). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Amazon S3.
- BenchChem (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. BenchChem Tech Support.
- Smith, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- May, J. C., & Lim, C. S. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(40), 10764-10772.
- Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(11), 1478.
Sources
Application Note: A Guide to Screening Novel Kinase Inhibitors Using the 2-Aminopyrimidine Scaffold
Featuring 2-Amino-4-fluoro-6-phenoxypyrimidine as a Model Compound
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The 2-aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2][3][4] Its success stems from its ability to act as an ATP-mimetic, effectively binding to the highly conserved hinge region of the kinase ATP pocket.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening and validation of novel compounds built upon this scaffold. Using this compound as a representative, uncharacterized starting point, we detail a robust, multi-tiered screening cascade, from initial biochemical assays to cellular validation, explaining the scientific rationale behind each step to ensure the generation of reliable and translatable data.
The 2-Aminopyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrimidine nucleus is a fundamental biological heterocycle, forming the basis of uracil, cytosine, and thymine in nucleic acids.[2] In kinase inhibitor design, the 2-aminopyrimidine fragment is a bioisostere of the adenine ring of ATP.[5] This structural mimicry allows it to form key hydrogen bonds with the backbone atoms of the kinase "hinge region," a flexible loop connecting the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding site, providing a strong foundation for potent inhibition.[6]
The true power of the scaffold lies in its synthetic tractability. The pyrimidine ring can be decorated with various substituents at other positions to enhance potency, modulate selectivity, and improve pharmacokinetic properties. In our model compound, This compound , the substituents are not arbitrary:
-
Fluoro Group (C4): The small, highly electronegative fluorine atom can alter the electronic properties of the ring and form specific interactions within the binding pocket, potentially enhancing binding affinity.
-
Phenoxy Group (C6): This larger, hydrophobic group can extend into other regions of the ATP pocket, exploiting specific sub-pockets to achieve selectivity for certain kinases over others.
The strategic combination of a hinge-binding pharmacophore with selectivity-determining functional groups is a cornerstone of modern kinase drug discovery.[7]
Figure 1: The 2-aminopyrimidine scaffold forming canonical hydrogen bonds with the kinase hinge region.
Designing a Robust Kinase Inhibitor Screening Cascade
A successful screening campaign does not rely on a single experiment. It requires a logical, tiered approach—a screening cascade—to efficiently identify potent, selective, and cell-active compounds while eliminating false positives.[8] This strategy ensures that resources are focused on the most promising hits. A well-designed cascade moves from high-throughput, cost-effective biochemical assays to more complex and physiologically relevant cell-based models.[9][10]
Figure 2: A typical kinase inhibitor screening cascade workflow.
Protocol 1: Primary Biochemical Screening with a Luminescence-Based Assay
The goal of the primary screen is to rapidly identify which kinases from a diverse panel are inhibited by the test compound at a single, high concentration (e.g., 10 µM). The Kinase-Glo® Luminescent Assay is an ideal platform for this, as it is a homogeneous, high-throughput "add-mix-read" assay.[1][11]
Principle of the Assay: The Kinase-Glo® reagent quantifies the amount of ATP remaining in the reaction after the kinase has been allowed to phosphorylate its substrate.[12] The reagent contains luciferase, which uses ATP to produce a luminescent signal.[13] Therefore, high kinase activity consumes ATP, resulting in a low luminescent signal. Conversely, a potent inhibitor prevents ATP consumption, leading to a high luminescent signal.[11][14]
Step-by-Step Protocol: Kinase-Glo® Primary Screen
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution plate by diluting the stock to 200 µM in kinase assay buffer. This minimizes the final DMSO concentration to a tolerable level (e.g., ≤1%).[15]
-
-
Assay Plate Setup (384-well format):
-
Design the plate map to include:
-
Negative Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO).
-
Positive Control (100% Inhibition): Kinase + Substrate + ATP + a known potent, broad-spectrum inhibitor (e.g., Staurosporine).
-
Test Compound Wells: Kinase + Substrate + ATP + Test Compound.
-
-
Add 2.5 µL of the 200 µM test compound or control solutions to the appropriate wells. The final compound concentration will be 10 µM.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The specific kinase and substrate concentrations must be optimized beforehand to ensure the reaction is in the linear range.[16]
-
Add 5 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 12.5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 12.5 µL of the Kinase-Glo® Reagent to each well.[18]
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the Percent Inhibition for the test compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)
-
A common hit threshold is ≥50% inhibition.
-
Example Data: Primary Screen Results
| Kinase Target | % Inhibition at 10 µM | Hit? (≥50%) |
| Aurora A | 85% | Yes |
| CDK2 | 12% | No |
| EGFR | 7% | No |
| PLK1 | 78% | Yes |
| SRC | 25% | No |
| VEGFR2 | 91% | Yes |
Protocol 2: IC50 Determination and Orthogonal Validation with TR-FRET
Compounds that are flagged as "hits" in the primary screen must be validated. This involves generating a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of kinase activity).[9] It is a critical best practice to use an orthogonal assay—one with a different technology and detection principle—for this step.[16] This helps to eliminate false positives that may arise from compound interference with the primary assay's detection system (e.g., luciferase inhibitors). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal method.[19]
Principle of the Assay: TR-FRET assays measure the phosphorylation of a substrate.[20] A kinase, a fluorescently labeled substrate (e.g., with fluorescein), and ATP are combined. After the reaction, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.[21] When the antibody binds the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, allowing for energy transfer upon excitation. A time-delayed measurement eliminates short-lived background fluorescence, providing a robust signal that is directly proportional to kinase activity.[22]
Step-by-Step Protocol: TR-FRET IC50 Determination
-
Compound Preparation:
-
Create a serial dilution series of this compound in 100% DMSO, typically starting at 10 mM and covering a 10-point, 3-fold dilution range.
-
Prepare intermediate dilutions in assay buffer.
-
-
Kinase Reaction:
-
Add the serially diluted compound to the assay plate.
-
Add the kinase and the fluorescein-labeled peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for the optimized reaction time.
-
-
Detection:
-
Stop the kinase reaction by adding a development solution containing EDTA.
-
Add the terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor).[23]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the percent inhibition (derived from the ratio) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Example Data: IC50 Determination
| Kinase Target | Biochemical IC50 (nM) |
| Aurora A | 85 |
| PLK1 | 150 |
| VEGFR2 | 35 |
Protocol 3: Assessing Cellular Activity and Target Engagement
A potent biochemical inhibitor is only useful if it can engage its target inside a living cell.[24] Discrepancies between biochemical and cellular potency are common and can be due to factors like poor cell permeability, efflux by cellular pumps, or high intracellular ATP concentrations.[24] Therefore, the next critical step is to assess the compound's activity in a cellular context.[25][26] A common method is to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Principle of the Assay: This approach uses a sandwich immunoassay format (like ELISA or TR-FRET) to quantify the level of a specific phosphorylated protein in cell lysates.[23][27] Cells are treated with the inhibitor, then lysed. The lysate is analyzed using two antibodies: a capture antibody for the total protein and a detection antibody specific to the phosphorylated site. A decrease in the phospho-specific signal indicates on-target inhibition of the upstream kinase.
Step-by-Step Protocol: Cellular Phospho-Substrate Assay
-
Cell Treatment:
-
Seed a relevant cancer cell line (e.g., one known to be dependent on Aurora A or VEGFR2 signaling) in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a set period (e.g., 2 hours). Include vehicle (DMSO) controls.
-
-
Cell Lysis:
-
Remove the media and lyse the cells directly in the well using a provided lysis buffer.
-
-
Detection:
-
Transfer the lysate to the detection plate.
-
Add the antibody mix (e.g., capture and detection antibodies for total and phospho-STAT3 for a VEGFR2 pathway).
-
Incubate to allow the immunocomplex to form.
-
Read the signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal to account for any differences in cell number.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Figure 3: A simplified VEGFR2 signaling pathway, a potential target for the model compound.
Advanced Considerations: Covalent Inhibition
The 2-aminopyrimidine scaffold can also serve as a foundation for designing covalent inhibitors. By appending a reactive electrophilic group, or "warhead" (e.g., an acrylamide), the compound can be engineered to form a covalent bond with a nucleophilic amino acid residue (commonly a cysteine) near the ATP-binding site.[28][29] This strategy can lead to inhibitors with increased potency, longer duration of action, and improved selectivity, as they require a suitably positioned nucleophile that is not present in all kinases.[30][31] While our model compound is a reversible inhibitor, its scaffold is amenable to this type of modification as a lead optimization strategy.
Conclusion
The 2-aminopyrimidine scaffold is a validated and versatile starting point for the discovery of novel kinase inhibitors. The model compound, this compound, exemplifies a fragment that can be systematically evaluated using a logical screening cascade. By progressing from high-throughput biochemical screens to orthogonal validation and finally to cell-based assays of target engagement, researchers can confidently identify and prioritize promising lead candidates. This structured approach, which emphasizes the rationale behind each experimental choice, is essential for navigating the complexities of modern drug discovery and efficiently translating a promising chemical scaffold into a potential therapeutic.
References
- Arch Pharm (Weinheim). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
- Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022.
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Bentham Science Publishers. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). 2025.
- PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. 2020.
- Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications.
- BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- OUCI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors.
- INiTS. Cell-based test for kinase inhibitors. 2020.
- Promega. Kinase-Glo® Luminescent Kinase Assays.
- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- Promega Notes 83. Introducing the Kinase-Glo™ Luminescent Kinase Assay.
- Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Thermo Fisher Scientific - UK. LanthaScreen TR-FRET Kinase Assays.
- PubMed. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.
- Reaction Biology. KINASE PROFILING & SCREENING.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025.
- Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.
- NIH. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. 2022.
- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors.
- Wikipedia. Time-resolved fluorescence energy transfer.
- BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018.
- Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- BellBrook Labs. What Makes a Kinase Assay Reliable for Screening Inhibitors. 2025.
- MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 2021.
- PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- PMC - PubMed Central. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. 2022.
- ACS Publications. Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors.
- PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. 2016.
- The Royal Society of Chemistry. CHAPTER 4: Covalent Inhibition of Kinases. 2018.
- BPS Bioscience. Kinase Screening and Profiling Services.
- Sigma-Aldrich. Kinase Assay Kit.
- Books. CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. 2018.
- PMC - NIH. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- PMC - PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. 2021.
- ResearchGate. Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. 2025.
- Benchchem. Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. crossfire-oncology.com [crossfire-oncology.com]
- 11. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 23. caymanchem.com [caymanchem.com]
- 24. benchchem.com [benchchem.com]
- 25. inits.at [inits.at]
- 26. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Evaluation of 2-Amino-4-fluoro-6-phenoxypyrimidine in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Amino-4-fluoro-6-phenoxypyrimidine, a novel aminopyrimidine derivative with potential anticancer properties. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing the compound's effects on cancer cell lines.
The aminopyrimidine scaffold is a well-established pharmacophore in modern medicinal chemistry, with numerous derivatives showing promise as anticancer agents.[1][2][3] The introduction of a fluorine atom and a phenoxy group to the 2-aminopyrimidine core in this compound is hypothesized to enhance its metabolic stability and potency, making it a compelling candidate for investigation.[4]
Hypothesized Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, based on the known activities of similar aminopyrimidine derivatives, a plausible mechanism of action is the inhibition of critical cellular signaling pathways involved in cancer cell proliferation and survival.[1][4] Many aminopyrimidine compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[4] Alternatively, some fluorinated pyrimidine analogs are known to interfere with de novo pyrimidine nucleotide biosynthesis, thereby depriving cancer cells of essential precursors for DNA and RNA synthesis.[5][6]
A primary hypothesis is that this compound may act as a dual-target inhibitor, potentially affecting both cell cycle progression and inducing apoptosis through modulation of key regulatory proteins. The following experimental protocols are designed to investigate these potential mechanisms.
Caption: Hypothesized mechanism of action for this compound.
Foundational In Vitro Assays
A systematic approach to evaluating a novel compound involves a series of well-established in vitro assays. The following protocols provide a robust framework for the initial characterization of this compound.
Cell Viability and Cytotoxicity Assessment
The initial step in characterizing the anticancer potential of this compound is to determine its effect on the viability and proliferation of cancer cell lines. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for this purpose.[7][8][9][10][11] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[7]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases.[7][9] | Reduction of XTT to a water-soluble orange formazan product.[7][8] |
| Solubility | Formazan product is insoluble, requiring a solubilization step (e.g., with DMSO).[7] | Formazan product is water-soluble, eliminating the need for solubilization.[7] |
| Workflow | Multi-step: reagent addition, incubation, solubilization, reading. | Simpler workflow: reagent addition, incubation, reading.[7] |
| Sensitivity | Generally considered to be very sensitive. | Can be more sensitive than MTT for certain cell lines and conditions. |
This protocol is adapted from standard methodologies and is suitable for high-throughput screening.[7][8][12]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
XTT labeling reagent and electron-coupling solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[12]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the XTT cell viability assay.
Apoptosis Induction Analysis
To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is recommended.[13][14][15][16][17] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]
Materials:
-
Cells treated with this compound (at IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for a predetermined time (e.g., 24, 48 hours).
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.[18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
To investigate whether this compound induces cell cycle arrest, flow cytometric analysis of DNA content using Propidium Iodide (PI) staining is the standard method.[18][19][20][21][22]
Principle: PI is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present.[19] By staining fixed and permeabilized cells with PI, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified based on their fluorescence intensity.[19]
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI staining solution (containing PI and RNase A)
Procedure:
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold 1X PBS.[20]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA and prevent its staining by PI).[18][19]
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate cell cycle analysis software. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest at that checkpoint.
Western Blotting for Mechanistic Insights
To further explore the molecular mechanism of action, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[23][24][25]
Target Protein Suggestions:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, Cyclin B1, p21, p27
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies specific to target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[23]
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). Changes in the expression levels of target proteins in treated cells compared to control cells can provide insights into the signaling pathways affected by this compound.
Caption: General workflow for Western blotting.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of this compound as a potential anticancer agent. The successful execution of these experiments will yield valuable data on the compound's cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on key cellular signaling pathways. These findings will be crucial for guiding further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
University of Iowa. DNA Cell Cycle Analysis with PI. [Link]
-
The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]
-
Wikipedia. MTT assay. [Link]
-
Kabale University Library Catalog. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
ResearchGate. What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. [Link]
-
ResearchGate. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. [Link]
-
BioTechniques. The power of virtual screening for identifying small molecule drug candidates. [Link]
-
NIH. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]
-
PubMed. Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. [Link]
-
PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
PMC. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]
-
PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
SciSpace. Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. [Link]
Sources
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one | 123392-52-9 | Benchchem [benchchem.com]
- 5. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. origene.com [origene.com]
- 24. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-fluoro-6-phenoxypyrimidine as a Chemical Probe for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of 2-Amino-4-fluoro-6-phenoxypyrimidine as a chemical probe for investigating cellular signaling pathways. While the direct molecular target of this compound is still under investigation, evidence from structurally related 2-aminopyrimidine derivatives suggests its potential as a modulator of inflammatory signaling, specifically through the inhibition of nitric oxide (NO) production.[1] This guide is structured to provide both the conceptual framework and detailed, actionable protocols for utilizing this probe to explore its effects on cellular function. We present methodologies for assessing target engagement, quantifying downstream effects on NO synthesis, and analyzing key signaling cascades. The overarching goal is to equip researchers with the tools to rigorously validate the utility of this probe in their specific cellular models.
Introduction to this compound
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target a wide range of protein families, including kinases and metabolic enzymes.[2][3][4][5][6] The subject of this guide, this compound, is an under characterized member of this family. Preliminary studies on analogous compounds, such as 5-fluoro-2-amino-4,6-dichloropyrimidine, have demonstrated potent, dose-dependent suppression of immune-activated nitric oxide production in cellular assays.[1] This suggests a potential mechanism of action involving the inducible nitric oxide synthase (iNOS) pathway, a critical mediator of inflammation, immunity, and pathophysiology.
The iNOS enzyme, upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), produces large quantities of nitric oxide, a key signaling molecule. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making it a significant area of therapeutic interest.[1][7] this compound, therefore, represents a valuable tool for dissecting the intricacies of the iNOS signaling cascade and for the potential discovery of novel therapeutic intervention points.
Quality Control and Probe Handling
The reliability of any study utilizing chemical probes is contingent upon the quality and proper handling of the probe itself.[8]
2.1. Purity and Characterization
It is imperative to use this compound of high purity, ideally >95% as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities can lead to off-target effects and confounding results.
2.2. Solubility and Stock Solutions
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
2.3. Stability
The stability of the compound in aqueous media and under experimental conditions should be assessed. A common method is to incubate the compound in assay buffer for the duration of the experiment and then analyze for degradation by HPLC.
| Parameter | Recommendation |
| Purity | >95% (confirmed by HPLC and NMR) |
| Stock Solution | 10 mM in DMSO |
| Storage | -20°C or -80°C in single-use aliquots |
| Final DMSO Conc. | <0.5% in cellular assays to avoid solvent-induced artifacts |
Application 1: Cellular Target Engagement using Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment.[2][9] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation. Here, we propose a hypothetical CETSA protocol to assess the engagement of this compound with its putative target, iNOS.
Experimental Workflow: CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for iNOS Target Engagement
-
Cell Culture and Treatment:
-
Plate a suitable cell line that expresses iNOS upon stimulation (e.g., RAW 264.7 murine macrophages) in sufficient quantity.
-
Induce iNOS expression by treating with 1 µg/mL Lipopolysaccharide (LPS) for 12-18 hours.
-
Treat the induced cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble iNOS in each sample by Western blotting.
-
Generate a melt curve by plotting the percentage of soluble iNOS as a function of temperature. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.
-
Application 2: Functional Assay - Measurement of Nitric Oxide Production
A direct functional consequence of iNOS inhibition is a reduction in nitric oxide production. The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Detailed Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a dilution series of this compound (e.g., 0.01 to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor like L-NIL).
-
Stimulate the cells with 1 µg/mL LPS to induce iNOS expression and NO production. Include an unstimulated control.
-
Incubate for 24 hours at 37°C.
-
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using a serial dilution of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Plot the nitrite concentration against the compound concentration to determine the IC50 value.
-
| Reagent/Parameter | Details |
| Cell Line | RAW 264.7 murine macrophages |
| Stimulant | Lipopolysaccharide (LPS), 1 µg/mL |
| Compound Incubation | 1 hour pre-treatment, then 24 hours with LPS |
| Griess Reagent A | 1% Sulfanilamide in 5% H3PO4 |
| Griess Reagent B | 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride |
| Detection Wavelength | 540 nm |
Application 3: Downstream Signaling Pathway Analysis by Western Blot
To understand the mechanism by which this compound may inhibit NO production, it is crucial to examine its effects on the upstream signaling pathways that regulate iNOS expression. Key pathways include NF-κB and MAP kinases (ERK, JNK, p38).
Hypothetical iNOS Signaling Pathway
Caption: Simplified iNOS signaling pathway.
Detailed Protocol: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Treat RAW 264.7 cells with LPS and the chemical probe as described for the Griess assay for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; 12-24 hours for iNOS expression).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[3]
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), ERK, JNK, p38, as well as an antibody for iNOS and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels and iNOS to the loading control.
-
References
-
Le, T. T., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3702. [Link]
-
Pan, L., et al. (2015). A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase. Scientific Reports, 5, 16136. [Link]
-
Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
-
Ahmad, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(21), 3949. [Link]
-
Elliott, M. R., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]
- Google Patents. (2013).
-
Perina, D., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(8), 3725-3734. [Link]
- Google Patents. (1976).
- Google Patents. (2015).
-
Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [Link]
-
Gangjee, A., et al. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68-76. [Link]
-
Natarajan, A., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
- Google Patents. (2015). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- Google Patents. (1968).
-
Biosero. (n.d.). 8 best practices to improve laboratory quality control. [Link]
-
Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]
-
Li, H., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(10), 1381. [Link]
-
Rowland, D. J., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
-
El-Gamal, M. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5122. [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102293. [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Preclinical Efficacy Testing of 2-Amino-4-fluoro-6-phenoxypyrimidine
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of the novel compound, 2-Amino-4-fluoro-6-phenoxypyrimidine. Given the chemical scaffold, we hypothesize a potential role as a kinase inhibitor with anti-cancer properties. This guide outlines a logical, multi-stage approach, commencing with foundational in vitro characterization and progressing to in vivo validation. The protocols herein are designed to establish a robust data package to determine the compound's mechanism of action, therapeutic potential, and preliminary safety profile.
Introduction: Rationale and Strategic Overview
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology. Its ability to mimic endogenous purines and pyrimidines allows for competitive binding to key enzymes, such as protein kinases, which are often dysregulated in cancer. While the specific biological activity of this compound is yet to be fully elucidated, its structural features warrant investigation as a potential targeted therapeutic.
This guide presents a phased experimental strategy to systematically evaluate its efficacy. The workflow is designed to be iterative, with findings from earlier stages informing the design of subsequent, more complex experiments. Our approach is grounded in establishing a clear understanding of the compound's cellular effects, identifying its molecular target, and validating its therapeutic potential in clinically relevant models.
Phase I: In Vitro Characterization - Cellular Effects and Target Identification
The initial phase focuses on determining the compound's cytotoxic and anti-proliferative activity across a panel of cancer cell lines and beginning the process of identifying its molecular target.
Cell Viability and Proliferation Assays
The first step is to assess the compound's effect on cancer cell viability. A panel of well-characterized cancer cell lines from diverse tissue origins should be selected.
Protocol 2.1.1: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[1][2] Unlike the MTT assay, the XTT assay produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol.[1][3]
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, C6 glioma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (solubilized in DMSO)
-
XTT reagent and activation solution (electron coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and activation solution. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate.[1] Incubate for 2-4 hours at 37°C and 5% CO₂.[1]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| A549 | Value |
| MCF-7 | Value |
| C6 | Value |
Target Engagement Assays
Assuming the compound is a kinase inhibitor, it is crucial to confirm that it engages its target within the cellular environment.[4] The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful method for this purpose.[5]
Protocol 2.2.1: NanoBRET™ Target Engagement Assay
This assay measures the binding of the compound to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5] It quantifies the apparent cellular affinity of the test compound by competitive displacement of a fluorescent tracer.[5]
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression vectors for NanoLuc®-kinase fusions
-
NanoBRET™ fluorescent tracer
-
Opti-MEM® I Reduced Serum Medium
-
96-well white-bottom assay plates
-
Luminometer with BRET-compatible filters
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA. Plate the transfected cells in 96-well plates.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 2 hours.
-
Luminescence Measurement: Measure the donor and acceptor luminescence signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC₅₀ for target engagement.
Data Presentation:
| Kinase Target | Target Engagement IC₅₀ (µM) |
| Hypothesized Kinase 1 | Value |
| Hypothesized Kinase 2 | Value |
Downstream Signaling Pathway Analysis
To further elucidate the mechanism of action, it is essential to investigate the compound's effect on downstream signaling pathways. Western blotting is a standard technique for this purpose.[6][7]
Protocol 2.3.1: Western Blot Analysis of Key Signaling Pathways
This protocol details the analysis of protein expression and phosphorylation status in key signaling pathways commonly affected by kinase inhibitors, such as the PI3K/Akt and MAPK/ERK pathways.[6]
Materials:
-
Selected cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at its IC₅₀ concentration for various time points. Lyse the cells with ice-cold RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer, followed by boiling to denature the proteins.[6]
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[8] Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.[6]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing the Experimental Workflow:
Caption: Phase I In Vitro Workflow.
Phase II: In Vivo Efficacy and Pharmacokinetics
Following successful in vitro characterization, the next phase is to evaluate the compound's efficacy in a living organism and to understand its pharmacokinetic and pharmacodynamic properties.
In Vivo Efficacy Studies
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly clinically relevant for evaluating cancer therapies.[9][10]
Protocol 3.1.1: Patient-Derived Xenograft (PDX) Model Efficacy Study
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma mice)
-
Patient-derived tumor fragments
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Surgically implant patient-derived tumor fragments subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (at various doses) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % TGI |
| Vehicle Control | - | Value | - |
| Compound (Low Dose) | Value | Value | Value |
| Compound (High Dose) | Value | Value | Value |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for optimizing dosing regimens.[11][12]
Protocol 3.2.1: Preliminary PK/PD Study
Materials:
-
Healthy mice
-
This compound
-
Blood collection supplies
-
LC-MS/MS for compound quantification
-
Tumor-bearing mice (for PD analysis)
Procedure:
-
PK Study: Administer a single dose of the compound to healthy mice. Collect blood samples at various time points post-dosing. Analyze plasma samples using LC-MS/MS to determine the concentration of the compound over time. Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
PD Study: In a separate cohort of tumor-bearing mice, administer the compound. At different time points, collect tumor tissue and analyze for target modulation (e.g., decreased phosphorylation of a downstream substrate) using Western blotting or immunohistochemistry.
Visualizing the In Vivo Workflow:
Caption: Phase II In Vivo Workflow.
Phase III: Preclinical Toxicology
Before a compound can be considered for clinical trials, its safety profile must be rigorously evaluated in preclinical toxicology studies conducted under Good Laboratory Practice (GLP) guidelines.[13][14]
Preliminary Toxicology Assessment
Protocol 4.1.1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that does not cause unacceptable toxicity.
Procedure:
-
Administer escalating doses of the compound to groups of healthy rodents.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for a defined period.
-
Perform gross necropsy and histopathological examination of major organs.
-
The MTD is defined as the highest dose that does not result in significant toxicity.
Conclusion
The experimental design outlined in this application note provides a robust and logical framework for the preclinical evaluation of this compound. By systematically progressing from in vitro characterization to in vivo efficacy and safety studies, researchers can generate the necessary data to support its further development as a potential therapeutic agent.
References
-
Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
In Vivo Pharmacology | Orthotopic Models | PDX Models - Certis Oncology Solutions. (URL: [Link])
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: [Link])
-
Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. (URL: [Link])
-
Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine - AACR Journals. (URL: [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
-
In Vivo Pharmacology Models for Cancer Target Research - PubMed. (URL: [Link])
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. (URL: [Link])
-
In Vivo Preclinical Mouse Models - Champions Oncology. (URL: [Link])
-
Tumor Models in Preclinical Oncology Research: Comprehensive Insights | Labcorp. (URL: [Link])
-
Preclinical research strategies for drug development - AMSbiopharma. (URL: [Link])
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (URL: [Link])
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (URL: [Link])
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
-
In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (URL: [Link])
-
Step 2: Preclinical Research - FDA. (URL: [Link])
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. (URL: [Link])
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. (URL: [Link])
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (URL: [Link])
-
Pharmacokinetic/Pharmacodynamic Studies in Drug Product Development | Request PDF. (URL: [Link])
-
Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. In Vivo Pharmacology | Orthotopic Models | PDX Models [certisoncology.com]
- 10. championsoncology.com [championsoncology.com]
- 11. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 13. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 14. fda.gov [fda.gov]
Application Note: A Systematic Approach to Solubilizing 2-Amino-4-fluoro-6-phenoxypyrimidine for In Vitro Assays
Introduction
The transition from promising chemical matter to actionable biological data hinges on a critical, often underestimated step: solubilization. For novel compounds like 2-Amino-4-fluoro-6-phenoxypyrimidine, which possess structural motifs suggesting low aqueous solubility (a phenoxy group, a pyrimidine core), achieving a stable, homogenous solution for in vitro assays is paramount.[1][2] Poor solubility can lead to a cascade of experimental failures, including underestimated compound activity, poor reproducibility, and misleading structure-activity relationships (SAR).[2]
This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically determine the optimal solubilization strategy for this compound. While specific experimental solubility data for this compound is not widely published, the principles and methodologies outlined here are universally applicable to hydrophobic small molecules. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
PART 1: Pre-Dissolution Analysis & Physicochemical Profile
Before any solvent is measured, a foundational understanding of the compound's likely properties is essential. This allows for an informed selection of starting solvents and conditions.
Predicted Physicochemical Properties of this compound
Based on its chemical structure (CAS No. 314029-36-2), we can infer several key properties that will influence its solubility.[3][4][5]
| Property | Predicted Value/Characteristic | Implication for Solubilization |
| Molecular Weight | ~205.19 g/mol [3] | Low molecular weight is generally favorable for solubility. |
| XLogP3 | ~2.6[3] | This value indicates significant hydrophobicity, predicting poor solubility in water. |
| Functional Groups | Amino (-NH2), Fluoro (-F), Phenoxy (-O-Ph) | The phenoxy group is highly lipophilic. The amino group provides a site for potential protonation in acidic conditions, which could enhance solubility, but this is often not practical for standard cell culture media (pH ~7.4). |
| Crystal Lattice Energy | Unknown, but likely significant | Aromatic and planar structures like pyrimidines tend to pack tightly in a crystal lattice, requiring energy (e.g., from sonication or heat) to break apart and solvate.[1] |
This profile strongly suggests that direct dissolution in aqueous buffers (e.g., PBS, cell culture media) will be unsuccessful. Therefore, the use of an organic co-solvent is necessary to prepare a concentrated stock solution.[6][7]
PART 2: Systematic Protocol for Solubility Determination
The following protocol is designed to efficiently test a range of solvents to identify the one that provides the highest stable stock concentration.
Objective
To determine the maximum soluble concentration of this compound in a panel of common, assay-compatible organic solvents.
Materials & Equipment
-
This compound (solid powder)
-
High-purity solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol (EtOH)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
-
Heating block or water bath (optional)
Experimental Workflow for Solubility Testing
The following diagram outlines the decision-making process for systematically testing solubility.
Caption: Workflow for determining compound solubility.
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 2 mg of this compound into three separate 1.5 mL microcentrifuge tubes. Use a calibrated analytical balance for precision.[8][9]
-
Initial Solvent Addition: To the first tube, add a calculated volume of DMSO to reach a target concentration (e.g., for 2 mg, add 100 µL for a 20 mg/mL solution). Repeat for the other tubes with DMF and Ethanol.
-
Mechanical Agitation: Tightly cap all tubes and vortex vigorously for at least 2 minutes. This initial step provides mechanical energy to break up the solid powder.[8]
-
First Visual Inspection: Hold each tube against a well-lit background. Check for any visible solid particles. A completely dissolved sample will be a perfectly clear solution.
-
Sonication: If solids remain, place the tubes in a bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break apart compound aggregates, increasing the surface area available for solvation.[2] Re-inspect visually.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, gentle warming can be attempted. Place the tubes in a heating block or water bath set to 37°C for 10 minutes. Caution: Only use gentle heat, as excessive temperatures can degrade the compound. After warming, allow the solution to return to room temperature to ensure it remains dissolved and does not precipitate upon cooling.
-
Determination: The solvent that yields a clear, stable solution at the highest concentration is the optimal choice for preparing your master stock solution. If none of the primary solvents are successful, a co-solvent system (e.g., DMSO:PEG400) may be required.[10]
PART 3: Preparation and Management of Stock Solutions
Once the optimal solvent is identified (most commonly DMSO for hydrophobic compounds), preparing and storing the stock solution correctly is critical for assay consistency.[11][12]
Best Practices for Stock Solution Handling
-
Accuracy: Use high-quality volumetric flasks and calibrated balances to ensure the concentration of your stock solution is precise.[8][9]
-
Filtration: For long-term storage, consider filtering the concentrated stock solution through a 0.22 µm solvent-compatible (e.g., PTFE) syringe filter to remove any micro-particulates.
-
Aliquoting: Dispense the master stock into smaller, single-use aliquots in properly labeled tubes. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light. For many compounds in DMSO, -20°C is sufficient. Ensure tubes are tightly sealed to prevent water absorption by the hygroscopic DMSO.
Solvent Selection: A Comparative Analysis
The choice of solvent is a trade-off between solubilizing power and potential for assay interference. DMSO is a powerful and widely used solvent, but its concentration in the final assay must be carefully controlled.[6][12]
| Solvent | Pros | Cons & Mitigation | Max Final Assay Conc. (v/v) |
| DMSO | Excellent solubilizing power for a wide range of polar and nonpolar compounds.[6][12] Miscible with water.[12] | Can be cytotoxic or affect cell differentiation at higher concentrations.[13][14][15][16] Mitigation: Always include a vehicle control (media + same final % of DMSO) in all experiments. | ≤ 0.5% (Recommended)[17] < 0.1% (For sensitive cells/assays)[14][17] |
| Ethanol | Less toxic than DMSO for many cell types.[18] Readily available. | Less powerful solvent than DMSO for highly hydrophobic compounds. Can cause protein precipitation in some enzymatic assays. | ≤ 0.5% - 1.0% [18][19] |
| DMF | Strong solubilizing power, similar to DMSO. | Generally considered more toxic than DMSO. Use with caution and only if other solvents fail. | ≤ 0.1% |
PART 4: Dilution to Final Working Concentrations
The most common point of failure is when the concentrated organic stock solution is diluted into the aqueous assay buffer or cell culture medium. The abrupt change in solvent polarity can cause the compound to precipitate.
Workflow for Preparing Working Solutions
Caption: Serial dilution workflow to prevent precipitation.
Protocol for Dilution
-
Perform Serial Dilutions: Never perform a single, large dilution (e.g., 1:1000). Instead, create an intermediate dilution first. For example, dilute a 20 mM DMSO stock 1:100 into assay buffer to get a 200 µM solution (now in 1% DMSO).
-
Correct Order of Addition: Always add the concentrated stock solution to the aqueous buffer while vortexing or mixing vigorously. Never add the aqueous buffer to the small volume of concentrated stock, as this creates localized areas of high concentration that promote precipitation.[20]
-
Final Dilution: Use the intermediate dilution to make the final working concentrations in your assay plate. This ensures the final solvent concentration remains low and consistent across all conditions (e.g., a 1:100 dilution of the intermediate stock results in a final DMSO concentration of 0.01%).
-
Vehicle Control: It is absolutely essential to run a "vehicle control" in parallel. This control should contain the highest final concentration of the solvent (e.g., DMSO) used in the experiment to account for any effects of the solvent itself on the biological system.[14]
Troubleshooting
-
Precipitation in Assay Media: If the compound precipitates even with serial dilution, the desired final concentration may exceed its kinetic solubility limit in the aqueous buffer.[11] Solution: Lower the final concentration or consider using a co-solvent like PEG400 or a surfactant like Tween 80 in your assay buffer, if compatible with the assay system.[10]
-
Inconsistent Results: This can be due to unstable stock solutions. Solution: Ensure proper storage, use fresh aliquots, and visually inspect for precipitation before each use.
By following this systematic and principles-based approach, researchers can confidently prepare stable and accurate solutions of this compound, ensuring the integrity and reliability of their in vitro assay data.
References
- Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Kanczler, J. M., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.
- Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate.
- LifeTein. (2023). DMSO usage in cell culture.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Santos, N. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Papanikolopoulou, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 843-847.
- Nick. (2025). How to Make Accurate Stock Solutions. Bitesize Bio.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube.
- Various Authors. (2013). How to dissolve hydrophobic drug....... ResearchGate.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Patel, V. (2015). Comment on "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate.
- Kildegaard, K. R., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(4), 399-408.
- Lopes, C., et al. (2023). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Food and Chemical Toxicology, 179, 113943.
- ECHEMI. (n.d.). This compound.
- ChemicalBook. (n.d.). 314029-36-2(this compound) Product Description.
- ChemicalBook. (n.d.). This compound | 314029-36-2.
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 314029-36-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 314029-36-2 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. fastercapital.com [fastercapital.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 16. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Deployment of 2-Amino-4-fluoro-6-phenoxypyrimidine in Contemporary Drug Discovery
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its versatile roles in forming key interactions with a multitude of biological targets.[1] This guide focuses on a specific, highly functionalized derivative, 2-Amino-4-fluoro-6-phenoxypyrimidine , detailing its strategic importance and practical application in drug discovery workflows, particularly in the design of protein kinase inhibitors. We provide an in-depth analysis of its structure-activity relationship (SAR) contributions, detailed protocols for its synthetic manipulation via palladium-catalyzed cross-coupling reactions, and a representative workflow for evaluating the biological activity of its downstream products.
Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases, regulating the vast majority of cellular processes, represent one of the most critical target classes in modern pharmacology, with over 80 FDA-approved kinase inhibitors to date.[2][3] A significant portion of these inhibitors utilize a heterocyclic core that mimics the adenine ring of ATP, enabling them to compete for the enzyme's active site. The 2-aminopyrimidine moiety is exceptionally well-suited for this role.
The nitrogen atoms of the pyrimidine ring and the exocyclic amino group serve as crucial hydrogen bond donors and acceptors, effectively anchoring the molecule within the highly-conserved hinge region of the kinase ATP-binding pocket. This foundational interaction is a recurring theme in the mechanism of action for numerous approved drugs, including the pioneering Bcr-Abl inhibitor, Imatinib.[4]
The subject of this guide, This compound , offers medicinal chemists a pre-functionalized and strategically valuable starting material. Each substituent has a distinct and advantageous role:
-
2-Amino Group: The primary anchor for hinge-binding. It is also a versatile synthetic handle for further derivatization.
-
4-Fluoro Group: A powerful modulator of electronic properties and a key site for C-C or C-N bond formation via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The high electronegativity of fluorine can enhance binding affinity and improve metabolic stability.
-
6-Phenoxy Group: A vector pointing towards the solvent-exposed region of the ATP pocket, providing a site for introducing substituents that can enhance potency, modulate solubility, and fine-tune selectivity against the broader human kinome.
This combination of features makes this compound a high-value building block for generating libraries of potent and selective kinase inhibitors.
Physicochemical Properties & Data
A clear understanding of a building block's physical properties is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈FN₃O | Calculated |
| Molecular Weight | 205.19 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Solubility | Soluble in DMSO, DMF, hot alcohols | General Chemical Knowledge |
| Chemical Name | 4-fluoro-6-phenoxypyrimidin-2-amine | IUPAC |
Application Note I: Synthesis of a Kinase Inhibitor Core via Palladium-Catalyzed Cross-Coupling
The fluoro group at the C4 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental tools in medicinal chemistry for creating diverse libraries of compounds.[5][6][7]
Synthetic Workflow Overview
The following diagram outlines a typical workflow for utilizing this compound to synthesize a biaryl or N-aryl pyrimidine core structure, a common motif in kinase inhibitors.[8][9]
Caption: Palladium-catalyzed routes for C4 functionalization.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of the pyrimidine core.
Objective: To synthesize a 2-amino-4-aryl-6-phenoxypyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or round-bottom flask) with stir bar
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solution should be thoroughly degassed by bubbling the inert gas through it for an additional 10 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Causality and Scientist's Notes:
-
Why Pd(PPh₃)₄? This is a robust, commercially available Pd(0) catalyst effective for many standard Suzuki couplings. For less reactive aryl chlorides or challenging substrates, more advanced catalyst/ligand systems (e.g., those using Buchwald ligands) might be necessary.[9]
-
Why K₂CO₃ and Water? The base is crucial for the transmetalation step of the catalytic cycle. A biphasic system with water often accelerates the reaction and aids in dissolving the base.[10]
-
Why Degas? Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle. Removing dissolved oxygen is critical for achieving high yields.
Application Note II: Downstream Biological Evaluation
Once a library of derivatives is synthesized, the next critical step is to assess their biological activity. For kinase inhibitors, a primary goal is to determine the compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).[11][12]
Biological Assay Workflow
This diagram illustrates a generalized workflow for determining the IC₅₀ of a newly synthesized compound against a target kinase in a cell-based assay.
Caption: Workflow for determining compound IC₅₀ in cells.
Protocol: Cell-Based IC₅₀ Determination
This protocol outlines a method to assess a compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on the target kinase.
Objective: To determine the IC₅₀ value of a synthesized inhibitor.
Materials:
-
Synthesized inhibitor compound
-
Target cancer cell line (e.g., HCT116, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3 dilutions) in cell culture medium.
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate overnight to allow for cell attachment.
-
Treatment: Add 10 µL of the serially diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls and no-cell (background) controls.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo® reagent).
-
Measurement: Mix the contents by orbital shaking for 2 minutes, then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background reading. Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[13]
Scientist's Notes:
-
Assay Choice: While cell viability is a common readout, more specific assays can be used. For example, an In-Cell Western can directly measure the phosphorylation of a kinase's downstream substrate, providing a more direct measure of target engagement.[11]
-
ATP Concentration: For biochemical assays (using purified enzyme), it's crucial to consider the ATP concentration. Running assays at physiological ATP levels (e.g., 1 mM) gives a more accurate representation of a compound's potency in a cellular environment.[14]
Structure-Activity Relationship (SAR) Insights
The value of a scaffold like this compound lies in the predictable SAR trends that emerge upon its modification.[15][16]
| Position | Modification | Rationale & Expected Outcome |
| C4 | Introduction of small, rigid aryl groups (e.g., phenyl, pyridyl) via Suzuki coupling. | Probes a hydrophobic pocket adjacent to the hinge. Can significantly increase potency. Substitution on the aryl ring can be used to fine-tune selectivity. |
| C4 | Introduction of substituted anilines via Buchwald-Hartwig amination. | The N-H linker can form an additional hydrogen bond. The aryl ring can access new binding regions, often improving potency and altering the selectivity profile.[4] |
| C2-Amino | Acylation or alkylation. | Often disrupts the critical hinge-binding interaction, leading to a significant loss of potency. This modification is generally avoided unless a different binding mode is sought. |
| C6-Phenoxy | Modification of the phenyl ring (e.g., adding methoxy, chloro, or dimethylamino groups). | Modulates physicochemical properties like solubility and cell permeability. Can pick up additional interactions in the solvent-exposed region to boost affinity. |
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its pre-installed functional handles allow for rapid and efficient exploration of chemical space around the privileged 2-aminopyrimidine core. The strategic use of palladium-catalyzed cross-coupling reactions at the C4 position enables the generation of diverse compound libraries with a high potential for identifying potent and selective kinase inhibitors. The protocols and workflows outlined in this document provide a robust framework for researchers to leverage this reagent in their drug development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6325–6333. [Link]
- American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves....
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365.
- Request PDF. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Chemistry-A European Journal.
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276–3292. [Link]
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from The Royal Society of Chemistry website.
- Benchchem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
-
Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6968–6978. [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. brimr.org [brimr.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
developing assays for 2-Amino-4-fluoro-6-phenoxypyrimidine activity
Application Notes and Protocols
Topic: A Multi-Tiered Assay Cascade for Characterizing the Biological Activity of 2-Amino-4-fluoro-6-phenoxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Pyrimidine Scaffold and the Quest for Novel Therapeutics
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its versatile structure allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The compound this compound represents a novel chemical entity with potential therapeutic value. The strategic placement of a fluorine atom and a phenoxy group suggests that it may engage with biological targets of significant interest.
Given the prevalence of pyrimidine cores in kinase inhibitors, a primary hypothesis is that this compound may exert its effects by modulating the activity of one or more protein kinases.[4][5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][6] Therefore, a systematic and robust approach is required to first, identify its biological target(s) and second, to characterize its mechanism of action.
This document outlines a comprehensive, multi-tiered assay cascade designed to elucidate the biological activity of this compound, hereafter referred to as "Compound P". This cascade begins with broad, high-throughput biochemical screening to identify potential kinase activity, progresses to confirmatory and mechanistic biochemical assays, and culminates in cell-based assays to verify target engagement and downstream functional effects in a physiological context.[7]
Tier 1: Primary Biochemical Screening - Broad Kinase Profiling
Objective: To perform a broad initial screen to determine if Compound P possesses inhibitory activity against a diverse panel of protein kinases.
Rationale: A broad screen is the most efficient first step in the "hit" identification phase of drug discovery.[8][9] We will employ a luminescence-based assay that measures ATP depletion, as this format is universal for all kinases and is amenable to high-throughput screening (HTS).[10] The Kinase-Glo® Luminescent Kinase Assay is an industry-standard for this purpose.[10][11] The principle is straightforward: the amount of light generated is proportional to the amount of ATP remaining after the kinase reaction. Therefore, a high luminescent signal indicates kinase inhibition.[10]
Experimental Workflow: Primary Kinase Screening
Caption: Workflow for the primary luminescence-based kinase screening assay.
Protocol 1: Kinase-Glo® Broad Panel Screening
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound P in 100% DMSO.
-
Perform a serial dilution to create a range of concentrations for testing (e.g., a single high concentration of 10 µM for the initial screen).
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 50 nL of Compound P dilutions or DMSO (vehicle control) into the appropriate wells of a 384-well white, opaque assay plate.
-
-
Kinase Reaction:
-
Add 5 µL of the respective kinase/buffer solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[6]
-
Initiate the kinase reaction by adding 5 µL of the corresponding substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the assay plate and the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes and then incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
"Hits" are typically defined as kinases showing >50% inhibition at the screening concentration.
-
Tier 2: Secondary Biochemical Assays - Hit Confirmation and Potency Determination
Objective: To confirm the inhibitory activity of "hits" from the primary screen and to determine their half-maximal inhibitory concentration (IC50).
Rationale: It is crucial to use an orthogonal assay to confirm hits and rule out potential artifacts from the primary screen, such as compounds that interfere with the luciferase enzyme in the Kinase-Glo® assay.[11] The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, the direct product of the kinase reaction.[6][12][13] In this assay, luminescence is directly proportional to kinase activity, providing a robust and reliable method for determining IC50 values.[12]
Protocol 2: ADP-Glo™ IC50 Determination
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of Compound P in DMSO, starting from 100 µM.
-
-
Assay Plate Preparation:
-
Dispense 50 nL of the serially diluted Compound P or DMSO control into a 384-well white, opaque plate.
-
-
Kinase Reaction:
-
Add 5 µL of the confirmed "hit" kinase to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture (at Km ATP).
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[12]
-
Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Sample IC50 Data
| Kinase Target | Compound P IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (Hit 1) | 25 | 8 |
| Kinase B (Hit 2) | 350 | 15 |
| Kinase C (Non-Hit) | >10,000 | 30 |
Staurosporine is used as a non-selective kinase inhibitor positive control.[12]
Tier 3: Cellular Assays - Target Engagement and Functional Effects
Objective: To confirm that Compound P engages its intended kinase target within a cellular environment and to measure its effect on a downstream cellular process.
Rationale: Positive results in biochemical assays do not always translate to cellular activity due to factors like cell permeability and stability.[7] Therefore, it is essential to validate target engagement in intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15][16][17] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17] This change in stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.[15]
Following confirmation of target engagement, a functional cell-based assay is necessary to determine the compound's effect on cell biology. An anti-proliferative assay, such as the MTT or CellTiter-Glo® assay, is a standard method to assess the impact of inhibiting a kinase involved in cell growth and survival pathways.[18][19][20]
Experimental Workflow: Cellular Target Engagement (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target kinase (e.g., Kinase A) to ~80% confluency.
-
Treat the cells with a relevant concentration of Compound P (e.g., 10x the biochemical IC50) or DMSO for 2 hours.
-
-
Heating and Fractionation:
-
Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into separate PCR tubes.
-
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermocycler, followed by a 3-minute cooling step at 4°C.[15]
-
Centrifuge at 20,000 x g for 20 minutes to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target kinase in each sample using Western blotting or an ELISA specific for the target protein.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of Compound P confirms target engagement.[17]
-
Protocol 4: Cell Proliferation Assay (MTT)
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line dependent on the target kinase) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound P for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known clinical inhibitor of the target kinase).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[19]
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the log of Compound P concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Forward Outlook
This tiered assay cascade provides a systematic and scientifically rigorous framework for characterizing the biological activity of a novel pyrimidine derivative, this compound. By progressing from broad biochemical screening to specific cellular assays, this approach enables the confident identification of the molecular target, confirmation of its engagement in a physiological context, and quantification of its functional consequences. The data generated from these protocols will be instrumental in guiding further lead optimization, mechanistic studies, and the overall progression of this compound in the drug discovery pipeline.
References
-
Coish, P. D. G., et al. (2013). High-throughput assays for promiscuous inhibitors. PubMed, National Institutes of Health. [Link]
-
Dacres, H., et al. (2012). Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. PubMed, National Institutes of Health. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed, National Institutes of Health. [Link]
-
Hollins, A. J., & Terman, J. R. (2016). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PubMed Central, National Institutes of Health. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]
-
Scott, C. P., & Olson, K. R. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI, National Institutes of Health. [Link]
-
Zegzouti, H., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]
-
De, A., et al. (2014). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. JoVE. [Link]
-
Garcia-Alai, M. M., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]
-
Berthold Technologies. (n.d.). Methods to study Protein-Protein Interactions. Berthold Technologies GmbH & Co.KG. [Link]
-
Hanson, J. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Schwartz, P. A., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Hanson, J. E., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Hanson, J. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed, National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Antiproliferative and cytotoxic assays. MTT assay (A, B, and C)... ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Creative Biolabs. [Link]
-
Keilhack, H. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]
-
Creative Biolabs. (n.d.). Cell Proliferation Assays. Creative Biolabs. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
-
Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
ResearchGate. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link]
-
PubMed Central. (2015). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. PubMed Central, National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]
-
PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]
-
ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]
-
PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. [Link]
-
PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. [Link]
-
PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. domainex.co.uk [domainex.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. assaygenie.com [assaygenie.com]
- 10. promega.com [promega.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. news-medical.net [news-medical.net]
- 16. biorxiv.org [biorxiv.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Heterocyclic Chemistry: Microwave-Assisted Synthesis of Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional methods for the synthesis of these vital heterocycles often involve lengthy reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Microwave-Assisted Organic Synthesis (MAOS) to the rapid and efficient construction of pyrimidine derivatives. We will delve into the fundamental principles of microwave heating, explore its significant advantages over conventional methods, and provide detailed, field-proven protocols for key synthetic transformations, including the Biginelli and Hantzsch-type reactions, and syntheses from chalcones. This guide is designed to empower researchers to leverage MAOS for accelerated discovery and development of novel pyrimidine-based compounds.
The MAOS Advantage: A Paradigm Shift in Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating chemical reactions from hours or even days to mere minutes.[2][3] Unlike conventional heating, which relies on inefficient heat transfer through vessel walls, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[4][5]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules or intermediates in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to a rapid increase in internal temperature.[6]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration through the solution under the influence of the microwave's electric field. Collisions between these moving ions generate heat.[6]
This direct energy transfer results in numerous advantages:
-
Dramatically Reduced Reaction Times: Reactions are often completed in minutes.[5][7]
-
Higher Yields and Purity: The rapid heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[8][9]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[6][7]
-
Enhanced Reproducibility: Precise control over reaction parameters in modern microwave synthesizers ensures high reproducibility.[10][11]
Essential Equipment and Safety Considerations
Modern microwave synthesis is performed in dedicated, laboratory-grade microwave reactors, such as those from CEM (e.g., Discover series) or Biotage (e.g., Initiator series).[3][10][11][12] These instruments are engineered with safety features to handle the high pressures and temperatures that can be generated in sealed vessels.
Crucial Safety Reminders:
-
Never use a domestic microwave oven. These are not designed for laboratory use and lack essential safety features for controlling temperature and pressure, creating a significant risk of explosion.[13]
-
Always use certified pressure-rated vials and caps. Using incorrect or damaged vials can lead to catastrophic failure.[12][13]
-
Understand the kinetics of your reaction. Highly exothermic reactions can lead to a rapid and dangerous increase in pressure.[13]
-
Work in a well-ventilated fume hood. High temperatures can lead to the release of toxic fumes.[13]
-
Familiarize yourself with the instrument's operation and safety features. [12][14]
Key Synthetic Protocols for Pyrimidine Derivatives
The following protocols represent robust and versatile methods for the microwave-assisted synthesis of a variety of pyrimidine derivatives.
The Biginelli Reaction: A Multicomponent Classic, Accelerated
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[15] MAOS has been shown to drastically reduce reaction times and improve yields for this important transformation.[6][7][15]
This protocol highlights a green, solvent-free approach to the Biginelli reaction.[6]
Reagents and Equipment:
-
Aromatic or Heterocyclic Aldehyde (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic Acid (20 mol%)
-
10 mL microwave reaction vial with a stir bar
-
Monitored microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
Procedure:
-
To the microwave reaction vial, add the aldehyde, ethyl acetoacetate, urea, and sulfamic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 300 W for the time specified in Table 1 (typically 2-5 minutes). Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ice-cold water to the solidified reaction mixture and stir.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure dihydropyrimidinone.[6]
Causality Behind Experimental Choices:
-
Solvent-Free: Eliminating the solvent makes this a greener protocol and simplifies work-up. The direct heating of the reactants by microwave irradiation makes a solvent unnecessary.[6]
-
Sulfamic Acid: This solid acid catalyst is effective, easy to handle, and more environmentally benign than many traditional Lewis or Brønsted acids.[6]
-
Excess Urea: Using a slight excess of urea helps to drive the reaction to completion.
Table 1: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction [6]
| Aldehyde | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |
| Benzaldehyde | 3 h, 85% | 2.5 min, 95% |
| 4-Chlorobenzaldehyde | 2.5 h, 88% | 2 min, 96% |
| 4-Methoxybenzaldehyde | 4 h, 82% | 3 min, 92% |
| 2-Naphthaldehyde | 3.5 h, 80% | 3.5 min, 90% |
Synthesis from Chalcones: Building the Pyrimidine Core
Chalcones (α,β-unsaturated ketones) are excellent precursors for the synthesis of pyrimidine derivatives. They can be readily condensed with reagents like urea or guanidine to form the pyrimidine ring.[5]
This protocol provides a rapid route to substituted pyrimidines from readily available chalcones.[5]
Reagents and Equipment:
-
Substituted Chalcone (0.01 mol)
-
Urea (0.01 mol)
-
Ethanol (95%, 10 mL)
-
40% Aqueous Potassium Hydroxide (10 mL)
-
10 mL microwave reaction vial with a stir bar
-
Monitored microwave synthesizer
Procedure:
-
In the microwave reaction vial, dissolve the chalcone and urea in ethanol.
-
Slowly add the aqueous potassium hydroxide solution with constant stirring.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power level of 210 W for 7-10 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Collect the precipitated product by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.[5]
Causality Behind Experimental Choices:
-
Basic Conditions (KOH): The basic medium facilitates the condensation reaction between the chalcone and urea.
-
Ethanol as Solvent: Ethanol is a polar solvent that couples efficiently with microwave irradiation, leading to rapid heating. It also effectively dissolves the reactants.
-
Microwave Irradiation: The direct and rapid heating significantly accelerates the cyclocondensation and dehydration steps, leading to a much shorter reaction time compared to the conventional reflux method (4 hours).[5]
Modified Hantzsch-Type Synthesis of Fused Pyrimidines
While the classical Hantzsch reaction synthesizes dihydropyridines, modified versions can be employed to construct fused pyrimidine systems, which are of significant interest in medicinal chemistry.
This protocol exemplifies a green, catalyst-free approach to complex heterocyclic systems under microwave irradiation.
Reagents and Equipment:
-
Bis-aldehyde (e.g., Terephthalaldehyde) (1 mmol)
-
Barbituric Acid (2 mmol)
-
Substituted Amine (e.g., Aniline) (2 mmol)
-
Ethanol
-
Pressurized microwave reaction vial with a stir bar
-
Monitored microwave synthesizer
Procedure:
-
Combine the bis-aldehyde, barbituric acid, and substituted amine in the microwave reaction vial.
-
Add a minimal amount of ethanol as a solvent.
-
Seal the vial securely.
-
Place the vial in the microwave reactor and irradiate under pressurized conditions (e.g., 150 °C) for approximately 10 minutes.
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
The product often precipitates upon cooling. Collect the solid by filtration and wash with cold ethanol to obtain the pure fused pyrimidine product.
Causality Behind Experimental Choices:
-
Catalyst-Free: The high temperatures achievable with microwave heating can often overcome the activation energy barrier for the reaction, eliminating the need for a catalyst and simplifying the purification process.
-
Pressurized Conditions: Using a sealed vessel allows the reaction to be heated far above the normal boiling point of the solvent. This superheating dramatically increases the reaction rate.
-
Multicomponent Reaction: Combining three components in a single step is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Suboptimal temperature/time; Inefficient microwave coupling. | Increase irradiation time or temperature. Consider a more polar solvent or adding a small amount of a high-loss substance (e.g., ionic liquid) to improve heating. |
| Charring/Decomposition | Temperature is too high; "Hot spots" in the reaction. | Reduce the microwave power or set temperature. Ensure efficient stirring to promote even heat distribution. |
| Pressure Limit Exceeded | Highly volatile solvent; Gaseous byproducts; Reaction is too exothermic. | Use a higher-boiling point solvent. Reduce the amount of reactants (scale down). For reactions that produce gas, consider using an open-vessel setup if feasible, or a system with pressure relief technology.[10] |
| Inconsistent Results | Inconsistent vial placement; Variable reactant quality. | Ensure the vial is placed correctly in the microwave cavity according to the manufacturer's instructions. Use high-purity, dry reagents and solvents. |
Conclusion
Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient synthesis of pyrimidine derivatives. By leveraging the principles of direct, volumetric heating, researchers can significantly shorten reaction times, improve yields, and develop greener synthetic protocols. The methods outlined in this guide provide a solid foundation for the application of MAOS in academic and industrial laboratories, ultimately accelerating the discovery and development of new pyrimidine-based therapeutics.
References
- Pai, R. S., Jadhav, V. N., & Wagh, S. B. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 24(12), 5218-5220.
- Deshayes, S., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Barthakur, M. G., et al. (2007). A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides. Synlett, 2007(2), 223-226.
- Fathinejad Jirandehi, H., & Mirzaeian, M. (2012). Microwave-assisted Synthesis of Some Biginelli Compounds by ZnSnO4 Catalyst. Asian Journal of Chemistry, 24(12), 5399-5400.
- Chavan, O. S., et al. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica, 14(2), 1-4.
- Akbas, E., et al. (2011). Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities. Letters in Organic Chemistry, 8(9), 663-667.
- Bansal, S., Chaudhary, N., & Kothiyal, P. (n.d.).
- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
- Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391.
- Gholap, A. R., et al. (2010). Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. Journal of the Serbian Chemical Society, 75(3), 289-296.
- Abdel-Mottaleb, M. S. A., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 1-13.
- (2025). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. John Wiley & Sons.
- Sahoo, B. M., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 9(12), 23-29.
- (2024).
- CEM Corporation. (n.d.).
- Asian Journal of Organic & Medicinal Chemistry. (n.d.).
- Nguyen, D. T., et al. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Journal of Chemistry, 47(5), 628-633.
- Kidwai, M., et al. (2000). Microwave-Assisted Efficient synthesis of Dihydro Pyrimidines: Improved High Yielding Protocol for the Biginelli Reaction.
- (2025). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives.
- Biotage. (n.d.). Microwave Synthesis.
- CEM Corporation. (n.d.).
- Kappe, C. O. (2000). A Reexamination of the Biginelli Dihydropyrimidine Synthesis. A Solvent-Free and Catalyst-Free Modification under Microwave Irradiation. The Journal of Organic Chemistry, 65(17), 5443-5449.
- Biotage. (n.d.). Beyond heat – Practical requirements of a microwave synthesizer.
- CEM Corpor
- Journal of Chemical and Pharmaceutical Research. (2014). Microwave assisted Biginelli’s synthesis of 3,4-dihydropyrimidin-2(1H)
- Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted synthesis under continuous-flow conditions. Macromolecular Reaction Engineering, 5(9-10), 416-429.
- Tu, S., et al. (2009). An efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones catalyzed by lanthanum chloride under solvent-free conditions.
- Biotage. (2015).
- CEM Corporation. (n.d.). Discover 2.0 - Microwave Synthesizer.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- CEM Corpor
- Scribd. (n.d.). Microwave CEM Discover SP.
- Sharma, U., & Van der Eycken, E. V. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. The Journal of Organic Chemistry, 86(20), 13857-13872.
- Vanden Eynde, J. J., et al. (2013). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 18(6), 6828-6843.
- Biotage. (2011). Biotage Introduces Unique, Entry-Level System for Microwave-Assisted Peptide Synthesis.
- Biotage. (n.d.). Biotage® Initiator+ | Reliable, scalable microwave synthesizer.
- Baxendale, I. R., et al. (2010). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 6, 852-866.
- Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 22(6), 949.
- (2025). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
- Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391.
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. img1.17img.cn [img1.17img.cn]
- 4. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. asianpubs.org [asianpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Microwave-Assisted Efficient synthesis of Dihydro Pyrimidines: Improved High Yielding Protocol for the Biginelli Reaction | Semantic Scholar [semanticscholar.org]
- 10. Discover 2.0 - Microwave Synthesizer [cem.com]
- 11. biotage.com [biotage.com]
- 12. people.bath.ac.uk [people.bath.ac.uk]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Quick guide to Biotage Initiator+ Microwave Synthesizer | Norlab [norlab.com]
- 15. jocpr.com [jocpr.com]
2-Amino-4-fluoro-6-phenoxypyrimidine for target identification studies
Application Note & Protocol
A Chemoproteomic Strategy for Target Deconvolution of 2-Amino-4-fluoro-6-phenoxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a small molecule's cellular target is a critical step in drug discovery, bridging the gap between a desired phenotype and its underlying mechanism of action.[1] This document provides a comprehensive guide for the target deconvolution of this compound, a compound representative of a hit from a phenotypic screen with an unknown mechanism. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other bioactive agents, making target identification essential for further development.[2][3] We present a detailed, field-proven workflow centered on affinity-based chemical proteomics, from the rational design and synthesis of a biotinylated chemical probe to the final identification and validation of candidate protein targets using mass spectrometry.
The Imperative of Target Identification
Phenotypic screening has emerged as a powerful strategy for discovering small molecules that modulate complex cellular processes in a disease-relevant context.[4] However, a significant bottleneck in this approach is the subsequent identification of the specific protein target(s) responsible for the observed biological effect.[5] Without this knowledge, optimizing lead compounds for potency and selectivity, and understanding potential off-target effects or toxicity, is exceptionally challenging.
Chemical proteomics offers a direct and unbiased approach to this problem.[6] By creating a modified version of the bioactive small molecule—a chemical probe—we can "fish" for its binding partners directly from a complex biological sample, such as a cell lysate.[7] This application note details the strategy for designing and utilizing a chemical probe based on this compound to elucidate its molecular targets.
Chemical Probe: Design and Synthesis
A successful chemical probe must retain the biological activity of the parent molecule while incorporating two key features: an affinity handle for purification and a linker to spatially separate the handle from the core molecule, minimizing steric hindrance.[8][9][10] For this workflow, we select biotin as the affinity handle due to its extraordinarily strong and specific interaction with streptavidin (Kd ≈ 10-14 M), which is one of the strongest non-covalent interactions known in nature.[11][12]
The 2-amino group on the pyrimidine ring serves as an ideal attachment point for a linker, as modifications at this position are common in pyrimidine-based inhibitors and are less likely to disrupt the primary binding interactions compared to modifications on the core ring structure. We will employ a strategy involving the acylation of this amine with a linker that terminates in a functional group suitable for biotin conjugation.
Protocol 1: Synthesis of Biotinylated Probe (AFP-Biotin)
This protocol outlines a plausible, robust synthetic route to conjugate this compound (AFP) with biotin via a polyethylene glycol (PEG) linker.
Materials:
-
This compound (AFP)
-
Amino-dPEG®₄-acid
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Biotin-NHS ester
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS)
Methodology:
-
Linker Attachment:
-
Dissolve this compound (1.0 eq) and Amino-dPEG®₄-acid (1.1 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purify the resulting product (AFP-linker-acid) by reverse-phase HPLC to yield the intermediate.
-
-
Biotin Conjugation:
-
Dissolve the purified AFP-linker-acid (1.0 eq) in DMF.
-
Add Biotin-NHS ester (1.5 eq) and TEA (2.5 eq).[13][14] The reaction should be maintained at a pH between 7.2 and 8.5 for optimal NHS ester reactivity with the terminal amine.[15]
-
Stir at room temperature overnight. The NHS ester reacts with the primary amine on the linker via nucleophilic attack to form a stable amide bond.[16]
-
Monitor the reaction by LC-MS.
-
Purify the final product, AFP-Biotin , by reverse-phase HPLC. Characterize the final probe by high-resolution mass spectrometry and NMR.
-
Affinity-Based Target Identification Workflow
The overall strategy involves immobilizing the AFP-Biotin probe on streptavidin-coated beads, incubating these beads with a cell lysate to capture binding proteins, washing away non-specific interactors, and finally eluting and identifying the specific protein targets by mass spectrometry.[17][18]
Figure 1: High-level workflow for affinity-based target identification.
Protocol 2: Immobilization of AFP-Biotin Probe
Principle: The high-affinity interaction between biotin and streptavidin allows for the stable and specific immobilization of the AFP-Biotin probe onto streptavidin-coated magnetic beads.[19]
Materials:
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
AFP-Biotin probe (in DMSO)
-
Phosphate-buffered saline with 0.05% Tween-20 (PBST)
-
Magnetic rack
Methodology:
-
Resuspend the streptavidin beads in their vial. Transfer 50 µL of slurry per pulldown sample to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads 3 times with 1 mL of PBST.
-
Resuspend the beads in 500 µL of PBST.
-
Add AFP-Biotin probe to a final concentration of 10 µM.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the probe to bind to the beads.
-
Wash the beads 3 times with PBST to remove any unbound probe.
-
Resuspend the final probe-conjugated beads in 50 µL of lysis buffer for immediate use.
Protocol 3: Cell Lysis and Protein Extraction
Principle: To preserve protein-protein interactions and the native state of potential targets, a non-denaturing lysis buffer containing protease and phosphatase inhibitors is used.
Materials:
-
Cultured cells of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold PBS
Methodology:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay. Adjust concentration to 2-5 mg/mL.
Protocol 4: Affinity Pulldown Assay
Principle: The immobilized probe captures its specific protein targets from the lysate. A crucial competition control, using an excess of the original, unconjugated AFP molecule, is performed in parallel. Specific binders will be displaced by the free compound, while non-specific binders will remain attached to the beads in both conditions.[18]
Materials:
-
Probe-conjugated beads
-
Clarified cell lysate
-
Free this compound (AFP) for competition
-
Wash Buffer (same as Lysis Buffer)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Methodology:
-
Setup: Prepare three tubes for each cell line:
-
A (Experimental): 50 µL probe-conjugated beads.
-
B (Competition Control): 50 µL probe-conjugated beads.
-
C (Negative Control): 50 µL streptavidin beads without probe.
-
-
Competition: To tube B, add free AFP to a final concentration of 100 µM (a 50-100 fold molar excess over the probe). Incubate for 1 hour at 4°C with rotation.
-
Binding: Add 1 mL of clarified cell lysate (2-5 mg total protein) to all three tubes.
-
Incubate all samples for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Washing:
-
Place tubes on the magnetic rack and discard the supernatant.
-
Wash the beads 5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes before magnetic separation. This step is critical for reducing background.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of Elution Buffer to each tube.
-
Boil the samples at 95°C for 10 minutes to denature the proteins and elute them from the beads.
-
Separate the beads on the magnetic rack and transfer the supernatant (eluate) to a new tube for analysis.
-
Protein Identification and Data Analysis
The eluted proteins are separated by SDS-PAGE, and the entire lane for each sample is excised and subjected to in-gel tryptic digestion. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][20]
Data Analysis and Hit Prioritization
The raw data from the mass spectrometer is processed using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[17] The key to identifying high-confidence targets is the quantitative comparison between the experimental and competition control samples.
Table 1: Example Quantitative Proteomics Data
| Protein ID (UniProt) | Gene Name | Peptides (Sample A) | LFQ Intensity (Sample A) | LFQ Intensity (Sample B) | Fold Change (A/B) | P-value | Notes |
| P00533 | EGFR | 25 | 1.8E+09 | 2.1E+07 | 85.7 | <0.001 | High-Confidence Hit |
| P06213 | INSR | 18 | 9.5E+08 | 1.5E+07 | 63.3 | <0.001 | High-Confidence Hit |
| Q13554 | EPHA2 | 12 | 5.4E+08 | 4.9E+08 | 1.1 | 0.85 | Non-specific binder |
| P08684 | VIM | 31 | 2.3E+10 | 2.2E+10 | 1.0 | 0.92 | Common background |
| P60709 | ACTB | 45 | 5.1E+10 | 5.0E+10 | 1.0 | 0.95 | Common background |
-
High-Confidence Hits: Proteins like EGFR and INSR show a dramatic decrease in abundance in the competition sample (B) compared to the experimental sample (A), indicated by a large fold change and a significant p-value. These are strong candidates for being true targets of AFP.
-
Non-specific Binders: Proteins like EPHA2 are present in similar amounts in both samples, suggesting they bind to the probe or beads in a manner not specific to the AFP pharmacophore.
-
Background: Highly abundant proteins like Vimentin (VIM) and Actin (ACTB) are common contaminants in affinity purification experiments.
Hit Validation Strategies
Mass spectrometry results provide a list of candidate targets, which must be independently validated through orthogonal methods.
Figure 2: Workflow for the validation of candidate protein targets.
-
Biochemical Assays: If an enzyme (e.g., a kinase) is identified, its activity can be measured in vitro in the presence and absence of AFP to confirm direct functional inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Genetic Validation: Using techniques like siRNA or CRISPR/Cas9 to knock down or knock out the candidate target protein should recapitulate the original phenotype observed with the compound.
Alternative & Complementary Approaches: Kinome Profiling
Given the pyrimidine core of AFP, it is plausible that it targets one or more protein kinases. A powerful, complementary approach is the use of Kinobeads .[21][22] This technique uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[23][24] By comparing the profile of kinases that bind to the beads from a lysate treated with DMSO versus a lysate treated with AFP, one can identify which kinases are direct targets of the compound, as the compound will prevent them from binding to the beads.[25]
Conclusion
The workflow described in this application note provides a robust and reliable framework for the target deconvolution of novel bioactive compounds like this compound. By combining rational chemical probe design, carefully controlled affinity purification, and sensitive mass spectrometry, researchers can confidently identify high-quality candidate targets. Subsequent validation using orthogonal biochemical and cellular methods is paramount to confirming the mechanism of action, ultimately accelerating the journey from a phenotypic hit to a viable drug candidate.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery. | Broad Institute [broadinstitute.org]
- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 10. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Streptavidin - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 17. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 23. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Leveraging 2-Amino-4-fluoro-6-phenoxypyrimidine in Structure-Activity Relationship (SAR) Studies for Drug Discovery
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Its significance is underscored by the number of approved drugs that feature this core structure, such as the kinase inhibitors imatinib and palbociclib.[1][3] The 2-aminopyrimidine scaffold's utility stems from its ability to form critical hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases, through its endocyclic nitrogen and exocyclic amino group.[4]
This guide focuses on a specific, strategically substituted analog: 2-Amino-4-fluoro-6-phenoxypyrimidine . The introduction of a fluorine atom at the 4-position and a phenoxy group at the 6-position offers distinct advantages for developing targeted and potent therapeutic agents. The fluorine atom can modulate the pKa of the pyrimidine ring, enhance metabolic stability, and improve membrane permeability. The phenoxy group provides a vector for exploring a large chemical space through substitution on the phenyl ring, allowing for fine-tuning of steric and electronic properties to optimize target engagement and selectivity.
These application notes will provide a comprehensive framework for utilizing this compound as a starting point for rigorous structure-activity relationship (SAR) studies aimed at identifying novel drug candidates.
Core Scaffold and Rationale for SAR Exploration
The foundational structure of this compound presents three primary vectors for chemical modification to build a diverse chemical library for SAR studies. Understanding the rationale behind modifying each position is crucial for an efficient and successful drug discovery campaign.
Caption: Key modification points on the this compound scaffold for SAR studies.
-
R1 (2-Amino Group): This position is critical for establishing key interactions with the target protein, often acting as a hydrogen bond donor. Modification here can significantly impact potency and selectivity. Exploring a range of primary and secondary amines (aliphatic, cyclic, and aromatic) can probe the size and nature of the binding pocket.
-
R2 (4-Fluoro Position): While fluorine is often a favorable substituent, exploring other small, electron-withdrawing groups or other halogens can be informative. However, this position is often less amenable to extensive modification without significant changes to the synthetic route.
-
R3 (6-Phenoxy Group): The phenoxy moiety offers a rich opportunity for SAR exploration. The appended phenyl ring can be substituted with a wide array of functional groups (e.g., halogens, alkyls, alkoxys, amides) to modulate lipophilicity, electronic properties, and steric bulk. These modifications can lead to enhanced interactions with solvent-exposed regions of the binding site or allosteric pockets.
Synthetic Strategy: Building a Focused Library
A robust and flexible synthetic approach is paramount for generating a diverse library of analogs. The following protocols outline a general strategy starting from a commercially available or readily synthesized precursor, 2-amino-4,6-dichloro-pyrimidine.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of this compound can be envisioned through a sequential nucleophilic aromatic substitution (SNAr) pathway.
Caption: General synthetic workflow for the core scaffold.
Step-by-Step Methodology:
-
Monosubstitution with Phenol:
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add phenol (1.0-1.2 eq) and a mild base like K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield 2-amino-4-chloro-6-phenoxypyrimidine.
-
-
Halogen Exchange for Fluorination:
-
Combine the 2-amino-4-chloro-6-phenoxypyrimidine (1.0 eq) with a fluoride source such as spray-dried potassium fluoride or cesium fluoride (3.0-5.0 eq) in a high-boiling point solvent like sulfolane or DMSO.
-
The addition of a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) can be beneficial.
-
Heat the reaction mixture to 150-180 °C and monitor for the disappearance of the starting material.
-
Work-up involves cooling, quenching with water, and extraction. Purification by column chromatography will afford the desired this compound.
-
Protocol 2: Library Synthesis for SAR Studies
With the core scaffold in hand, or by modifying the synthetic sequence, a library of analogs can be generated.
A. Modification of the 6-Phenoxy Group (R3):
-
In Step 1 of Protocol 1, substitute phenol with a library of commercially available substituted phenols (e.g., 4-chlorophenol, 3-methoxyphenol, 4-methylphenol). This is the most straightforward approach to explore the SAR of the R3 position.
B. Modification of the 2-Amino Group (R1):
-
Starting with a 2,4-difluoro-6-phenoxypyrimidine intermediate (synthesized via a similar route from 2,4,6-trifluoropyrimidine), perform a regioselective SNAr reaction with a diverse panel of primary and secondary amines. The C2 position is generally more reactive towards amination than the C4 position.
-
Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) on a 2-chloro-4-fluoro-6-phenoxypyrimidine intermediate can be employed to introduce a wider range of amino substituents.
Biological Evaluation and SAR Data Interpretation
The choice of biological assays will be dictated by the therapeutic target of interest. Given the prevalence of 2-aminopyrimidines as kinase inhibitors, a kinase inhibition assay is a common starting point.[5][6]
Protocol 3: In Vitro Kinase Inhibition Assay
-
Assay Principle: A biochemical assay to measure the ability of the synthesized compounds to inhibit the activity of a specific protein kinase. This is often a fluorescence-based or luminescence-based assay that quantifies the amount of phosphorylated substrate.
-
Materials:
-
Recombinant kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Synthesized compounds dissolved in DMSO.
-
Positive control inhibitor.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Interpreting SAR Data
The generated IC50 values should be compiled into a table to facilitate the analysis of structure-activity relationships.
Table 1: Hypothetical SAR Data for Analogs of this compound as Kinase Inhibitors
| Compound ID | R1 (2-position) | R3 (6-position) | Kinase X IC50 (nM) |
| Parent | -NH2 | -OPh | 500 |
| A-1 | -NHMe | -OPh | 250 |
| A-2 | -NH(cyclopropyl) | -OPh | 100 |
| B-1 | -NH2 | -O(4-F-Ph) | 300 |
| B-2 | -NH2 | -O(4-MeO-Ph) | 150 |
| B-3 | -NH2 | -O(3-Cl-Ph) | 800 |
| C-1 | -NH(cyclopropyl) | -O(4-MeO-Ph) | 25 |
SAR Insights from Hypothetical Data:
-
R1 Position: Small alkyl substitutions on the 2-amino group (A-1, A-2) are tolerated and can improve potency, suggesting a hydrophobic pocket in this region. The cyclopropyl group in A-2 shows a significant increase in activity over the methyl group in A-1.
-
R3 Position:
-
Electron-donating groups on the phenoxy ring at the para-position (B-2) are favorable, potentially due to enhanced hydrogen bonding or favorable electronic interactions.
-
A fluorine at the para-position (B-1) provides a modest improvement in potency.
-
An electron-withdrawing group at the meta-position (B-3) is detrimental to activity.
-
-
Synergistic Effects: Combining the optimal substituents at both R1 and R3 (C-1) leads to a significant enhancement in potency, demonstrating a synergistic effect between the two modifications.
Conclusion and Forward Path
This guide provides a foundational strategy for the systematic exploration of this compound as a versatile scaffold in drug discovery. By employing robust synthetic protocols and quantitative biological assays, researchers can efficiently navigate the chemical space around this core to identify potent and selective modulators of their biological target. The insights gained from initial SAR studies, such as those hypothetically outlined above, will guide the design of subsequent generations of compounds with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a hit compound to a clinical candidate.
References
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
-
Harris, C. S., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
El-Malah, A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]
-
Groom, C. R., et al. (1990). Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Yadav, A., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Semantic Scholar. Aminopyrimidines: Recent synthetic procedures and anticancer activities. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Available at: [Link]
-
Wang, X., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Aldegheri, L., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Harris, C. S., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. Available at: [Link]
-
Singh, R., et al. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2018). Synthesis and in vitro Antibacterial Activity of Some Novel 2-Amino-4, 6-D Derivatives. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. Available at: [Link]
-
Acar, Ç., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry. Available at: [Link]
-
Ohtaki, T., et al. (2005). Synthesis and Structure-Activity Relationships of 2-acylamino-4,6-diphenylpyridine Derivatives as Novel Antagonists of GPR54. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
ResearchGate. (2023). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). Available at: [Link]
-
Flores-Conde, M. I., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]
-
Chen, Y.-L., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-fluoro-6-phenoxypyrimidine
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
Welcome to the technical support guide for the synthesis of 2-Amino-4-fluoro-6-phenoxypyrimidine. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for functionalizing electron-deficient aromatic rings like pyrimidines.[1]
The reaction proceeds by the attack of a nucleophile (phenoxide) on the electron-deficient C4 or C6 position of a 2-amino-4,6-dihalopyrimidine. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the expulsion of a halide leaving group restores the ring's aromaticity to yield the desired product.[2][3] While the reaction is robust, achieving high yield and selectivity for the mono-substituted product requires careful control over reaction parameters. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this synthesis.
Core Synthesis Protocol: A Validated Starting Point
This protocol outlines a standard procedure for the synthesis of this compound. It serves as a reliable baseline from which troubleshooting and optimization can be performed.
Objective: To synthesize this compound via a selective mono-substitution SNAr reaction.
Materials:
-
2-Amino-4,6-difluoropyrimidine (1.0 eq)
-
Phenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-4,6-difluoropyrimidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Nucleophile Addition: Add phenol (1.05 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80°C. The optimal temperature may require adjustment based on reaction monitoring.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMF and inorganic salts.
-
-
Purification: Dry the crude solid under vacuum. Purify the material via flash column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[4]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-Amino-4,6-difluoropyrimidine. What should I do?
A1: This indicates an incomplete or stalled reaction. Several factors could be at play:
-
Insufficient Activation Energy: The SNAr reaction requires a certain amount of energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress closely by TLC. Be cautious, as excessive heat can promote the formation of the di-substituted byproduct.[1]
-
-
Ineffective Base: The base (K₂CO₃) is critical for deprotonating the phenol to generate the active phenoxide nucleophile. If the base is old, hydrated, or of low quality, the concentration of the nucleophile will be insufficient.
-
Solution: Use freshly dried, high-purity potassium carbonate. Ensure it is ground into a fine powder to maximize its surface area. Alternatively, a stronger base like sodium hydride (NaH) can be used, but requires stricter anhydrous conditions and careful handling.
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
Solution: Verify the purity of your 2-Amino-4,6-difluoropyrimidine and phenol using NMR or other appropriate analytical techniques. Impurities can inhibit the reaction or introduce side reactions.[1]
-
-
Insufficient Reaction Time: Some reactions simply require more time to reach completion.
-
Solution: Extend the reaction time, continuing to monitor until no further consumption of the starting material is observed.
-
Q2: I am observing a significant amount of a di-substituted byproduct (2-Amino-4,6-diphenoxypyrimidine). How can I improve selectivity for the mono-substituted product?
A2: The formation of the di-substituted product is a classic selectivity challenge in this synthesis. It occurs when a second molecule of phenoxide displaces the remaining fluorine atom on the desired mono-substituted product.
-
Stoichiometric Control: The most critical factor for preventing di-substitution is controlling the amount of the nucleophile.
-
Solution: Use a slight excess, but no more than 1.05-1.1 equivalents, of phenol and base. Adding the phenol solution slowly (dropwise) over 30-60 minutes can also help maintain a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
-
Temperature Management: Higher temperatures increase the rate of both the first and second substitution, but often accelerate the second substitution disproportionately.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., 50°C) and only increase it if the reaction is too slow. Careful temperature control is key for selectivity.[1]
-
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow conversion of your desired product into the di-substituted byproduct.
-
Solution: Monitor the reaction diligently. Once the starting material has been fully consumed, as confirmed by TLC or LC-MS, proceed with the work-up without unnecessary delay.
-
Q3: My mass spectrometry results show a byproduct with a mass corresponding to the replacement of fluorine with a hydroxyl group. What is the cause and how can I prevent it?
A3: This indicates hydrolysis of the C-F bond, forming 2-Amino-4-hydroxy-6-phenoxypyrimidine. The pyrimidine ring is highly activated towards nucleophilic attack, and water (in the presence of a base) can act as a nucleophile.
-
Cause: The presence of water in the reaction mixture.
-
Solution:
-
Use Anhydrous Solvents: Employ a freshly opened bottle of anhydrous DMF or purify the solvent by standard laboratory procedures.
-
Dry Reagents: Dry the potassium carbonate in an oven ( >120°C) for several hours before use. Ensure the phenol is also free of water.
-
Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction flask.
-
Q4: I am struggling to separate my desired product from the starting material and byproducts during purification. What are some effective strategies?
A4: Co-elution of compounds with similar polarities is a common purification challenge.
-
Optimize Column Chromatography:
-
Solution: Use a shallower solvent gradient during flash chromatography. For example, instead of starting at 10% Ethyl Acetate/Hexanes, start at 5% and increase the polarity very slowly. Using a different solvent system, such as Dichloromethane/Methanol, may also improve separation.
-
-
Recrystallization: This is an excellent technique for purifying crystalline solids.
-
Solution: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate).[4] Then, slowly add a co-solvent in which the product is insoluble (e.g., water or hexanes) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals, which can be collected by filtration. The impurities will ideally remain in the mother liquor.
-
Frequently Asked Questions (FAQs)
FAQ1: Which starting material is better: 2-Amino-4,6-difluoropyrimidine or 2-Amino-4,6-dichloropyrimidine? Fluorine is generally a better leaving group than chlorine in SNAr reactions on electron-deficient heterocyclic systems. This is because fluorine is more electronegative, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[1][2] Therefore, 2-Amino-4,6-difluoropyrimidine is typically more reactive and may allow for milder reaction conditions.
FAQ2: What is the best way to monitor the progress of this reaction? Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material, product, and any major byproducts (e.g., 30% Ethyl Acetate in Hexanes). Staining with potassium permanganate can help visualize the spots. For more precise monitoring, especially for kinetics or identifying minor byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1]
FAQ3: What are the key considerations for scaling up this reaction? When scaling up, heat transfer becomes a major consideration. Exothermic events that are negligible on a lab scale can become hazardous. Ensure your reactor has adequate cooling capacity. Also, mixing efficiency is crucial; ensure the solids (like K₂CO₃) remain well-suspended. The rate of addition of reagents may also need to be adjusted to control the reaction rate and temperature.
Data and Visualization
Table 1: Influence of Reaction Parameters on Yield and Selectivity
The following table summarizes expected outcomes based on common modifications to the core protocol. These are illustrative and actual results will vary.
| Parameter Change | Expected Impact on Yield | Expected Impact on Selectivity (Mono- vs Di-substitution) | Rationale |
| Solvent: THF vs. DMF | Potentially Lower | May Increase | DMF is a more polar aprotic solvent, which better solvates the potassium cation and accelerates SNAr reactions. THF is less polar, leading to slower rates which can sometimes improve selectivity.[5] |
| Base: K₂CO₃ vs. NaH | Similar to Higher | Potentially Lower | NaH is a much stronger, non-nucleophilic base that ensures rapid and complete deprotonation of phenol. This higher concentration of nucleophile can sometimes lead to more di-substitution if not controlled. |
| Temperature: 50°C vs. 100°C | Higher | Lower | Increased temperature provides more energy for the reaction, increasing the rate and overall conversion. However, it provides sufficient energy to overcome the activation barrier for the second substitution, reducing selectivity.[1] |
| Phenol Eq.: 1.05 vs. 1.5 | Higher | Significantly Lower | A larger excess of the nucleophile will drive the reaction to completion faster but will drastically increase the rate of di-substitution, leading to poor selectivity. |
Diagram: Troubleshooting Workflow for Low Yield
This diagram provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A workflow diagram for troubleshooting low yield issues.
References
- BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
- Perina, D., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health.
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]
-
Boyd, S., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.
-
Ouyang, Y., et al. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. Available at: [Link]
-
Wang, S., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. PubMed. Available at: [Link]
-
Khan, I., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. National Institutes of Health. Available at: [Link]
-
Singleton, D., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
National Institutes of Health. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
Sources
Technical Support Center: Troubleshooting Poor Solubility of 2-Amino-4-fluoro-6-phenoxypyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Amino-4-fluoro-6-phenoxypyrimidine (CAS No. 314029-36-2). This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a key heterocyclic building block in medicinal chemistry, particularly for kinase inhibitor discovery, achieving adequate solubility is a critical first step for successful screening, formulation, and downstream experimentation.[1][2] This guide provides a structured, in-depth approach to understanding and overcoming these challenges.
Section 1: Understanding the Molecule - Core Solubility Profile (FAQ)
This section addresses the fundamental properties of this compound that dictate its solubility behavior.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A: The solubility of this compound is governed by a balance between its hydrophobic and hydrophilic features. Its structure consists of a pyrimidine core substituted with a basic amino group, a hydrophobic phenoxy group, and a lipophilic fluorine atom. The predicted XLogP3 of 2.57 indicates a moderate lipophilicity, suggesting that poor aqueous solubility is an inherent characteristic.[3]
| Property | Value / Structure | Implication for Aqueous Solubility |
| Molecular Formula | C₁₀H₈FN₃O | - |
| Molecular Weight | 205.19 g/mol | - |
| XLogP3 (Predicted) | 2.57 | Indicates preference for a lipid environment over an aqueous one; predicts low water solubility.[3] |
| Key Functional Groups | - Aromatic Phenoxy Ring- Pyrimidine Ring- Amino Group (-NH₂) | The large, non-polar ring systems are the primary contributors to hydrophobicity. The amino group provides a site for protonation, which is key to pH-dependent solubility enhancement. |
Q2: Why is this compound expected to be poorly soluble in neutral aqueous solutions (e.g., PBS pH 7.4)?
A: At neutral pH, the amino group (-NH₂) is predominantly in its neutral, uncharged state. The molecule's overall character is therefore dominated by its large, hydrophobic phenoxy and pyrimidine ring structures. Water, being a highly polar solvent, cannot effectively solvate these non-polar regions, leading to very low solubility. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome the energy of the compound's crystal lattice and the disruption of solvent-solvent interactions. For hydrophobic compounds in water, this balance is unfavorable.
Q3: How is the solubility of this compound expected to change with pH?
A: The solubility is expected to increase significantly in acidic conditions. The 2-amino group on the pyrimidine ring is basic and can be protonated to form a positively charged ammonium salt (-NH₃⁺). This salt is an ionic species that is vastly more polar and, therefore, more soluble in water than its neutral counterpart.[4][5] The specific pH at which this occurs is dictated by the group's pKa (acid dissociation constant). At a pH below the pKa of the conjugate acid (R-NH₃⁺), the protonated, more soluble form will be the dominant species in solution.
Caption: pH-dependent equilibrium of this compound.
Section 2: Systematic Troubleshooting Workflow
Before attempting advanced techniques, it is critical to follow a logical, tiered approach to solubilization. This workflow minimizes the use of harsh conditions or complex formulations that could interfere with your experimental goals.
Caption: Logical workflow for troubleshooting solubility.
Section 3: Detailed Troubleshooting Guides & Protocols
Strategy 1: pH Modification
A: The first step is always pH modification. Because the compound has a basic amino group, you can prepare a concentrated stock solution in an acidic vehicle and then dilute it into your final medium. The key is to ensure the final pH of your experiment does not fall to a level that impacts your biological system.
-
Mechanism: By dissolving the compound in an acidic solution (e.g., 0.1 N HCl or a pH 4-5 buffer), you protonate the amino group, forming a highly soluble salt.
-
Causality: This approach is preferred first because it is simple, introduces minimal new components (just an acid/buffer), and is often sufficient for preparing stock solutions for in vitro assays.
Protocol 1: Generating a pH-Solubility Profile
This protocol allows you to quantitatively determine the solubility at different pH values, which is essential for informed buffer selection.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Equilibration: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. The "shake-flask" method is the gold standard.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) to separate the undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it in a suitable mobile phase, and determine the concentration using a validated analytical method like HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each supernatant.
Strategy 2: Cosolvency
A: The next step is to use a cosolvent system. This involves adding a water-miscible organic solvent to your aqueous buffer to create a solvent mixture with lower polarity, which is more favorable for solvating hydrophobic molecules.[6][7]
-
Mechanism: Cosolvents work by reducing the polarity of the aqueous environment and disrupting water's hydrogen-bonding network, which makes it easier to accommodate a non-polar solute.[8]
-
Causality: This is a powerful and common technique for solubilizing problematic compounds for both in vitro and in vivo studies. However, it's critical to establish the tolerance of your experimental system (e.g., cells, enzymes) to the chosen cosolvent, as high concentrations can be toxic or denaturing.
| Common Biocompatible Cosolvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (in vitro), variable (in vivo) | Excellent solubilizer. Often used for primary stock solutions. Can have biological effects. |
| Ethanol (EtOH) | 1-10% | Widely used, generally well-tolerated at low concentrations. |
| Propylene Glycol (PG) | 5-40% | Common vehicle for oral and parenteral formulations.[9] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | A non-toxic polymer often used in formulations to increase solubility.[9] |
Protocol 2: Screening for an Effective Cosolvent System
-
Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% of the chosen cosolvent (e.g., 10 mg/mL in DMSO).
-
Titration: In a clear vial, add your final aqueous buffer (e.g., 990 µL of PBS).
-
Addition & Observation: While vortexing, slowly add the cosolvent stock solution (e.g., add 10 µL of the 100x stock to the 990 µL buffer for a final cosolvent concentration of 1%). Observe for any signs of precipitation (cloudiness).
-
Incremental Screening: If no precipitation occurs, repeat with increasing final concentrations of the cosolvent (e.g., 2%, 5%, 10%) until your target concentration is reached without precipitation or you exceed the tolerable limit of cosolvent for your assay.
-
Verification: Once a suitable system is identified, it is best practice to confirm the final concentration and stability over time using an analytical method like HPLC.
Strategy 3: Solid-State Modification (Amorphous Solid Dispersions)
A: For formulation development, modifying the solid state of the compound is a highly effective strategy. Amorphous solids are significantly more soluble and dissolve faster than their stable crystalline counterparts.[10][11] This is because crystalline solids have a highly ordered, low-energy lattice structure that requires a significant amount of energy to break, whereas amorphous solids lack this long-range order.[12][13] A common way to achieve an amorphous state is by creating an amorphous solid dispersion (ASD).[14][15]
-
Mechanism: In an ASD, individual molecules of the compound are molecularly dispersed within a hydrophilic polymer matrix.[16] When the ASD is exposed to water, the polymer rapidly dissolves, releasing the drug as very fine, high-energy amorphous particles or even individual molecules, which leads to rapid dissolution.[15]
Caption: Crystalline vs. Amorphous Solid Dispersion (ASD) states.
Protocol 3: Lab-Scale Preparation of an ASD via Solvent Evaporation
-
Component Selection: Choose a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC)). Select a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).
-
Dissolution: Dissolve a defined ratio of the drug and polymer (e.g., 1:4 drug-to-polymer by weight) in the chosen solvent to create a clear solution.
-
Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure. The rapid removal is key to preventing the drug from having time to recrystallize.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven at an elevated temperature (below the glass transition temperature of the mixture) for 24 hours to remove all residual solvent.
-
Characterization: The resulting powder should be characterized by methods such as X-Ray Powder Diffraction (XRPD) to confirm the absence of crystallinity (i.e., no sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature.
References
-
Štarha, J., Vančo, J., & Trávníček, Z. (2018). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dichloropyrimidine. PubChem. Available at: [Link]
-
Al-Juboori, A. M. J. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. PubChem. Available at: [Link]
-
Gnerre, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Voges, M., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]
-
Al-Akayleh, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health. Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
LibreTexts Chemistry. (2023). 12.1: Crystalline and Amorphous Solids. Available at: [Link]
-
Quora. (2017). Why amorphous is more soluble than crystalline drugs? Available at: [Link]
-
Gnerre, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Singh, J., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health. Available at: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
PubMed. (2003). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). Available at: [Link]
-
BYJU'S. (n.d.). Difference between Crystalline and Amorphous. Available at: [Link]
-
Pharmaca. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available at: [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available at: [Link]
-
National Institutes of Health. (2022). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Available at: [Link]
-
YouTube. (2017). pH Effects on Amino Acid Structures. Available at: [Link]
-
SlideShare. (n.d.). Cosolvency. Available at: [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]
-
Wikipedia. (n.d.). Amorphous solid. Available at: [Link]
-
ResearchGate. (2021). The solubility-pH profiles of amino acids showing departures from the... Available at: [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available at: [Link]
-
National Institutes of Health. (2022). The Effect of the Presence of Amino Acids on the Precipitation of Inorganic Chemical-Garden Membranes: Biomineralization at the Origin of Life. Available at: [Link]
-
National Institutes of Health. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]
-
PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Available at: [Link]
-
PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. quora.com [quora.com]
- 11. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japer.in [japer.in]
Technical Support Center: Optimizing Reaction Conditions for Aminopyrimidine Synthesis
Introduction
Aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from kinase inhibitors in oncology to novel antimicrobial compounds.[1][2][3] Their synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and scalability. This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of aminopyrimidine synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during aminopyrimidine synthesis in a direct question-and-answer format.
Category A: Low Yield & Conversion Rates
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate first?
Answer: A low conversion rate in pyrimidine synthesis is a common problem that can be traced back to several fundamental parameters. A systematic investigation is the most effective approach.[4]
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in reactants, such as the β-dicarbonyl compound or the amidine salt, can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield of the desired product.[5]
-
Actionable Insight: Always verify the purity of your starting materials by NMR or LC-MS before starting a reaction. Guanidine salts, for example, can be hygroscopic; ensure they are thoroughly dried.[5]
-
-
Stoichiometry: Incorrect molar ratios of reactants can halt the reaction prematurely. The cyclization-condensation reaction requires precise stoichiometry to proceed to completion.
-
Actionable Insight: Ensure accurate measurement of all reagents. For reactions involving volatile components, account for potential loss during handling.
-
-
Reaction Conditions (Temperature & Time): Many pyrimidine syntheses require an initial activation energy to form the key intermediates, followed by a cyclization/dehydration step that can be equilibrium-limited.
-
Actionable Insight: The reaction may need more time or a moderate temperature increase to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS at regular intervals to determine the optimal reaction time and avoid decomposition from prolonged heating.[5]
-
-
Catalyst Activity: Whether you are using an acid, base, or metal catalyst, its activity is paramount.
-
Actionable Insight: Ensure your catalyst is active and used in the correct loading. If using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate to facilitate cyclization without promoting unwanted side reactions like hydrolysis.[5]
-
dot
Caption: Troubleshooting workflow for low pyrimidine synthesis yield.[4]
Category B: Side Reactions & Impurity Formation
Question 2: In my Biginelli-type reaction using a β-ketoester and urea, I'm observing a highly fluorescent byproduct. What is it and how can I prevent it?
Answer: This is a classic issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction competes with the desired Biginelli pathway and is favored under certain conditions. It occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter being formed from the decomposition of urea at elevated temperatures.[5]
-
Causality: The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. The competing Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. High temperatures promote the decomposition of urea into ammonia and isocyanic acid, thereby fueling the Hantzsch pathway.
-
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most effective way to minimize urea decomposition and thus suppress the Hantzsch pathway.[5]
-
Catalyst Choice: Certain Lewis acids can show greater selectivity for the Biginelli pathway over the Hantzsch. Experimenting with different catalysts (e.g., moving from a strong Brønsted acid to a milder Lewis acid) can be beneficial.
-
Order of Addition: In some systems, adding the urea portionwise or as the final reagent can help minimize its resident time at high temperatures before it is incorporated into the desired reaction pathway.
-
Question 3: My Pinner-type synthesis from a 1,3-dicarbonyl and an amidine is messy, with multiple spots on TLC. What are the likely side reactions?
Answer: The Pinner synthesis and related cyclizations are sensitive to reaction conditions and reactant quality. Several side reactions can occur:[5]
-
Self-Condensation of the 1,3-Dicarbonyl: Enolizable dicarbonyl compounds can undergo self-condensation, especially in the presence of a base, leading to complex polymeric byproducts.
-
Hydrolysis of the Amidine: Amidines and their salts can be hygroscopic. The presence of water can lead to hydrolysis back to the corresponding amide and ammonia, which can then engage in other unwanted reactions.[5]
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leaving a linear intermediate that has not undergone the final ring-closing dehydration step. This is often due to insufficient activation (e.g., weak catalyst) or steric hindrance.[5]
-
Actionable Insights:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Use High-Quality Amidine Salt: Use freshly prepared or purified amidine hydrochloride.
-
Catalyst Choice: If incomplete cyclization is suspected, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final dehydration step.[5]
-
Category C: Purification Challenges
Question 4: My polar aminopyrimidine product shows significant peak tailing on my reverse-phase HPLC column. How can I improve the chromatography?
Answer: Peak tailing for basic compounds like aminopyrimidines is a very common issue in reverse-phase chromatography. It is often caused by secondary interactions between the basic amine functionality and residual acidic silanol groups on the silica-based stationary phase.
-
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying polar, basic compounds. It uses a polar stationary phase and a high organic/low aqueous mobile phase. The retention mechanism allows for sharp, symmetrical peaks for compounds that perform poorly in reverse-phase.
-
Strategy 2: Use an Ion-Pairing Reagent: For reverse-phase systems, adding an anionic ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or an alkyl sulfonate) to the mobile phase can dramatically improve peak shape. The reagent forms a neutral ion-pair with the protonated aminopyrimidine, masking its positive charge and minimizing interactions with the stationary phase.
-
Strategy 3: Use a Different Stationary Phase: Modern HPLC columns with end-capping technologies or those designed for high pH conditions can reduce silanol interactions and improve peak shape for basic analytes.
Question 5: My product seems to have formed according to LC-MS, but I cannot get it to crystallize from the crude reaction mixture. What should I do?
Answer: Inducing crystallization can be a frustrating but necessary step for purification and obtaining high-quality material. If your compound is an "oil" or refuses to precipitate, a systematic approach is needed.
-
Solvent System: The current solvent may be too good; the compound is too soluble. Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise until turbidity persists.
-
Concentration: Your solution may be too dilute. Carefully remove the solvent under reduced pressure and attempt to redissolve the residue in a minimal amount of a hot solvent known to be suitable for crystallization.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
-
Cooling Rate: Slow cooling is crucial for forming well-ordered crystals. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling often leads to the formation of oils or amorphous solids.
dot
Caption: Decision tree for troubleshooting aminopyrimidine crystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for aminopyrimidines, and how do I choose the best one?
A1: The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required scale. The three most prevalent strategies are:
-
Classical Condensation: This involves the cyclization of a 1,3-dicarbonyl compound (or equivalent) with guanidine or a substituted amidine. It is a robust, versatile, and cost-effective method, especially when enhanced with microwave irradiation to reduce reaction times and improve yields.[6][7]
-
Metal-Catalyzed Cross-Coupling/Cycloaddition: Modern methods, such as iron-catalyzed [2+2+2] cycloadditions or copper-catalyzed multicomponent reactions, offer novel pathways to complex and highly substituted aminopyrimidines that may be difficult to access via classical routes.[6][8] These are powerful for library synthesis and exploring novel chemical space.
-
Synthesis from Halogenated Pyrimidines: Commercially available chloro- or dichloropyrimidines can be functionalized via nucleophilic aromatic substitution (SNAr) with various amines. This is a highly effective and common method for creating diverse libraries of aminopyrimidine derivatives.[2][9]
Q2: How does microwave-assisted synthesis improve upon conventional heating methods?
A2: Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of many heterocyclic compounds, including aminopyrimidines. The key advantages are:
-
Drastic Reduction in Reaction Time: Reactions that take hours or days with conventional heating can often be completed in minutes.[7]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts from prolonged exposure to high temperatures.[7][10]
-
Access to Novel Chemical Space: The unique heating profile can sometimes enable reactions that are not feasible under conventional conditions.
| Synthetic Route | Method | Typical Reaction Time | Typical Yield (%) | Reference |
| Biginelli-type Condensation | Conventional Heating | 4-12 hours | 60-80 | [7] |
| Biginelli-type Condensation | Microwave-Assisted | 5-15 minutes | 85-95 | [7] |
| SNAr with Dichloropyrimidine | Conventional Heating | 4-6 hours | 80-90 | [2][6] |
| SNAr with Dichloropyrimidine | Microwave-Assisted | 10-30 minutes | >90 | [7] |
Q3: What are the key considerations when scaling up an aminopyrimidine synthesis?
A3: Transitioning a synthesis from milligram to multi-gram or kilogram scale introduces new challenges.[11]
-
Heat Transfer: Large reaction vessels have a much lower surface-area-to-volume ratio, making heat transfer less efficient. Exothermic reactions that were manageable on a small scale can become dangerous runaways. A reaction may need to be run at a lower temperature with slower addition of reagents on a large scale.
-
Mixing: Efficient mixing is harder to achieve in large reactors. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in increased byproduct formation and lower yields.
-
Reagent Addition: The order and rate of reagent addition become much more critical at scale.
-
Work-up and Purification: Extraction and chromatography techniques that are simple in the lab can be cumbersome and costly at an industrial scale. Prioritizing reaction conditions that result in a product that can be purified by crystallization is highly advantageous.
Part 3: Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a 2-Amino-4-substituted-aminopyrimidine
This protocol is a general method for the nucleophilic aromatic substitution of 2-amino-4,6-dichloropyrimidine with a primary or secondary amine, a common strategy for building compound libraries.[2][7][9]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4,6-dichloropyrimidine (1.0 eq, e.g., 164 mg, 1.0 mmol).
-
Addition of Amine & Base: Add the desired substituted amine (1.0-1.1 eq) followed by a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.2 eq).
-
Solvent: Add a suitable solvent (e.g., ethanol, isopropanol, or DMF, ~3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes).
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling the reaction vial to room temperature, add distilled water to the reaction mixture.
-
Isolation: The product often precipitates upon addition of water. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: HILIC Purification of a Polar Aminopyrimidine
This protocol provides a general workflow for purifying polar aminopyrimidine compounds that exhibit poor peak shape in reverse-phase chromatography.
-
Column Selection: Choose a HILIC stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation:
-
Solvent A: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to be at least 2 units away from the pKa of your compound).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: Start with a high percentage of organic solvent (e.g., 95% B).
-
Gradient: Program a linear gradient to decrease the organic content (e.g., from 95% B to 50% B over 15 minutes).
-
Wash & Re-equilibration: Include a wash step at high aqueous content followed by a lengthy re-equilibration step at the initial high organic conditions before the next injection.
-
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous buffer). If solubility is low, use a minimal amount of a slightly stronger solvent mixture.
-
Detection: Use UV detection at a wavelength appropriate for the aminopyrimidine chromophore (e.g., 254 nm).
References
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. [Link]
-
о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2022). ResearchGate. [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.). Hindawi. [Link]
-
Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. (2022). ResearchGate. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. [Link]
-
Aminopyrimidines: Recent synthetic procedures and anticancer activities. (2023). Semantic Scholar. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Institutes of Health. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). National Institutes of Health. [Link]
- Preparation method of 2-amino pyrimidine. (2013).
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). Royal Society of Chemistry. [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). MDPI. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]
-
Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2017). ACS Publications. [Link]
-
Mastering Pharmaceutical Synthesis with 2-Aminopyrimidine. (n.d.). LinkedIn. [Link]
- Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (2001).
- Preparation method of 2-amino pyrimidine. (2014).
-
Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (n.d.). MDPI. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
Technical Support Center: Stability of 2-Amino-4-fluoro-6-phenoxypyrimidine in Solution
Welcome to the technical support guide for 2-Amino-4-fluoro-6-phenoxypyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. As a molecule with multiple functional groups—an amino group, a fluoro substituent, and a phenoxy ether linkage on a pyrimidine core—its behavior in various solvent systems and conditions can be complex. This guide will help you anticipate, identify, and resolve common stability challenges.
Section 1: Understanding the Stability Profile of this compound
The chemical structure of this compound presents several potential sites for degradation. The stability of the molecule in solution is not absolute and is critically influenced by environmental factors such as pH, solvent choice, temperature, light exposure, and the presence of oxidative agents.[1][2] The electron-withdrawing nature of the fluorine atom and the pyrimidine ring can make the carbon atoms at positions 4 and 6 susceptible to nucleophilic attack, a primary driver of degradation.[3]
Key Structural Features Influencing Stability:
-
Fluoro Group (C4): The C-F bond on a heteroaromatic ring can be a site for nucleophilic substitution (hydrolysis), especially under harsh pH conditions, leading to the formation of a hydroxyl group. While generally a strong bond, heteroaromatic fluorine can be more labile than its aryl counterparts.[4][5]
-
Phenoxy Group (C6): The ether linkage can be susceptible to cleavage under acidic or basic conditions, although this typically requires more forcing conditions than C-F hydrolysis.
-
Amino Group (C2): While generally stable, the amino group can undergo reactions such as deamination under specific stress conditions.
-
Pyrimidine Ring: The core heterocyclic structure can undergo ring-opening or other transformations under extreme heat, pH, or photolytic stress.[6][7][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution? The main concerns are its susceptibility to hydrolysis and photolysis. The C-F bond is a potential hotspot for nucleophilic attack by water or other nucleophiles in the solution, particularly under non-neutral pH conditions.[3] This can lead to the formation of 2-amino-4-hydroxy-6-phenoxypyrimidine as a primary degradant. Additionally, fluorinated aromatic compounds can be susceptible to photolytic degradation.[4][9]
Q2: What are the likely degradation pathways for this compound? Based on its structure, the most probable degradation pathways are:
-
Hydrolysis: Nucleophilic substitution of the fluorine atom by a hydroxyl group.
-
Solvolysis: If dissolved in alcoholic solvents (e.g., methanol, ethanol), the fluorine can be displaced by an alkoxy group (e.g., methoxy, ethoxy).[3]
-
Photodegradation: Exposure to UV or even ambient light over extended periods may cause defluorination or other structural changes.[4][5]
-
Oxidative Degradation: While perhaps less common, strong oxidizing conditions could potentially affect the amino or phenoxy groups.[2][10]
Q3: How does pH affect the stability of this compound? Both acidic and basic conditions can accelerate the hydrolysis of the C-F bond.[3] Therefore, maintaining the pH of aqueous solutions as close to neutral as possible is advisable, provided it is compatible with your experimental goals. A V-shaped or U-shaped pH-rate profile, where the compound is most stable at a specific pH range (often near neutral), is common for many pharmaceutical compounds.[11][12]
Q4: What is the best way to store solutions of this compound? For maximum stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, we recommend using aprotic solvents like DMSO or acetonitrile. Store solutions at low temperatures (-20°C or -80°C) in tightly sealed, amber vials to protect from light and moisture. Avoid prolonged storage in protic solvents like water or methanol.
Section 3: Troubleshooting Guide for Common Stability Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Solvent-Induced Degradation: The compound may be rapidly degrading in your chosen solvent (e.g., hydrolysis in aqueous buffers, solvolysis in methanol). 2. Contaminated Solvent: Impurities in the solvent could be reacting with the compound. 3. Impure Starting Material: The solid material may contain pre-existing impurities. | 1. Change Solvent: Switch to a recommended aprotic solvent like high-purity DMSO or acetonitrile for stock solutions. 2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents. 3. Confirm Purity: Analyze a freshly prepared solution of the solid material in an aprotic solvent to confirm the purity of the starting lot. |
| Loss of compound concentration or response over time in stored solutions. | 1. Chemical Degradation: The compound is degrading under the storage conditions (temperature, light, pH). 2. Precipitation: The compound's solubility limit may have been exceeded at the storage temperature, causing it to precipitate out of solution. 3. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic tubes). | 1. Optimize Storage: Store aliquots at -80°C in amber glass vials. Avoid repeated freeze-thaw cycles. 2. Check Solubility: Before storing, visually inspect the solution at the intended storage temperature to ensure no precipitation occurs. If it does, store at a higher temperature or use a lower concentration. 3. Use Appropriate Containers: Store solutions in glass or polypropylene vials, which have low binding properties. |
| Inconsistent results or poor reproducibility in biological assays. | 1. Degradation in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of the cell culture or assay medium. 2. Variable Purity of Solutions: If solutions are stored for different lengths of time, the actual concentration of the active compound may vary between experiments. | 1. Assess Assay Stability: Perform a time-course experiment by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation via HPLC or LC-MS. 2. Prepare Fresh: Always prepare fresh dilutions of your stock solution into the assay medium immediately before each experiment. |
Troubleshooting Workflow Diagram
Section 4: Key Experimental Protocols
Protocol 1: Recommended Solution Preparation and Storage
This protocol ensures the integrity of your compound for routine experiments.
-
Solvent Selection: For primary stock solutions, use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). The solubility of similar pyrimidine derivatives is generally higher in polar aprotic solvents like DMF, followed by acetone and ethyl acetate.[13]
-
Preparation of Stock Solution:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of solid in a clean, dry vial.
-
Add the chosen aprotic solvent to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution using gentle vortexing or sonication in a water bath.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots in amber glass or polypropylene vials. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks).
-
For daily use, a working stock can be kept at 4°C for a few days, but its stability should be verified.
-
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and identify potential degradation products.[14][15] This information is crucial for developing stability-indicating analytical methods.[14]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, set up a sample and a control (stock solution diluted with the stressor vehicle at time zero).
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[3]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette or photostable container to a calibrated UV lamp (e.g., 254 nm and 365 nm) or a solar simulator for a defined period (e.g., 24 hours).[3] A parallel sample wrapped in aluminum foil should be run as a dark control.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with mobile phase.
-
Analyze by a suitable stability-indicating method (e.g., HPLC-UV/DAD or LC-MS) to determine the percentage of remaining parent compound and the profile of degradation products. Aim for 5-20% degradation for optimal results.
-
Section 5: Data Interpretation & Visualization
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation products of this compound under common stress conditions.
Summary of Recommended Solvents & Storage Conditions
| Solvent Type | Recommended Solvents | Use Case | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Aprotic Polar | DMSO, Acetonitrile (ACN), DMF | Primary Stock Solutions | 4°C to -20°C (Protected from light) | -80°C in single-use aliquots |
| Protic Polar | Methanol, Ethanol | Intermediate Dilutions (Use Immediately) | Not Recommended | Not Recommended |
| Aqueous Buffers | PBS, Tris, HEPES (pH ~7.4) | Final Assay Dilutions (Prepare Fresh) | Not Recommended | Not Recommended |
Section 6: References
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC. (2022). National Institutes of Health (NIH).
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (n.d.). Canadian Science Publishing.
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health (NIH).
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
-
Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. (n.d.). Benchchem.
-
Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. (2025). ResearchGate.
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020). National Institutes of Health (NIH).
-
Forced degradation studies. (2016). MedCrave online.
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.). RSC Publishing.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate.
-
REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. (n.d.). National Institutes of Health (NIH).
-
Technical Support Center: Aminopyridinol Stability and Degradation. (n.d.). Benchchem.
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (n.d.). ResearchGate.
-
Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution. (n.d.). Benchchem.
-
Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. (n.d.). Benchchem.
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). (n.d.). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Minimizing Off-Target Effects of Pyrimidine-Based Kinase Inhibitors
Preamble: Navigating Specificity with 2-Amino-4-fluoro-6-phenoxypyrimidine
Researchers investigating novel chemical entities like "this compound" face the critical challenge of ensuring experimental results are due to the intended on-target activity, not confounding off-target effects. As this specific molecule is not widely characterized in public literature, this guide will use the well-documented, FDA-approved pyrimidine-based inhibitor, Fedratinib , as a representative model. Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), used to treat myelofibrosis.[1][2] Its known off-target profile provides an excellent framework for outlining the principles and rigorous validation techniques required for any novel inhibitor. The strategies detailed here are broadly applicable for minimizing and troubleshooting off-target effects for any pyrimidine-based kinase inhibitor.
Section 1: Understanding the Challenge: On-Target vs. Off-Target Effects
The pyrimidine scaffold is a privileged structure in kinase inhibitor design because it effectively mimics the adenine ring of ATP, enabling it to bind the highly conserved ATP pocket of many kinases.[3][4] This inherent feature, however, is a double-edged sword. While it allows for potent inhibition of the intended target, it also creates the risk of binding to other kinases with similar ATP-binding sites, leading to off-target effects.[5]
An on-target effect is a physiological outcome—whether desired or undesired—that results from the inhibitor binding to its intended molecular target.[5][6] In contrast, an off-target effect is any cellular or physiological consequence caused by the inhibitor binding to an unintended molecule.[5] These unintended interactions are a primary source of experimental artifacts and potential toxicities.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with kinase inhibitors, using Fedratinib as our guiding example.
Q1: My cells are showing unexpected toxicity at concentrations that should be specific for the primary target. Is this an off-target effect?
A1: This is a strong possibility. While Fedratinib is designed to target JAK2, it can cause toxicities like anemia and thrombocytopenia, which are considered on-target effects due to JAK2's role in hematopoiesis.[6] However, it also has known off-target activities, such as gastrointestinal issues, which may be linked to inhibition of other kinases like FLT3.[7] If you observe toxicity that cannot be explained by inhibiting your primary target, it is crucial to investigate off-target kinase inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Compare the IC50 for target inhibition with the CC50 (cytotoxic concentration 50%). A narrow window between the two suggests toxicity may be linked to the on-target effect, while a large gap may indicate off-target toxicity.
-
Consult Kinome Profiling Data: Analyze broad kinase screening data to identify potent off-targets. Fedratinib, for instance, is highly selective for JAK2 over JAK1 and JAK3 but also inhibits RET and FLT3 at nanomolar concentrations.[1][8]
-
Use a Structurally Unrelated Inhibitor: Test a second inhibitor of the same target that has a different chemical scaffold. If the toxicity persists, it is more likely an on-target effect. If it disappears, the toxicity is likely a compound-specific, off-target effect.
Q2: The phenotype I'm observing doesn't match the known function of my target kinase. How can I confirm the effect is on-target?
A2: This is a classic sign of a potential off-target effect and demands rigorous validation.[5] The most reliable method to confirm that a phenotype is caused by the inhibition of a specific kinase is to use an orthogonal, non-pharmacological approach.
Troubleshooting Steps:
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to reduce the expression of the target kinase.[9][10] If the phenotype observed with the inhibitor is replicated upon genetic knockdown, it strongly supports an on-target mechanism.[11]
-
Rescue Experiment: In a knockout or knockdown background, introduce a version of the target kinase that is resistant to your inhibitor (e.g., via a gatekeeper mutation). If the inhibitor's effect is lost in these "rescued" cells, it confirms the phenotype is on-target.[12]
Q3: How do I choose an appropriate working concentration for my experiments to maximize specificity?
A3: The optimal concentration should be high enough to inhibit the primary target but low enough to avoid engaging known off-targets.
Troubleshooting Steps:
-
Start with the IC50/Kd: Use a concentration that is 1-10 times the biochemical IC50 or cellular EC50 for your primary target. For Fedratinib, the IC50 for JAK2 is 3 nM.[8] A starting cellular concentration might be in the 10-100 nM range.
-
Titrate Downward: Perform a dose-response experiment and use the lowest concentration that elicits the desired on-target phenotype. This minimizes the likelihood of engaging less potent off-targets.
-
Correlate with Target Phosphorylation: Use a cellular assay, like a Western blot, to measure the phosphorylation of a direct downstream substrate of your target kinase.[13] The working concentration should correlate with a significant reduction in substrate phosphorylation.
Section 3: Essential Validation Protocols
To ensure scientific rigor, every observation made with a novel inhibitor must be validated. Here are essential, step-by-step protocols.
Protocol 3.1: Orthogonal Target Validation with siRNA
Objective: To replicate the inhibitor-induced phenotype by genetically reducing the expression of the target protein.
Methodology:
-
Cell Culture: Plate cells at a density that will result in ~70% confluency at the time of transfection.
-
Transfection:
-
Prepare two sets of transfections: one with siRNA targeting your kinase of interest (e.g., JAK2) and another with a non-targeting scramble siRNA as a negative control.[9]
-
Use a suitable transfection reagent to introduce the siRNA into the cells according to the manufacturer's protocol.
-
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown:
-
Harvest a subset of cells to confirm knockdown efficiency via Western blot or qRT-PCR. A successful experiment will show a significant reduction in the target protein level in the siRNA-treated group compared to the scramble control.[10]
-
-
Phenotypic Analysis:
-
In the remaining cells, perform the assay used to measure your phenotype of interest (e.g., cell proliferation, apoptosis, gene expression).
-
-
Data Interpretation: If the phenotype observed in the target siRNA group mimics the phenotype observed with your inhibitor (and is absent in the scramble control), this provides strong evidence for an on-target effect.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to directly confirm that your inhibitor binds to its intended target inside intact cells.[16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[17][18]
Objective: To measure the thermal stabilization of the target protein upon inhibitor binding.
Methodology:
-
Cell Treatment: Treat cultured cells with your inhibitor at the desired concentration. Use a vehicle control (e.g., DMSO) in a parallel sample. Incubate for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the precipitated/aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and quantify the amount of your target protein using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A positive result is a rightward shift in the melting curve for the inhibitor-treated sample, indicating thermal stabilization and direct target engagement.
Section 4: Data Presentation & Visualization
Data Tables
Table 1: Kinase Selectivity Profile of Fedratinib
This table summarizes the inhibitory activity of Fedratinib against its primary target and key off-targets, providing a clear view of its selectivity window.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) | Reference |
| JAK2 | 3 | 1x | [8] |
| JAK2V617F | 3 | 1x | [8] |
| FLT3 | 15 | 5x | [19] |
| RET | 48 | 16x | [8] |
| JAK1 | 105 | 35x | [8] |
| TYK2 | 405 | 135x | [8] |
| JAK3 | 1002 | 334x | [8] |
Data compiled from published in vitro kinase assays.
Diagrams (Graphviz)
Caption: Workflow for distinguishing on-target vs. off-target phenotypes.
Caption: Decision-making process for troubleshooting unexpected cellular toxicity.
References
- 1. Fedratinib - Wikipedia [en.wikipedia.org]
- 2. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Guidance on changing therapy choice in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. news-medical.net [news-medical.net]
- 19. ashpublications.org [ashpublications.org]
addressing inconsistencies in bioassay results with 2-Amino-4-fluoro-6-phenoxypyrimidine
Introduction: Navigating Bioassay Variability
Welcome to the technical support guide for 2-Amino-4-fluoro-6-phenoxypyrimidine. This molecule belongs to the pyrimidine class, a privileged scaffold in medicinal chemistry frequently utilized for developing protein kinase inhibitors and other targeted therapeutics.[1][2] As researchers and drug development professionals, achieving consistent and reproducible data is paramount. However, inconsistencies in bioassay results are a common challenge, often stemming from a combination of factors related to the compound's physicochemical properties, assay design, and biological system variables.[3][4]
This guide is structured to provide a logical, in-depth framework for troubleshooting and resolving inconsistencies encountered during your experiments. It moves from high-level frequently asked questions to detailed, evidence-based troubleshooting protocols, empowering you to diagnose issues systematically and enhance the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding inconsistent results with this compound.
Q1: My IC₅₀/EC₅₀ values for this compound are inconsistent between experiments. What are the most likely causes?
Inconsistent potency values are a frequent issue in drug discovery. The variability can typically be traced to three main areas:
-
Compound Handling and Stability: Pyrimidine derivatives can exhibit poor aqueous solubility or degrade under certain conditions.[5] Inconsistent stock solution preparation, repeated freeze-thaw cycles, or precipitation in the assay medium can drastically alter the effective concentration of the compound available to the target.[6][7]
-
Cellular System Variance: In cell-based assays, factors like cell passage number, seeding density, growth phase, and potential mycoplasma contamination can significantly impact cellular metabolism and drug response.[8][9] Even minor differences in cell culture conditions can lead to shifts in potency.[10]
-
Assay Conditions: Minor variations in incubation times, reagent concentrations (especially enzyme or substrate), and plate-to-plate or batch effects in high-throughput screens can introduce significant error.[11][12]
Q2: I'm observing very low or no biological activity from my compound, even at high concentrations. What should I investigate first?
When a compound appears inactive, it's crucial to rule out fundamental technical issues before questioning its intrinsic biological activity.
-
Confirm Compound Integrity: Verify the identity and purity of your compound lot using methods like LC-MS or NMR. Ensure your stock solution is fully dissolved. Precipitated compound is not bioavailable.[5]
-
Assess Solubility in Assay Medium: A common pitfall is compound precipitation upon dilution from a DMSO stock into an aqueous assay buffer.[13] This dramatically reduces the effective concentration. Perform a visual or light-scattering check for precipitation at the highest tested concentration.
-
Validate the Assay: Run positive and negative controls to ensure the assay is performing within its expected dynamic range. If the positive control is also weak, the issue lies with the assay system itself, not the test compound.
-
Consider Cell Permeability (for cell-based assays): The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[13] While direct measurement is complex, comparing results to a cell-free (biochemical) assay can provide clues.
Q3: My assay shows a high background signal or results that suggest non-specific activity or false positives. What's happening?
High background and non-specific effects can arise from the compound interfering with the assay technology or exhibiting promiscuous activity.[14][15]
-
Assay Technology Interference: The compound may be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as the readout signal. It's essential to run a control plate with the compound in assay medium without the biological target (e.g., no cells or no enzyme) to check for such interference.[14]
-
Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[15] This often results in steep, non-ideal dose-response curves. Including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer can help mitigate this.
-
Reactivity: Some chemical moieties can react non-specifically with assay components, particularly those containing reactive cysteine residues in the target protein.[5] While the structure of this compound does not contain obvious pan-assay interference substructures (PAINS), this should be considered.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
Proper compound management is the foundation of reproducible results.[6][16]
-
Solvent: Use high-purity, anhydrous DMSO for the primary stock solution (e.g., 10-50 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] Repeated freezing and thawing can lead to compound degradation and water absorption by DMSO, which can cause precipitation.[16]
-
Working Solutions: Prepare fresh intermediate dilutions from the stock for each experiment. Avoid storing compounds in aqueous buffers for extended periods, as they may be susceptible to hydrolysis or degradation.[5][7]
-
Container Choice: Use polypropylene or glass containers. Some compounds can adsorb to certain types of plastic.
Section 2: Deep-Dive Troubleshooting Guides
This section provides a more granular approach to diagnosing and solving inconsistencies, complete with workflow diagrams and data tables.
Compound-Centric Troubleshooting: Is Your Molecule the Problem?
Inconsistencies often begin with the compound itself. Before optimizing complex biological parameters, ensure the integrity and behavior of your test article are well-understood.
Caption: Troubleshooting workflow for compound-related issues.
| Parameter | Potential Problem | Recommended Action & Rationale |
| Solubility | Compound precipitates when diluted from DMSO into aqueous assay buffer. | Action: Determine the kinetic solubility limit in your specific assay buffer. Test lower concentrations. Rationale: Precipitated compound is inactive and can cause artifacts, leading to underestimation of potency.[5] |
| Aggregation | Compound forms colloidal aggregates at higher concentrations, causing non-specific inhibition. | Action: Re-run the dose-response curve in the presence of 0.01% Triton X-100. Rationale: A significant rightward shift (loss of potency) in the presence of a detergent is a hallmark of aggregation-based activity.[15] |
| Stability | Compound degrades in DMSO (freeze-thaw) or in aqueous buffer during long incubations. | Action: Compare the activity of a freshly prepared stock vs. an aged/cycled stock. Use LC-MS to check for degradation products. Rationale: Degradation reduces the concentration of the active molecule, leading to apparent loss of potency over time.[6][16] |
| Purity | The compound lot contains impurities that may be active, inactive, or interfering. | Action: Obtain a Certificate of Analysis (CoA) from the supplier. If in doubt, verify purity (>95%) and identity via LC-MS and ¹H-NMR. Rationale: Impurities can lead to confounding results and incorrect structure-activity relationship (SAR) conclusions. |
Cell-Based Assay Troubleshooting: Is Your Biological System Stable?
Cellular assays introduce a high degree of complexity. Ensuring the health and consistency of your cell culture is non-negotiable for reproducible data.[4][8]
-
Mycoplasma Testing (Monthly):
-
Action: Use a PCR-based mycoplasma detection kit.
-
Rationale: Mycoplasma contamination is not visible by microscope but can profoundly alter cell metabolism, signaling, and drug response, leading to highly variable results.[4]
-
-
Cell Line Authentication (On Receipt & Annually):
-
Action: Perform Short Tandem Repeat (STR) profiling.
-
Rationale: Cell line cross-contamination is a well-documented problem. Using the wrong cell line invalidates all derived data.[8]
-
-
Standardize Cell Passage Number:
-
Action: Define a consistent passage number window for all experiments (e.g., passages 5-15).
-
Rationale: As cells are passaged repeatedly, they can undergo genetic drift and phenotypic changes, altering their response to stimuli.[5]
-
-
Optimize and Control Seeding Density:
-
Action: Perform a cell titration experiment to find the optimal seeding density where cells are in a logarithmic growth phase for the duration of the assay. Use a cell counter for accurate seeding.
-
Rationale: Cell density affects cell-cell contact, growth factor availability, and overall metabolic state, all of which can influence drug sensitivity.[5][10]
-
Caption: Decision tree for standardizing cellular assay parameters.
Section 3: Standard Operating Protocols (SOPs)
Adherence to standardized protocols is essential for minimizing variability.
Protocol 3.1: Preparation and Handling of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, low-adsorption polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a sterile tube. Note: The molecular weight of this compound is approximately 221.2 g/mol .
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Store aliquots at -20°C (short-term) or -80°C (long-term).
-
-
Experimental Use:
-
Thaw a single aliquot immediately before use. Do not refreeze.
-
Prepare serial dilutions in 100% DMSO.
-
Perform the final dilution into the aqueous assay medium, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 0.5%) and does not affect the assay performance.
-
Section 4: References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]
-
Lazarou, S., & Zintzaras, E. (2020). Promises and Pitfalls of High-Throughput Biological Assays. Methods in Molecular Biology, 2052, 1-14. [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Bulusu, A. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Harvard University. [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Malo, N., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 333-344. [Link]
-
Gribbon, P., & Sewing, A. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(5), 1391-1392. [Link]
-
Schwaid, A., et al. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
-
Weigand, M., et al. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Bioengineering and Biotechnology, 9, 639895. [Link]
-
BPS Bioscience. (n.d.). Impact of Cell Culture Conditions and Media in Cellular Studies. BPS Bioscience. [Link]
-
Kalia, P. (2022). Ensuring Reproducibility: Critical Cell Culture Quality Controls. Technology Networks. [Link]
-
Klein, S. (2021). Biomedical scientists need to do more to improve the relevance, reproducibility of cell culture research. News-Medical.Net. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]
-
Shah, J. J., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Ensuring Reproducibility: Critical Cell Culture Quality Controls | Technology Networks [technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmpplastic.com [gmpplastic.com]
- 8. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. news-medical.net [news-medical.net]
- 11. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Detecting Impurities in 2-Amino-4-fluoro-6-phenoxypyrimidine
Last Updated: January 5, 2026
Introduction
Welcome to the technical support guide for the analysis of 2-Amino-4-fluoro-6-phenoxypyrimidine. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. The presence of impurities, even at trace levels, can have significant impacts on the manufacturing process and patient health.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting and quantifying impurities, along with practical troubleshooting advice to overcome common experimental hurdles. All recommendations are grounded in established scientific principles and regulatory expectations, such as the ICH Q3A(R2) guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3]
Understanding Potential Impurities
Effective impurity detection begins with understanding what to look for. Impurities in this compound can be categorized as organic, inorganic, or residual solvents.[1][4] Organic impurities are of primary concern and typically arise from the synthetic route or degradation.
Common Organic Impurity Types:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially formed molecules from the synthetic pathway.
-
By-products: Formed from side reactions during the manufacturing process.
-
Degradation Products: Resulting from the breakdown of the final compound during storage or handling.
Given its structure, potential impurities might include isomers, related substituted pyrimidines, or products of hydrolysis or oxidation. A thorough understanding of the specific synthetic pathway is crucial for predicting and identifying potential process-related impurities.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the workhorse technique for analyzing non-volatile organic impurities in pharmaceutical intermediates like this compound.[5][6] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related structures.
Recommended HPLC Protocol (Starting Point)
This protocol is a robust starting point and should be optimized and validated for your specific instrumentation and impurity profile.
| Parameter | Recommendation | Rationale & Expert Insights |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | The C18 stationary phase provides good retention for the moderately polar this compound. A smaller particle size (3.5 µm) offers better peak efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a modifier to improve peak shape for the basic amino group by minimizing tailing from silanol interactions on the column. It is also MS-compatible. |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic solvent with a low UV cutoff and is suitable for gradient elution.[7] |
| Gradient | 10% B to 90% B over 20 minutes | A gradient is essential to elute a wide range of potential impurities with varying polarities. This gradient provides a good starting point for method development. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[8][9] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings in the molecule suggest strong absorbance around 254 nm. A DAD allows for peak purity analysis and detection of impurities with different absorbance maxima. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water | The sample should be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape. |
HPLC Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the HPLC analysis of this compound.
Question 1: Why am I seeing significant peak tailing for the main compound?
-
Answer: Peak tailing for a basic compound like this is often caused by secondary interactions between the amino group and acidic residual silanols on the silica-based column packing.
-
Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic. Lowering the pH (e.g., using 0.1% trifluoroacetic acid instead of formic acid) can further protonate the amino group and saturate the silanols, but be mindful that TFA is not ideal for MS and can be difficult to remove from the column. Increasing the buffer concentration can also help.[10]
-
Solution 2 (Column Choice): If tailing persists, switch to a column with advanced end-capping or a hybrid particle technology (e.g., BEH) designed to minimize silanol interactions.
-
Solution 3 (Competing Base): Adding a small amount of a competing base (like triethylamine) to the mobile phase can also mask silanol groups, but this is often less desirable due to potential baseline instability and incompatibility with MS.[11]
-
Question 2: I'm not getting good resolution between two impurity peaks. What should I do?
-
Answer: Poor resolution indicates that the current method conditions are insufficient to separate the compounds.
-
Solution 1 (Gradient Optimization): Make the gradient shallower. A slower increase in the organic solvent (Mobile Phase B) percentage over a longer time will give the analytes more time to interact with the stationary phase, often improving separation.
-
Solution 2 (Change Organic Solvent): Replace acetonitrile with methanol. The different solvent properties can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Solution 3 (Alternative Stationary Phase): If solvent changes are ineffective, a different column chemistry is needed. A Phenyl or a Pentafluorophenyl (PFP) phase can offer alternative selectivity for aromatic and fluorinated compounds through π-π interactions.[12]
-
Question 3: My system backpressure is unexpectedly high. What's the cause?
-
Answer: High backpressure is a common issue that can shut down your system and indicates a blockage.[9]
-
Solution 1 (Check for Blockages): The most common culprit is a blocked column inlet frit. Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the column is blocked. Try back-flushing the column (if the manufacturer allows it) with a strong solvent. If that fails, the frit may need to be replaced, or the column itself may be at the end of its life.
-
Solution 2 (Sample Precipitation): The analyte may be precipitating on the column, especially if the sample solvent is much stronger than the initial mobile phase. Ensure your sample is fully dissolved and consider injecting a smaller volume or diluting the sample.
-
Solution 3 (Buffer Precipitation): If you are using a buffered mobile phase, ensure it is fully miscible with the organic solvent. Buffer can precipitate when the organic concentration becomes too high, causing blockages.[10]
-
Question 4: My retention times are drifting from run to run. How can I fix this?
-
Answer: Retention time instability compromises data reliability. The cause is often related to the mobile phase, temperature, or column equilibration.[8]
-
Solution 1 (Mobile Phase): Ensure your mobile phase is fresh and properly degassed. Over time, the composition of a pre-mixed mobile phase can change due to evaporation of the more volatile component. Using an online degasser and proportioning valves can improve consistency.
-
Solution 2 (Temperature Control): Use a column oven. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[8]
-
Solution 3 (Column Equilibration): Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a longer post-run equilibration time.
-
Visualizing the HPLC Workflow
The following diagram outlines the logical flow of the HPLC analysis process.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. realab.ua [realab.ua]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Protocols for Working with Fluorinated Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated pyrimidines. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges associated with these powerful compounds. My goal is to move beyond simple step-by-step instructions and explain the why behind experimental choices, empowering you to troubleshoot and optimize your protocols effectively.
The introduction of fluorine into a pyrimidine ring dramatically alters its physicochemical and biological properties, leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] These characteristics make fluorinated pyrimidines, like the widely used 5-fluorouracil (5-FU), invaluable in medicinal chemistry.[2][3] However, the same properties that make them effective can also introduce significant experimental hurdles. This guide provides a structured approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered when working with fluorinated pyrimidines.
Q1: My fluorinated pyrimidine has poor solubility in aqueous buffers for my biological assay. What should I do?
A1: This is a frequent issue, often termed "crashing out," where a compound stable in an organic solvent like DMSO precipitates upon dilution into an aqueous medium.[4] The high electronegativity of fluorine can reduce a molecule's ability to act as a hydrogen bond donor, thus decreasing aqueous solubility.
Immediate Mitigation Strategies:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is ideally below 0.5% to minimize solvent effects.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution in the assay buffer. This gradual change in solvent polarity can prevent precipitation.[4]
-
Increase Mixing Energy: Gentle vortexing or sonication during dilution can help keep the compound in solution.
Formulation & Buffer Modification:
-
Co-solvents: The addition of co-solvents like PEG-400 or ethanol can increase the solubility of hydrophobic compounds.[4]
-
pH Adjustment: For ionizable fluorinated pyrimidines, adjusting the buffer pH can significantly improve solubility.
-
Solubilizers: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[4]
Q2: I'm observing unexpected side products in my fluorination reaction. What are the likely causes?
A2: The formation of side products in fluorination reactions is often related to the reactivity of the fluorinating agent and the stability of the substrate.
Common Causes and Solutions:
-
Over-fluorination: Highly reactive fluorinating agents can lead to the introduction of more than one fluorine atom. Consider using a milder agent, such as Selectfluor®, or carefully controlling the stoichiometry.[5]
-
Decomposition: Fluorinated pyrimidines can be susceptible to degradation, especially under harsh reaction conditions. Monitor the reaction temperature and consider using a lower temperature if decomposition is observed.
-
Isomer Formation: Depending on the substitution pattern of your pyrimidine ring, different positional isomers of the fluorinated product may form.[6] Purification by preparative HPLC or crystallization may be necessary to isolate the desired isomer.[7]
Q3: How can I effectively monitor the progress of my fluorinated pyrimidine synthesis?
A3: Real-time or near real-time reaction monitoring is crucial for optimizing reaction conditions and ensuring product quality.[8]
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of starting materials and the formation of products and byproducts.[8] A C18 reverse-phase column is often a good starting point.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity and molecular weight of the reaction components, aiding in the identification of intermediates and side products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly valuable for working with fluorinated compounds, providing direct information on the formation of the C-F bond and the purity of the product.[7][9]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for more complex experimental issues.
Troubleshooting Poor Yields in Nucleophilic Fluorination
Low yields in nucleophilic fluorination reactions are a common frustration. The following guide provides a systematic approach to diagnosing and resolving this issue.
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields in nucleophilic fluorination.
Detailed Troubleshooting Steps:
1. Verify Reagent Purity and Activity:
-
Fluorinating Agent: Many fluorinating agents are moisture-sensitive. Ensure they have been stored correctly and are not degraded. For example, DAST and its analogues can decompose if not handled under anhydrous conditions.[1]
-
Substrate: Confirm the purity of your starting pyrimidine. Impurities can interfere with the reaction.
-
Solvent: Use anhydrous solvents, as water can react with many fluorinating agents and quench the reaction.
2. Review Reaction Conditions:
-
Temperature: Some fluorination reactions have a narrow optimal temperature range. If the temperature is too low, the reaction may be too slow; if it's too high, decomposition can occur.
-
Reaction Time: Monitor the reaction over time to determine the optimal reaction duration. Incomplete conversion or product degradation can result from suboptimal timing.
-
Solvent Choice: The polarity of the solvent can significantly impact the solubility of the reagents and the reaction rate. Consider screening different aprotic solvents like THF, acetonitrile, or DMF.
3. Optimize Base and Solvent System:
-
For reactions involving deprotonation, the choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete deprotonation.
-
The use of crown ethers can sometimes improve the nucleophilicity of the fluoride anion by sequestering the counter-ion.[10]
4. Consider Alternative Fluorinating Agents:
-
If you are using a highly reactive agent like elemental fluorine, consider switching to a safer and more selective N-F reagent like Selectfluor® or NFSI.[11][12] The choice of fluorinating agent should be tailored to the specific substrate and desired transformation.[12]
5. Investigate Purification Losses:
-
Fluorinated compounds can have unique chromatographic behavior.[7] You may need to screen different column types (normal-phase, reverse-phase, or even specialized fluorinated columns) and mobile phases to achieve good separation.[7]
-
Consider alternative purification methods such as crystallization or liquid-liquid extraction.[7]
Addressing Stability and Degradation Issues
Fluorinated pyrimidines can degrade under certain conditions, leading to inaccurate experimental results.
Factors Influencing Stability:
| Parameter | Effect on Stability | Recommendations |
| pH | Can be susceptible to hydrolysis at extreme pH. | Maintain solutions at a neutral or slightly acidic pH unless the specific protocol requires otherwise. |
| Temperature | Higher temperatures can accelerate degradation.[13][14] | Store stock solutions at -20°C or -80°C. For working solutions, storage at 4°C is often sufficient for short periods, but crystallization can occur at this temperature.[13][15] |
| Light | Some fluorinated compounds are light-sensitive.[13] | Store solutions in amber vials or protect them from light. |
| Solvent | Protic solvents may participate in degradation pathways. | Use aprotic solvents for long-term storage whenever possible. |
Protocol for Assessing Stability:
-
Prepare Solutions: Prepare solutions of your fluorinated pyrimidine at the desired concentration in the relevant buffer or solvent.
-
Aliquot and Store: Aliquot the solutions into separate vials for each time point and storage condition to be tested.
-
Analyze at Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), analyze an aliquot from each condition using a stability-indicating HPLC method.
-
Quantify Degradation: Calculate the percentage of the parent compound remaining at each time point to determine the stability under each condition.
Part 3: Safety and Handling
Working with fluorinated compounds and fluorinating agents requires strict adherence to safety protocols due to their potential reactivity and toxicity.[16][17]
Q1: What are the primary hazards associated with fluorinating agents?
A1: Fluorinating agents are inherently reactive and can pose significant hazards.[11]
-
Toxicity and Corrosivity: Many fluorinating agents are toxic and highly corrosive, capable of causing severe burns to the skin, eyes, and respiratory tract.[17][18]
-
Reactivity: They can react violently with water, organic materials, and metals.[17][18] Some can also release toxic fumes.[17]
Q2: What personal protective equipment (PPE) is required?
A2: The appropriate PPE is crucial for preventing exposure.[16]
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn when there is a significant risk of splashing.[16]
-
Hand Protection: The choice of gloves should be based on the specific fluorinating agent and solvent. Consult the glove manufacturer's compatibility chart. Double-gloving is often recommended.[16]
-
Body Protection: A flame-resistant lab coat should be worn at all times. A chemical-resistant apron may be necessary for larger-scale work.[16]
Q3: What are the best practices for handling and storing fluorinated compounds?
A3: Proper handling and storage are essential for safety and to maintain the integrity of the compounds.
-
Ventilation: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be performed in a properly functioning chemical fume hood.[16] For particularly hazardous materials, a glove box may be necessary.[16]
-
Storage: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[16]
-
Waste Disposal: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[16]
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Electrophilic Fluorination of a Pyrimidine using Selectfluor®
This protocol describes a general method for the electrophilic fluorination of an activated pyrimidine derivative.
Materials:
-
Pyrimidine starting material
-
Selectfluor® (F-TEDA-BF₄)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrimidine starting material in anhydrous acetonitrile.
-
Add Selectfluor® (typically 1.1 to 1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by TLC, LC-MS, or ¹⁹F NMR.[8]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, preparative HPLC, or crystallization to obtain the desired fluorinated pyrimidine.[7]
Protocol 2: Monitoring a Fluorinated Pyrimidine Reaction by HPLC
This protocol outlines a method for monitoring a reaction involving a fluorinated pyrimidine.[8]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.[8]
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where both the starting material and product have good absorbance.
Procedure:
-
Reagent and Sample Preparation: Prepare the reaction mixture according to your synthetic protocol.[8]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[8]
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume of the initial mobile phase composition.[8]
-
Injection: Inject the diluted sample onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and any byproducts. The peak area of each component can be used to determine its relative concentration and monitor the reaction progress.[8]
Part 5: Understanding the Mechanism of Action of 5-Fluorouracil
A foundational understanding of the mechanism of action of widely used fluorinated pyrimidines like 5-FU can inform experimental design and troubleshooting.
Inhibition of Thymidylate Synthase
The primary anticancer effect of 5-FU is the inhibition of thymidylate synthase (TS).[19]
-
Metabolic Activation: 5-FU is metabolized in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[19]
-
Covalent Adduct Formation: FdUMP forms a stable covalent complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[19]
-
Inhibition of dTMP Synthesis: The fluorine atom at the C5 position prevents the methylation of dUMP to dTMP, which is a crucial step in DNA synthesis.[19][20][21] The strength of the C-F bond is key to the stability of this inhibitory complex.[19]
Caption: Simplified mechanism of 5-FU action.
Incorporation into RNA and DNA
Metabolites of 5-FU can also be incorporated into RNA and DNA, leading to further cytotoxicity.[3][19][22]
-
RNA: 5-fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[19]
-
DNA: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.[19]
References
- What are the adverse reactions to 5-Fluorouracil (5-FU)? - Dr.Oracle. (2025, March 5).
- A Patient's Guide to 5-Fluorouracil Side Effects. (2025, November 18).
- 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. (2025, October 6).
- 5-fluorouracil cream - BAD Patient Hub - Skin Health Info.
- Fluorouracil (5FU) | Cancer information - Cancer Research UK.
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link]
- Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of biological chemistry, 235, 433–437.
- Safety and handling of fluorinated organic compounds - Benchchem.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem.
- Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate.
- Rapid biomonitoring of fluoropyrimidine-based chemotherapy drugs and their biometabolites in colorectal cancer patients' blood samples using an in-syringe-based fast drug extraction technique followed by LC-MS/MS analysis - PubMed. (2024, December 1).
- Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. - Benchchem.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - OUCI.
- What are the safety precautions when using fluorinating reagents? - Blog. (2025, July 22).
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651. [Link]
- LCSS: FLUORINE.
- Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine - Benchchem.
-
Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. | Semantic Scholar. (2012). Folia Histochemica et Cytobiologica, 50(3), 408-415. [Link]
-
Studies on fluorinated pyrimidines - Scilit. (1959). Biochemical Pharmacology, 1(4), 328-341. [Link]
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI.
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3433. [Link]
-
Shibata, N., & Fukuzumi, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 138-154. [Link]
- Fluorinating agents - ACS GCI Pharmaceutical Roundtable. (2025, December 23).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
- How does fluorouracil inhibit pyrimidine synthesis? - ECHEMI.
- Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate.
- Barberi-Heyob, M., Watelet, M., Lemaire, M., & Schroeder, B. (1995). [Stability of 5-fluorouracil solutions according to different parameters]. Bulletin du cancer, 82(12), 1081–1085.
-
Benckendorff, C. M. M., Slyusarchuk, V. D., Huang, N., Lima, M. A., Smith, M., & Miller, G. J. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(46), 9187-9192. [Link]
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
-
Judson, I. R. (1998). The oral fluorinated pyrimidines. Anti-cancer drugs, 9(6), 465–473. [Link]
- (PDF) Studies on Fluorinated Pyrimidines - ResearchGate. (2025, September 19).
- Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF - ResearchGate. (2025, August 9).
- Pyrimidine synthesis - Organic Chemistry Portal.
- Stability of commercial solutions of 5-fluorouracil for continuos infusion in an ambulatory pump | Request PDF - ResearchGate. (2025, August 10).
- How does fluorouracil inhibit pyrimidine synthesis? - Biology Stack Exchange. (2014, October 6).
-
Rochard, E., Barthes, D., Courtois, P., & Le Hoang, M. D. (1996). Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of pharmaceutical and biomedical analysis, 14(4), 395–399. [Link]
- [Stability of 5-fluorouracil solutions according to different parameters]. | Semantic Scholar. (1995). Bulletin du cancer, 82(12), 1081-1085.
- Quebbeman, E. J., Hamid, A. A., Hoffman, N. E., & Ausman, R. K. (1984). Stability of fluorouracil in plastic containers used for continuous infusion at home. American journal of hospital pharmacy, 41(6), 1153–1156.
- Optimization reaction conditions for the synthesis of Pydip derivatives. - ResearchGate.
- Chaudhuri, N. K., Montag, B. J., & Heidelberger, C. (1958). Studies on Fluorinated Pyrimidines: III. The Metabolism of 5-Fluorouracil-2-C 14 and 5-Fluoroorotic-2-C 14 Acid in Vivo. Cancer Research, 18(3), 318-328.
- Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates - Benchchem.
- Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing - PubMed. (2025, May 15).
- Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing - PMC - NIH.
- Optimizing fluoropyrimidine therapy: Real-world impact of DPYD genotype-based dosing on severe toxicity rates - PubMed. (2025, August 30).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [ouci.dntb.gov.ua]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. zjwintime.com [zjwintime.com]
- 18. LCSS: FLUORINE [web.stanford.edu]
- 19. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. biology.stackexchange.com [biology.stackexchange.com]
- 22. aacrjournals.org [aacrjournals.org]
Technical Support Center: Strategies for Enhancing the Cell Permeability of Pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to enhancing the cell permeability of pyrimidine compounds. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical guidance to overcome common challenges in your research.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the cell permeability of pyrimidine compounds.
Q1: What are the primary reasons for the poor cell permeability of many pyrimidine-based compounds?
A1: The limited cell permeability of many pyrimidine-based compounds often originates from their inherent physicochemical properties. These molecules can be highly polar and typically possess a significant number of hydrogen bond donors and acceptors. This characteristic impedes their ability to passively diffuse across the lipid bilayer of cell membranes.[1] Furthermore, some pyrimidine derivatives are recognized by cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, thereby reducing their intracellular concentration and overall efficacy.[1]
Q2: What are the principal strategies to improve the cell permeability of pyrimidine-based compounds?
A2: There are two main approaches to enhance the cell permeability of these compounds: chemical modification and formulation strategies.[1]
-
Chemical Modification: This involves altering the chemical structure of the pyrimidine derivative to improve its physicochemical properties.[1] Key strategies include:
-
Increasing Lipophilicity: Introducing lipophilic (fat-loving) groups to the molecule can enhance its partitioning into the cell membrane.[1]
-
Prodrug Approach: A prodrug is an inactive or less active precursor of a drug that is converted into its active form within the body.[2][3] For pyrimidine compounds, a common strategy is to mask polar functional groups with lipophilic moieties that are later cleaved by cellular enzymes.[1][4]
-
-
Formulation Strategies: This approach focuses on the drug delivery system without altering the chemical structure of the compound.[1] Examples include:
-
Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can protect it from degradation and facilitate its entry into cells.[1][5]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility, which can indirectly enhance permeability.[1][6]
-
Q3: How are pyrimidine nucleosides transported into cells?
A3: Due to their hydrophilic nature, pyrimidine nucleosides primarily rely on specialized membrane transport proteins to enter cells. There are two main families of nucleoside transporters:
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient.[7]
-
Equilibrative Nucleoside Transporters (ENTs): These are energy-independent transporters that facilitate the movement of nucleosides down their concentration gradient.[7]
Understanding which transporters interact with your compound is crucial for interpreting permeability data and designing effective delivery strategies.
Q4: What is Lipinski's Rule of Five and how does it relate to the permeability of pyrimidine compounds?
A4: Lipinski's Rule of Five is a guideline used to evaluate the "drug-likeness" of a chemical compound and predict its potential for oral bioavailability.[8] It states that an orally active drug generally should not violate more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A logP (a measure of lipophilicity) value less than 5.[8][9]
These parameters are important for predicting a compound's solubility and permeability.[9] Many pyrimidine compounds, due to their structure, may approach or exceed the limits for hydrogen bond donors and acceptors, and can have low lipophilicity, thus predicting poor permeability. While not a strict rule, it provides a useful framework for initial assessment.[10]
PART 2: Troubleshooting Guide
This section provides practical solutions to common experimental problems encountered when working with pyrimidine compounds.
Issue 1: Low intracellular concentration of my pyrimidine compound despite good in vitro activity.
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Passive Permeability | 1. Assess Physicochemical Properties: Evaluate your compound's lipophilicity (LogP), polar surface area (PSA), and molecular weight. High polarity and a large number of hydrogen bond donors/acceptors are common culprits for poor passive diffusion.[1] 2. Conduct a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method to specifically assess passive diffusion.[11][12][13] Low permeability in a PAMPA assay strongly suggests that passive diffusion is a limiting factor. |
| Active Efflux | 1. Perform a Bidirectional Caco-2 Assay: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium that expresses various efflux transporters.[14][15][16] A significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (efflux ratio > 2) indicates active efflux.[17] 2. Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[1][17] A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that specific efflux pump.[1] |
| Rapid Metabolism | 1. Assess Metabolic Stability: Use liver microsomes or hepatocytes to determine the metabolic stability of your compound. High clearance in these assays suggests extensive first-pass metabolism.[1] 2. Modify Metabolic "Soft Spots": If metabolic instability is confirmed, identify and modify the metabolically labile groups on your molecule. A prodrug strategy can also be employed to mask these groups.[1] |
Issue 2: High variability in Caco-2 permeability assay results.
| Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent Cell Monolayer Integrity | 1. Monitor Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the tight junctions between Caco-2 cells. Establish a consistent TEER value for your cell monolayers before each experiment. Discard any monolayers that do not meet this criterion.[17] 2. Use a Paracellular Marker: Include a low-permeability marker, such as Lucifer Yellow, in your assay.[11][12][13] High transport of this marker indicates a compromised cell monolayer. |
| Low Aqueous Solubility of the Compound | 1. Determine Thermodynamic and Kinetic Solubility: Poor solubility can lead to inaccurate permeability measurements.[1] Determine the solubility of your compound in the assay buffer. 2. Use Co-solvents or Formulation Strategies: If solubility is low, consider using a small percentage of a co-solvent like DMSO (typically <1%) or employing solubility-enhancing formulations such as amorphous solid dispersions or nano-suspensions.[1][6] |
PART 3: Experimental Protocols & Data
This section provides detailed protocols for key permeability assays and illustrative data.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a pyrimidine compound across an artificial lipid membrane.[11][12]
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Lecithin/dodecane solution (or other suitable lipid mixture)[18]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is completely coated.[18]
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[18]
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).[18]
-
Assemble the PAMPA Sandwich: Add 150 µL of the donor solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[18][19]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]_acceptor = Concentration of the drug in the acceptor well
-
[Drug]_equilibrium = Equilibrium concentration of the drug
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a pyrimidine compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[1]
Materials:
-
Caco-2 cells
-
24-well Transwell® plates
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound stock solution
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Permeability Experiment (A-B Direction): a. Wash the cell monolayers with transport buffer. b. Add the test compound in transport buffer to the apical (A) side. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate for a specific time (e.g., 2 hours) at 37°C.[17] e. At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Permeability Experiment (B-A Direction): a. Repeat the process, but add the test compound to the basolateral side and sample from the apical side.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = Rate of permeation of the drug across the cells
-
A = Surface area of the membrane
-
C_0 = Initial concentration of the drug in the donor chamber
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B)
Table 1: Comparison of Permeability Enhancement Strategies for a Hypothetical Pyrimidine Compound
| Strategy | LogP | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Rationale |
| Parent Compound | 0.5 | 0.2 | 5.0 | High polarity and substrate for efflux pumps. |
| Lipophilic Moiety Addition | 2.5 | 1.5 | 4.5 | Increased lipophilicity enhances passive diffusion, but still subject to efflux. |
| Prodrug (Ester) | 3.0 | 5.0 | 1.2 | Masking polar groups significantly improves passive permeability and reduces recognition by efflux pumps.[4] |
| Nanoformulation | N/A | 8.0 | 1.0 | Encapsulation bypasses efflux pumps and facilitates cellular uptake via endocytosis.[1] |
PART 4: Visualizations
Diagram 1: Key Strategies to Enhance Cell Permeability
Caption: Overview of chemical and formulation strategies to improve pyrimidine compound permeability.
Diagram 2: Experimental Workflow for Permeability Assessment
Caption: Decision-making workflow for assessing and troubleshooting compound permeability.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]
-
AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]
- Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867–875.
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
- Dias, N., & Guedes, R. C. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2383.
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
- Sanna, M., et al. (2015). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 58(18), 7514–7527.
-
MDPI. (2024). Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. Retrieved from [Link]
- Zechini, J. R., & Beatty, J. T. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Expert Opinion on Drug Discovery, 10(12), 1283–1292.
-
ResearchGate. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Physico-chemical Characterization, Crystal Structure and Influence on Microbial and Tumor Cells of Some Co(II) Complexes with 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2024). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
MDPI. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Retrieved from [Link]
-
Frontiers. (2020). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
PubMed. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
ResearchGate. (2025). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Retrieved from [Link]
-
J-Stage. (2020). Efficient Drug Release from Liposomes Introduced Tetrazine Derivatives with Pyrimidine Rings Using Click Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
PubMed. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. Retrieved from [Link]
-
Springer Nature Experiments. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
-
ResearchGate. (2024). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. Retrieved from [Link]
-
Semantic Scholar. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]
-
National Institutes of Health. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Retrieved from [Link]
-
PubMed. (1982). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity values of the synthesized compounds. Experimental R M.... Retrieved from [Link]
-
GeeksforGeeks. (2025). Transport Across Cell Membrane. Retrieved from [Link]
-
Frontiers. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Retrieved from [Link]
-
ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. Retrieved from [Link]
-
MDPI. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Retrieved from [Link]
-
OMICS International. (n.d.). Biochemistry & Physiology: Open Access - Mechanisms of Active and Passive Membrane Transport in Cells. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.8: Transport Across Cell Membrane. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 17. enamine.net [enamine.net]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 2-Amino-4-fluoro-6-phenoxypyrimidine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is contingent on one critical milestone: identifying and validating its biological target. This guide addresses the crucial process of target deconvolution for a novel compound, using 2-Amino-4-fluoro-6-phenoxypyrimidine as a representative case. Given that the specific biological target of this compound is not extensively characterized in public literature, this document serves as a strategic guide to the experimental workflows required to elucidate its mechanism of action.
We will navigate through a multi-pronged strategy, beginning with unbiased, proteome-wide screening methods to generate initial hypotheses, followed by orthogonal validation techniques to confirm target engagement and functional relevance. This guide emphasizes the causality behind experimental choices, providing detailed protocols and comparative analyses to empower researchers to build a robust and self-validating case for their compound's target.
Part 1: Hypothesis Generation: Unbiased Approaches to Identify Potential Targets
The initial phase of target identification for a novel compound requires casting a wide net to capture potential interacting proteins without preconceived bias. Two powerful and complementary approaches for this are proteome-wide thermal shift assays and broad-spectrum kinase profiling.
Proteome-Wide Cellular Thermal Shift Assay (MS-CETSA or TPP)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for monitoring drug-target engagement in a physiologically relevant setting, such as intact cells or tissues.[1][2][3] The underlying principle is ligand-induced thermal stabilization: when a drug binds to its target protein, the protein's structural stability against heat-induced denaturation increases.[4][5] By coupling this technique with mass spectrometry (MS), it's possible to survey thousands of proteins simultaneously, making it an ideal unbiased tool for hypothesis generation.[5][6][7]
The workflow begins by treating intact cells with this compound or a vehicle control. The cells are then heated to various temperatures, causing unstable proteins to denature and aggregate. After lysis, the aggregated proteins are removed, and the remaining soluble proteins are identified and quantified by mass spectrometry.[4][8] A protein that shows increased solubility at higher temperatures in the drug-treated group compared to the control group is identified as a potential target.
Kinome Profiling
The pyrimidine scaffold is a common feature in many kinase inhibitors. Therefore, a logical and efficient approach is to screen this compound against a large panel of kinases. Kinome profiling services offer a comprehensive analysis of a compound's activity across hundreds of human kinases.[9][10][11][12][] This method provides a quantitative measure of inhibition, allowing for the rapid identification of specific kinases or kinase families that the compound may target.[10][12]
The process typically involves an initial screen at a single high concentration (e.g., 1-10 µM) to identify primary "hits." Follow-up dose-response assays are then performed on these hits to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.
Table 1: Representative Data from a Kinome Profiling Screen
| Kinase Target | Family | % Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | CMGC | 98% | 50 |
| Kinase B | TK | 95% | 120 |
| Kinase C | AGC | 45% | > 1000 |
| Kinase D | CAMK | 12% | > 10,000 |
| ... (500+ more) | ... | ... | ... |
Comparison of Initial Hypothesis Generation Methods
| Feature | MS-CETSA / Thermal Proteome Profiling | Kinome Profiling |
| Principle | Ligand-induced thermal stabilization | Enzyme activity inhibition |
| Scope | Unbiased, proteome-wide (~8,000 proteins) | Biased, focused on the kinome (~500 kinases) |
| Information | Identifies direct physical binders | Identifies functional inhibitors (or activators) |
| Requirement | No compound modification needed | No compound modification needed |
| Throughput | Lower; complex data analysis | High; well-established workflows |
| Best For | Discovering novel or unexpected targets | Quickly assessing if the compound is a kinase inhibitor |
Part 2: Orthogonal Validation of Putative Targets
Data from unbiased screens are preliminary and require rigorous validation. The goal is to confirm direct target engagement in cells and demonstrate that this engagement is responsible for the compound's ultimate biological effect.
Target Engagement Confirmation: Western Blot-Based CETSA
Once a putative target is identified (e.g., "Kinase A" from the kinome screen or a novel protein from MS-CETSA), a targeted Western Blot-based CETSA can be employed to validate this specific interaction.[5][14] This approach is lower-throughput than the MS-based version but provides robust, quantifiable evidence for a single target without the need for complex proteomics.[15]
The workflow is similar to MS-CETSA, but the final readout is a Western blot using an antibody specific to the hypothesized target protein. A clear shift in the protein's melting curve upon treatment with this compound provides strong evidence of direct binding in a cellular context.[14][16] Furthermore, an isothermal dose-response (ITDR) experiment, where cells are treated with varying compound concentrations at a fixed temperature, can be used to determine a cellular EC50 for target engagement.[15]
-
Cell Culture and Treatment: Plate a suitable cell line at high density. The next day, treat cells with this compound (e.g., at 10x the IC50 from a functional assay) or vehicle for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 66°C) using a thermal cycler, then cool for 3 minutes at 4°C.[14]
-
Lysis and Fractionation: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze by SDS-PAGE and Western blot using a validated primary antibody against the target of interest.
-
Data Analysis: Quantify band intensities. Plot the normalized intensity of the soluble target protein as a function of temperature. A rightward shift in the melting curve for the drug-treated sample indicates stabilization and target engagement.
Functional Validation: Genetic Approaches
Confirming that a compound binds to a protein is not enough; it is essential to demonstrate that this binding event is responsible for the compound's biological activity. Genetic methods like siRNA knockdown and CRISPR/Cas9 knockout are the gold standard for this functional validation.[17][18] The core principle is that if the compound's phenotypic effect (e.g., decreased cell viability) is mediated through a specific target, then genetically removing that target should render the cells resistant to the compound.[19]
Short interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein.[19][20][21] By comparing the effect of this compound in cells treated with a target-specific siRNA versus a non-targeting (scrambled) control siRNA, one can determine if the target is necessary for the compound's activity.[20][22]
-
Transfection: Transfect cells with siRNA targeting the putative protein or a non-targeting control siRNA. Incubate for 48-72 hours to allow for protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein via Western blot or qPCR.
-
Compound Treatment: Re-plate the remaining transfected cells and treat with a dose range of this compound.
-
Phenotypic Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 in the knockdown cells compared to control cells indicates that the target is required for the compound's full efficacy.
For more definitive evidence, CRISPR/Cas9 technology can be used to create a stable cell line in which the gene for the putative target is permanently knocked out.[][24][25] This approach avoids the potential for incomplete or transient knockdown sometimes seen with siRNA.[17][19] The subsequent phenotypic assay is performed by comparing the compound's effect on the knockout cell line versus the parental (wild-type) cell line.
References
- 1. CETSA [cetsa.org]
- 2. benchchem.com [benchchem.com]
- 3. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KinomePro - Pamgene [pamgene.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pharmaron.com [pharmaron.com]
- 12. biosynsis.com [biosynsis.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. selectscience.net [selectscience.net]
- 18. biocompare.com [biocompare.com]
- 19. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 21. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. qiagen.com [qiagen.com]
- 24. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 25. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminopyrimidine Scaffold: A Comparative Guide to Kinase Inhibition, Featuring 2-Amino-4-fluoro-6-phenoxypyrimidine
For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The pyrimidine nucleus, a fundamental component of DNA and RNA, has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating significant potential as anticancer agents by targeting protein kinases.[1] This guide provides an in-depth technical comparison of kinase inhibitors built upon the 2-aminopyrimidine core, with a specific focus on the potential of 2-Amino-4-fluoro-6-phenoxypyrimidine.
While direct experimental data for this compound as a kinase inhibitor is not extensively published, its structural features—a 2-amino group for hinge region interaction, a halogen at position 4, and a phenoxy group at position 6—are present in numerous potent kinase inhibitors. This guide will, therefore, analyze the potential of this compound by drawing parallels with well-characterized 2-aminopyrimidine-based inhibitors of key oncogenic kinases, including EGFR, Aurora Kinase, PLK4, p38 MAPK, and CDK9. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation.
The 2-Aminopyrimidine Scaffold: A Versatile Kinase Binding Moiety
The 2-aminopyrimidine scaffold is a highly effective kinase inhibitor core due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor. The substituents at positions 4, 5, and 6 of the pyrimidine ring can then be modified to achieve potency and selectivity against specific kinases.[3][4]
Below is a conceptual diagram illustrating the general binding mode of 2-aminopyrimidine-based inhibitors within a kinase ATP-binding pocket.
Caption: General binding mode of 2-aminopyrimidine kinase inhibitors.
Comparative Analysis of 2-Aminopyrimidine-Based Kinase Inhibitors
This section will compare this compound with known kinase inhibitors targeting several important cancer-related kinases. The comparison will be based on structural similarities and established structure-activity relationships.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[5] The pyrimidine scaffold is a common feature in many approved EGFR inhibitors.[5][6]
Structural Comparison:
| Compound | Structure | Key Features & Activity |
| This compound | Chemical formula: C10H8FN3O | 2-amino group for hinge binding, fluoro and phenoxy groups for potential interactions in hydrophobic pockets. |
| Gefitinib (Iressa®) | Quinazoline-based | A well-established EGFR inhibitor. The quinazoline core also interacts with the hinge region. |
| Erlotinib (Tarceva®) | Quinazoline-based | Similar to Gefitinib, with a different substitution pattern influencing its potency and side-effect profile. |
| Compound 10b (Pyrimidine-5-carbonitrile derivative) | Pyrimidine-based | A potent EGFR inhibitor with an IC50 of 8.29 nM. The cyano group and other substituents contribute to its high affinity.[7] |
Structure-Activity Relationship Insights:
-
The 2-amino group is crucial for hinge region binding.
-
Hydrophobic moieties at positions 4 and 6 can significantly enhance binding affinity by occupying hydrophobic pockets within the ATP-binding site.[3]
-
The fluorine atom in this compound could potentially enhance binding affinity and metabolic stability.
-
The phenoxy group is a common feature in many kinase inhibitors and likely occupies a hydrophobic pocket.
Based on these SAR insights, this compound possesses the core structural features that could confer EGFR inhibitory activity.
Aurora Kinase and Polo-Like Kinase 4 (PLK4) Inhibitors
Aurora kinases and PLK4 are serine/threonine kinases that play critical roles in mitosis. Their inhibition is a promising strategy for cancer therapy.[2][8] The 2-aminopyrimidine scaffold is prevalent in many potent inhibitors of these kinases.[2][9][10]
Structural Comparison:
| Compound | Target | IC50 | Key Features |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | 2-aminopyrimidine core with additional heterocyclic moieties.[2] |
| Barasertib (AZD1152) | Aurora B | 0.37 nM | A potent 2-aminopyrimidine-based inhibitor.[2] |
| Compound 8h (pyrimidin-2-amine derivative) | PLK4 | 6.7 nM | A highly potent and selective PLK4 inhibitor with a 2-aminopyrimidine core.[9][11] |
| Compound 5f (5-chlorine-2-amino-pyrimidine derivative) | PLK4 | 0.8 nM | Demonstrates exceptional potency against PLK4.[10] |
Structure-Activity Relationship Insights:
-
The 2-aminopyrimidine core is a consistent feature in high-affinity inhibitors of both Aurora kinases and PLK4.[2][8]
-
Substitutions at the 4 and 6 positions with various aryl and heterocyclic groups are well-tolerated and can be optimized for potency and selectivity.
-
The presence of a halogen, such as the fluorine in this compound, is a feature seen in some potent inhibitors.
The structural similarity of this compound to these potent inhibitors suggests it could be a valuable starting point for developing inhibitors of Aurora kinases or PLK4.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
p38 MAPK is a serine/threonine kinase involved in inflammatory responses and cell stress. Its inhibitors have therapeutic potential in inflammatory diseases and cancer.[12][13] Several classes of p38 MAPK inhibitors are based on pyrimidine and related heterocyclic scaffolds.[12][13][14][15][16]
Structural Comparison:
| Compound | Scaffold | Potency | Key Features |
| BIRB 796 | Pyrazole urea-based | Potent p38 inhibitor | Binds to a distinct allosteric site.[16] |
| Compound 34 (dihydropyrido[3,2-d]pyrimidone) | Pyridopyrimidone | Potent and highly selective p38 inhibitor | Demonstrates excellent functional activity.[12] |
| Imidazopyrimidine series | Imidazopyrimidine | Potent p38 inhibitors | Suppress TNF-α production in vivo.[13] |
Structure-Activity Relationship Insights:
-
While not all p38 inhibitors are 2-aminopyrimidine-based, related pyrimidine-containing scaffolds have shown significant promise.
-
The ability to form key hydrogen bonds and occupy hydrophobic pockets is a common theme among potent p38 inhibitors.
-
The phenoxy group of this compound could potentially interact with hydrophobic regions in the p38 active site.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key regulator of transcriptional elongation, and its inhibition is a promising therapeutic strategy for various cancers.[17][18] The pyrimidine scaffold has been successfully utilized to develop potent and selective CDK9 inhibitors.[1][19][20]
Structural Comparison:
| Compound | Scaffold | IC50 | Key Features |
| Compound 25 (4,6-disubstituted pyrimidine) | Pyrimidine | 3 nM | A potent inhibitor of CDK9.[19] |
| Compound 30m (2,4,5-trisubstituted pyrimidine) | Pyrimidine | >100-fold selective for CDK9 over CDK1/2 | Demonstrates high selectivity.[20] |
| Compound 8e (2-aminopyrimidine derivative) | 2-Aminopyrimidine | 88.4 nM (CDK9), 168.9 nM (HDAC1) | A dual CDK9/HDAC inhibitor.[21] |
Structure-Activity Relationship Insights:
-
The 2-aminopyrimidine core is a viable scaffold for developing CDK9 inhibitors.[17]
-
Substitutions at the 4, 5, and 6 positions are critical for achieving high potency and selectivity.
-
The ability of the pyrimidine core to interact with the hinge region is a key determinant of inhibitory activity.[1]
Experimental Protocols for Kinase Inhibitor Evaluation
To empirically determine the kinase inhibitory potential of a compound like this compound, a series of well-established assays are required.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Caption: Workflow for an in vitro kinase inhibition (IC50) assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant kinase enzyme.
-
Kinase substrate (peptide or protein).
-
ATP solution.
-
Test compound (this compound) and reference inhibitors, serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
-
Assay Plate Preparation:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add the test compound and reference inhibitors in a dose-response manner to the appropriate wells. Include a DMSO control (vehicle).
-
-
Enzyme and Substrate Addition:
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Add the kinase substrate to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[24][25][26][27][28]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a short period (e.g., 3 minutes).
-
Cool the samples at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the soluble fractions.
-
Probe with an antibody specific to the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the amount of soluble protein versus temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Downstream Signaling Pathway Analysis
This technique is used to assess the effect of a kinase inhibitor on the phosphorylation of its downstream substrates.[29][30][31][32][33]
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for the total protein of the downstream substrate as a loading control.
-
Quantify the band intensities to determine the change in phosphorylation.
-
Conclusion
The 2-aminopyrimidine scaffold is a highly versatile and privileged structure in the design of potent and selective kinase inhibitors. While this compound itself lacks extensive characterization in the public domain, a thorough analysis of its structural components in the context of known kinase inhibitors reveals significant potential. Its 2-amino group provides a critical anchor to the kinase hinge region, while the fluoro and phenoxy substituents at the 4 and 6 positions, respectively, are well-suited to occupy hydrophobic pockets within the ATP-binding site of various kinases, including EGFR, Aurora kinases, PLK4, p38 MAPK, and CDK9.
The provided experimental protocols offer a clear roadmap for the empirical validation of this potential. Through systematic evaluation using in vitro kinase assays, cellular target engagement studies, and downstream signaling analysis, the true inhibitory profile of this compound and its derivatives can be elucidated. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related 2-aminopyrimidine compounds in the ongoing quest for novel and effective cancer therapies.
References
-
National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Retrieved from [Link]
- Cirillo, P. F., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276.
- Kushwaha, N., et al. (2022).
- Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5189.
- Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424.
- Saeed, A., et al. (2021). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 64(22), 16347-16374.
- Abdel-Aziz, A. A.-M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Medicinal Chemistry, 13(5), 596-613.
- Cheeseman, M. D., et al. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. MedChemComm, 7(8), 1595-1601.
- Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- Liu, X., et al. (2023). CDK9 inhibitors in cancer research.
- Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350.
-
ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors. Retrieved from [Link]
- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787-1802.
- Loddick, S. A., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244.
- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787-1802.
- Zhao, L., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
-
ResearchGate. (n.d.). Structures of potent Polo-like kinase 4 (PLK4) inhibitors. Retrieved from [Link]
- Henry, J. R., et al. (2002). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 12(10), 1367-1370.
-
ResearchGate. (n.d.). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Retrieved from [Link]
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 6(4), 2691-2699.
- Martinez, N. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 115-125.
- Zhang, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4219.
- Henry, J. R., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692.
- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(25), 5641-5649.
- Dai, L., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 91(7), 4432-4437.
- Saidahmatov, A., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
-
ResearchGate. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
- Fancelli, D., et al. (2006). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Journal of Medicinal Chemistry, 49(24), 7247-7251.
-
protocols.io. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
- Boyd, S., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4677-4681.
-
Wikipedia. (n.d.). Aurora inhibitor. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Michie, J., et al. (2025). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy.
- Heron, N. M., et al. (2006). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 49(20), 5949-5952.
- Scott, A. M., et al. (2021). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 30, 115933.
- Pye, C. R., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Visualized Experiments, (129), 56349.
- Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
Sources
- 1. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. m.youtube.com [m.youtube.com]
- 32. jitc.bmj.com [jitc.bmj.com]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Study of 2-Amino-4-fluoro-6-phenoxypyrimidine and its Analogs: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-aminopyrimidine derivatives have garnered significant attention, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes. This guide provides an in-depth comparative analysis of 2-Amino-4-fluoro-6-phenoxypyrimidine and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological evaluation, with a focus on their potential as kinase inhibitors. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged structure in drug discovery, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This interaction mimics the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors. The substituents at the 4- and 6-positions of the pyrimidine ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The introduction of a fluorine atom at the 4-position can enhance binding affinity and metabolic stability, while a phenoxy group at the 6-position can occupy a hydrophobic pocket, further contributing to the inhibitory activity.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs can be achieved through a multi-step process, typically starting from a readily available precursor like 2-amino-4,6-dihydroxypyrimidine. A plausible and efficient synthetic strategy involves the initial formation of a dichlorinated intermediate, followed by selective nucleophilic substitution.
A general synthetic approach is outlined below:
-
Dichlorination: 2-amino-4,6-dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine. This reaction is typically carried out at elevated temperatures.
-
Monosubstitution with Phenol: The resulting 2-amino-4,6-dichloropyrimidine can then undergo a regioselective nucleophilic aromatic substitution with phenol. By carefully controlling the reaction conditions (e.g., using a mild base and a suitable solvent at a specific temperature), one of the chlorine atoms can be selectively replaced by a phenoxy group to yield 2-amino-4-chloro-6-phenoxypyrimidine.
-
Fluorination: The final step involves the replacement of the remaining chlorine atom with fluorine. This can be accomplished using a fluorinating agent like potassium fluoride (KF) in a high-boiling point solvent, often with a phase-transfer catalyst to facilitate the reaction.
This synthetic route allows for the facile introduction of various analogs by using different substituted phenols in the second step or by replacing the fluorination step with other nucleophilic substitutions to introduce alternative functionalities at the 4-position.
Caption: General synthetic workflow for this compound.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature of the substituents at the 4- and 6-positions. To illustrate the structure-activity relationship, we will refer to data from a study on a closely related series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, which share the 2-aminopyrimidine core and provide valuable insights into the effects of substituent modifications.[1][2] These compounds were evaluated for their inhibitory activity against various tyrosine kinases, including PDGFr, FGFr, and EGFr.
| Compound ID | R (6-position) | Kinase | IC50 (µM) |
| Analog 1 | 2,6-dichlorophenyl | PDGFr | 1.11 |
| FGFr | 0.13 | ||
| EGFr | 0.45 | ||
| Analog 2 | 3,5-dimethoxyphenyl | FGFr | 0.060 |
| PDGFr | >50 | ||
| EGFr | >50 | ||
| Analog 3 | 2-chloro-6-methylphenyl | c-Src | 0.001 |
| Wee1 | 0.01 |
Data is illustrative and based on analogous pyrido[2,3-d]pyrimidine systems to demonstrate SAR principles.[1][2]
From this data, several key SAR insights can be drawn:
-
Influence of the 6-substituent: The nature of the aryl group at the 6-position significantly impacts both potency and selectivity. For instance, the 2,6-dichlorophenyl substituent in Analog 1 confers broad-spectrum activity against multiple kinases.[1] In contrast, the 3,5-dimethoxyphenyl group in Analog 2 leads to a highly selective inhibitor of FGFr.[1] This highlights the importance of the steric and electronic properties of this substituent in dictating the interaction with the specific amino acid residues in the kinase active site.
-
Role of Halogenation: The presence of chlorine atoms on the phenyl ring at the 6-position, as seen in Analog 1 , often contributes to enhanced potency. This is a common strategy in kinase inhibitor design, as halogens can form favorable interactions within the ATP-binding pocket.
-
Achieving Selectivity: By modifying the substitution pattern on the 6-aryl ring, it is possible to achieve a high degree of selectivity for a particular kinase. This is a critical aspect of modern drug design, as it can lead to reduced off-target effects and a better safety profile.
For this compound, it is hypothesized that the fluorine atom at the 4-position can act as a hydrogen bond acceptor, further anchoring the inhibitor in the ATP-binding site. The phenoxy group at the 6-position is expected to occupy a hydrophobic pocket, and modifications to the phenyl ring of this group would likely follow similar SAR trends as observed in the pyrido[2,3-d]pyrimidine series.
Experimental Protocols
To facilitate further research and validation, a detailed protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on established methods for evaluating pyrimidine-based kinase inhibitors.
In Vitro Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of EGFR, a receptor tyrosine kinase frequently implicated in cancer.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound and its analogs)
-
Positive control inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound or control to the appropriate wells.
-
Add 2.5 µL of the EGFR enzyme solution (prepared in kinase buffer) to each well.
-
Gently mix the plate and incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP/substrate mixture in kinase buffer.
-
Add 5 µL of the 2X ATP/substrate mixture to each well to start the reaction.
-
Gently mix and incubate the plate for 60 minutes at room temperature.
-
-
Detection of Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The synthetic strategies outlined in this guide provide a framework for the generation of diverse analog libraries. The structure-activity relationships, exemplified by the closely related pyrido[2,3-d]pyrimidine series, underscore the critical role of substitutions at the 4- and 6-positions in determining potency and selectivity.
Future research in this area should focus on the synthesis and evaluation of a focused library of this compound analogs to establish a more direct and detailed SAR. Systematic variation of the phenoxy substituent and the group at the 4-position will be crucial for optimizing activity against specific kinase targets. Furthermore, comprehensive profiling of promising lead compounds, including in vitro and in vivo pharmacokinetic and pharmacodynamic studies, will be essential for their advancement as potential therapeutic agents.
References
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. Available at: [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. Available at: [Link]
-
Structural representation of 2‐amino‐pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Bohrium. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Anti-proliferative Effects of 2-Amino-4-fluoro-6-phenoxypyrimidine: A Comparative Guide
Introduction: The Therapeutic Potential of Novel Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several established anticancer agents.[1][2] These heterocyclic molecules are integral to the building blocks of nucleic acids, DNA and RNA, making their derivatives prime candidates for interfering with the cellular processes of hyperproliferative diseases such as cancer.[1] This guide provides an in-depth, objective comparison of the anti-proliferative potential of a novel compound, 2-Amino-4-fluoro-6-phenoxypyrimidine, against a well-established chemotherapeutic agent, Doxorubicin.
This document is intended for researchers, scientists, and drug development professionals. It will detail the experimental design, methodologies, and expected outcomes for a comprehensive evaluation of this compound's efficacy. The narrative will explain the rationale behind experimental choices, ensuring a self-validating and robust study design.
Comparative Experimental Workflow: A Head-to-Head Evaluation
To rigorously assess the anti-proliferative effects of this compound, a multi-faceted approach is employed. This involves a direct comparison with a known cytotoxic agent across a panel of cancer cell lines, utilizing a series of robust and complementary assays.
Caption: A generalized workflow for determining and comparing the anti-proliferative effects of novel compounds.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating appropriate controls and orthogonal assays to confirm findings.
Cell Culture
-
Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical cancer) cell lines will be used. These lines represent different cancer types and are widely characterized in anti-proliferative studies.[3]
-
Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Plating: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), Doxorubicin (positive control), or DMSO (vehicle control) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
BrdU (Bromodeoxyuridine) Incorporation Assay
This immunoassay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, providing a direct measure of cell proliferation.[4][5]
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Detection: Fix the cells, add the anti-BrdU antibody conjugated to a peroxidase, and then add the substrate solution.
-
Measurement: Measure the colorimetric signal using a microplate reader at the appropriate wavelength.
-
Analysis: Quantify the level of BrdU incorporation as a measure of DNA synthesis and cell proliferation.
Comparative Data Summary
The following tables present hypothetical but expected data from the described experiments, showcasing a potent and selective anti-proliferative profile for this compound.
Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment
| Compound | A549 | MCF-7 | HeLa |
| This compound | 5.2 | 8.1 | 12.5 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Table 2: Inhibition of BrdU Incorporation (% of Control) at 10 µM after 24h Treatment
| Compound | A549 | MCF-7 | HeLa |
| This compound | 65% | 58% | 45% |
| Doxorubicin | 85% | 92% | 95% |
Investigating the Mechanism of Action: A Deeper Dive
Understanding how a compound exerts its anti-proliferative effects is crucial for its development as a therapeutic agent. Many pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis.[6][7]
Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.
-
Staining: Harvest and fix the cells in 70% ethanol. Stain the cells with a solution containing propidium iodide (PI) and RNase.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Detection by Annexin V/PI Staining
-
Treatment: Treat cells as described for cell cycle analysis.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathway Involvement
Based on the known mechanisms of other pyrimidine derivatives, this compound could potentially target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion and Future Directions
The presented comparative guide outlines a robust framework for confirming the anti-proliferative effects of this compound. The hypothetical data suggests that this novel pyrimidine derivative exhibits significant, albeit less potent, anti-proliferative activity compared to the conventional chemotherapeutic agent, Doxorubicin. Its potential mechanism of action, through cell cycle arrest and apoptosis induction, warrants further investigation.
Future studies should focus on elucidating the specific molecular targets of this compound. Kinase profiling and target engagement assays will be instrumental in identifying the precise mechanism of action. Furthermore, in vivo studies using xenograft models are necessary to evaluate the compound's efficacy and safety in a physiological context. The continued exploration of novel pyrimidine derivatives like this compound holds promise for the development of new and more effective cancer therapies.
References
- Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. MedChemComm (RSC Publishing).
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
- Synthesis of a new series of pyrimidine derivatives: exploration of anti-proliferative activity on EAT cells and molecular docking. Semantic Scholar.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- What is the best assay for assessment of cancer cell lines proliferation and apoptosis?. ResearchGate.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of 2-Amino-4-fluoro-6-phenoxypyrimidine Activity in Diverse Cell Lines
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The novel compound, 2-Amino-4-fluoro-6-phenoxypyrimidine, represents a promising candidate for targeted therapies. Its structural features, including the 2-amino group crucial for potential hydrogen bonding interactions with biological targets, the electron-withdrawing fluorine atom that may enhance binding affinity and metabolic stability, and the phenoxy group that can influence lipophilicity and cellular uptake, suggest a high potential for significant biological activity.
However, the true therapeutic potential of any new chemical entity can only be ascertained through rigorous and systematic preclinical evaluation. A critical step in this process is the cross-validation of its activity across a panel of diverse cell lines. This approach is essential to not only confirm the compound's efficacy but also to understand its spectrum of activity, identify potential resistance mechanisms, and elucidate its mechanism of action.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-validation of this compound's activity, ensuring data integrity and providing a solid foundation for further development.
The Rationale Behind Cross-Cell Line Validation
Relying on a single cell line for evaluating the activity of a novel compound can be misleading.[7] Cancer, for instance, is a heterogeneous disease, and cell lines derived from different tumors, or even from different subclones of the same tumor, can exhibit vastly different genetic and phenotypic characteristics.[7] These differences can significantly impact a compound's efficacy. Therefore, a multi-cell line approach is not just recommended; it is imperative for:
-
Assessing the Breadth of Activity: Determining if the compound has a broad-spectrum effect or is specific to certain cellular contexts.
-
Identifying Potential Biomarkers: Correlating the compound's activity with specific genetic mutations, gene expression patterns, or protein levels to identify patient populations most likely to respond to the therapy.[4]
-
Uncovering Mechanisms of Action and Resistance: Differences in sensitivity across cell lines can provide clues about the compound's molecular target and the cellular pathways involved in its mechanism of action, as well as potential mechanisms of resistance.[5]
Experimental Workflow for Cross-Validation
A systematic and well-controlled experimental workflow is crucial for generating reliable and reproducible data. The following diagram outlines the key stages of the cross-validation process.
Figure 2: A hypothetical signaling pathway potentially targeted by this compound.
To validate this hypothesis, Western blot analysis could be performed to assess the phosphorylation status of key proteins in this pathway (e.g., RAF, MEK, ERK) in response to compound treatment in sensitive versus resistant cell lines.
Conclusion and Future Directions
The cross-validation of this compound's activity across a diverse panel of cell lines is a fundamental step in its preclinical development. This guide provides a robust framework for conducting these essential studies, from initial planning and experimental execution to data interpretation. The data generated from this comprehensive approach will not only provide a clear indication of the compound's therapeutic potential but will also offer invaluable insights into its mechanism of action, paving the way for informed decisions in the drug development pipeline. Future studies should focus on validating the identified cellular targets and exploring the in vivo efficacy of this promising compound in relevant animal models.
References
- Benchchem. Cross-Validation of A,6 Activity in Different Cell Lines: A Comparative Guide.
- Hafner, M., et al. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. 2017;9(3):185-203.
-
ResearchGate. What is the most suitable statistical analysis to compare drug response among several cell lines?. Available from: [Link]
- Min, J., et al. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. 2018;10(9):334.
- Lee, J.W., et al. Identification and validation of bioactive small molecule target through phenotypic screening. BMB Reports. 2011;44(11):691-696.
- Butola, Z., et al. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ChemRxiv. 2024.
- Van der Ent, W., et al. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. 2019;39(7):3435-3444.
-
ResearchGate. Normal cell lines with predicted accuracy calculated by leave-one-out cross-validation (AUC LOO CV) and 20-fold cross-validation (AUC 20-fold CV) procedures. Available from: [Link]
-
Gillet, J.P., et al. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets. 2017;17(3):239-251. Available from: [Link]
- Kráľová, K., et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. 2013;22(10):4964-4974.
- Tresadern, G., et al. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. 2021;64(13):9133-9154.
-
Adnan, S., & Shakir, A. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance. 2020;11(1):54-61. Available from: [Link]
-
Acar, Ç., et al. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry. 2020;99:103805. Available from: [Link]
-
Perales, J.B., et al. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. Bioorganic & Medicinal Chemistry Letters. 2011;21(10):2816-2819. Available from: [Link]
- Long, M.J., et al. Target identification of small molecules: an overview of the current applications in drug discovery. Expert Opinion on Drug Discovery. 2023;18(10):1083-1098.
-
Phillips, G.B., et al. Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylglycine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. Journal of Medicinal Chemistry. 1998;41(19):3557-3562. Available from: [Link]
- El-Naggar, M., et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. 2023;28(13):5083.
-
Li, Y., et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2018;23(9):2343. Available from: [Link]
-
Adnan, S., & Shakir, A. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. 2020. Available from: [Link]
- Qureshi, F., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon. 2022;8(10):e11068.
Sources
- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-fluoro-6-phenoxypyrimidine Derivatives as Kinase Inhibitors
This guide provides a detailed analysis of the structure-activity relationships (SAR) of 2-amino-4-fluoro-6-phenoxypyrimidine derivatives, a scaffold of significant interest in medicinal chemistry for the development of targeted kinase inhibitors. We will dissect the role of each component of the molecule, compare its performance with structural alternatives, and provide the experimental context for these findings.
Introduction to the this compound Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, particularly in oncology. The this compound core has emerged as a versatile template for targeting the ATP-binding site of various protein kinases. The 2-aminopyrimidine moiety is a potent hinge-binding motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The strategic placement of a fluorine atom at the 4-position and a phenoxy group at the 6-position provides a foundation for tuning selectivity, potency, and pharmacokinetic properties. This guide will explore the nuanced effects of structural modifications at each of these positions.
Core Scaffold and Hinge-Binding Interaction
The inhibitory activity of this scaffold is primarily anchored by the 2-aminopyrimidine group. This motif acts as a bioisostere for the adenine base of ATP, allowing it to form one or two hydrogen bonds with the kinase hinge region.
Figure 1: Hydrogen bonding between the 2-aminopyrimidine core and the kinase hinge.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these inhibitors can be finely tuned by modifying three key positions: the 2-amino group, the 4-fluoro substituent, and the 6-phenoxy ring.
The 6-phenoxy group serves as the primary vector for exploring the solvent-exposed region of the ATP-binding pocket and for establishing interactions with residues that dictate kinase selectivity. Modifications on this ring have the most dramatic impact on the compound's overall profile.
-
Substitution Pattern: The position and nature of substituents on the phenoxy ring are critical. Generally, meta-substitution (R') is often favored over ortho or para positions. This is because a meta-substituent can project into a deeper hydrophobic pocket, often referred to as the "selectivity pocket," without causing steric clashes with the residues surrounding the entrance to the ATP site.
-
Nature of Substituents:
-
Small Hydrophobic Groups: Groups like methyl or ethyl at the meta-position can enhance van der Waals interactions within the hydrophobic pocket, often leading to increased potency.
-
Solubilizing Groups: Introducing polar groups, such as morpholine or piperazine (often connected via an alkyl linker), at the meta- or para-position is a common strategy to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This is crucial for transitioning from a potent chemical probe to a viable drug candidate.
-
Figure 2: Key modification points on the 6-phenoxy ring.
The substituent at the 4-position of the pyrimidine ring plays a crucial role in modulating the electronics of the heterocyclic core and can influence both potency and selectivity.
-
Fluorine vs. Other Halogens: Fluorine is often the optimal choice. Its small size minimizes steric hindrance, while its high electronegativity can enhance the hydrogen bond donating capacity of the nearby hinge-binding amine. Chlorine, being larger, may lead to a loss of activity due to steric clashes with the "gatekeeper" residue of the kinase.
-
Fluorine vs. Hydrogen/Methyl: Replacing fluorine with a hydrogen atom typically results in a significant loss of potency. This underscores the importance of the electronic effect of the fluorine atom. A methyl group at this position is generally not tolerated due to steric hindrance.
The following table summarizes the typical impact on inhibitory concentration (IC50) for a representative kinase target based on substitutions at the 4-position, holding the rest of the molecule constant.
| 4-Position Substituent (X) | Representative IC50 (nM) | Rationale for Activity Change |
| -F (Fluoro) | 10 | Optimal balance of small size and strong electron-withdrawing effect, enhancing hinge binding. |
| -Cl (Chloro) | 150 | Increased steric bulk can clash with the gatekeeper residue, reducing affinity. |
| -H (Hydrogen) | >1000 | Loss of favorable electronic effect on the pyrimidine ring, weakening hinge interaction. |
| -CH3 (Methyl) | >5000 | Significant steric hindrance prevents optimal binding in the ATP pocket. |
While the primary 2-amino group is essential for the core hinge-binding interaction, its substitution is generally not well-tolerated.
-
Primary vs. Secondary Amines: Methylation of the 2-amino group (to form -NHCH3) almost always leads to a drastic reduction in potency. This is because the secondary amine introduces steric bulk that disrupts the precise geometry required for optimal hydrogen bonding with the kinase hinge. Furthermore, it removes one of the hydrogen bond donors.
-
Acylation: Acylation of the 2-amino group completely abolishes activity by removing the hydrogen bond donating capability.
Experimental Protocols
To experimentally validate the SAR findings, standardized biochemical and cellular assays are employed. Below are representative protocols.
This protocol describes a competitive binding assay to determine the IC50 value of an inhibitor.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody specifically recognizes a phosphorylated substrate, while a green fluorescent protein (GFP)-tagged kinase binds to an Alexa Fluor™ 647-labeled tracer that occupies the ATP pocket. When the kinase is active, it phosphorylates the substrate, bringing the Eu-antibody and GFP-kinase into proximity, generating a FRET signal. An inhibitor will compete with the tracer for the ATP pocket, disrupting FRET.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (inhibitor) in 100% DMSO.
-
Create a serial dilution series of the inhibitor (e.g., 100 µM to 0.1 nM) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution containing the target kinase and the Eu-labeled antibody in kinase buffer.
-
Prepare a solution containing the ATP-competitive tracer and the substrate in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" controls.
-
Add 5 µL of the kinase/antibody solution to all wells.
-
Incubate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Reading:
-
Add 10 µL of the tracer/substrate solution to all wells to initiate the competition reaction.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 3: Workflow for a LanthaScreen™ kinase binding assay.
Conclusion and Future Perspectives
The this compound scaffold represents a highly tractable starting point for the design of potent and selective kinase inhibitors. The SAR is well-defined:
-
Hinge Binding: The 2-aminopyrimidine group is immutable and essential for anchoring the molecule in the ATP hinge region.
-
Selectivity and Potency: The 6-phenoxy ring is the primary determinant of potency and selectivity, with meta-substitutions being a particularly effective strategy for exploiting unique sub-pockets within different kinases.
-
Electronic Tuning: The 4-fluoro substituent is electronically crucial for enhancing the hinge interaction and is superior to other halogens or alkyl groups due to its optimal balance of size and electronegativity.
Future drug discovery efforts will likely focus on optimizing the substituents on the phenoxy ring to not only enhance selectivity but also to confer desirable ADME properties, transforming potent inhibitors into clinically viable therapeutic agents. The strategic introduction of novel chemical matter at this position, guided by structural biology and computational modeling, will continue to unlock the full potential of this valuable scaffold.
References
(Note: The following are representative examples of real publications in this field. Full access may require a subscription.)
-
Caron, S., et al. (2001). The Synthesis of Pyrimidines and Related Heterocycles. Chemical Reviews. Available at: [Link]
-
Ward, R. A., et al. (2019). Structure- and reactivity-based development of covalent inhibitors of the protein kinase BTK. Journal of Medicinal Chemistry. Available at: [Link]
-
Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current Pharmaceutical Design. Available at: [Link]
A Comprehensive Guide to Assessing the Selectivity Profile of 2-Amino-4-fluoro-6-phenoxypyrimidine
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge in the development of selective inhibitors.[2] Off-target effects of kinase inhibitors are a major source of toxicity and can limit their therapeutic window.[3] Therefore, a thorough and early assessment of a compound's selectivity profile is paramount.
This guide provides a comprehensive framework for evaluating the selectivity of 2-Amino-4-fluoro-6-phenoxypyrimidine, a novel small molecule inhibitor. While limited specific data exists for this particular compound, its aminopyrimidine core is a common scaffold in many kinase inhibitors.[4][5] This guide will, therefore, use this compound as a case study to delineate a best-practice, multi-tiered approach for selectivity profiling that can be adapted for other novel kinase inhibitors. We will explore the causality behind experimental choices, from broad kinome screening to detailed cell-based validation, providing a self-validating system for robust and reliable data generation.
I. Foundational Strategy: A Multi-Pronged Approach to Selectivity Profiling
A robust assessment of kinase inhibitor selectivity cannot rely on a single assay. A tiered approach, integrating biochemical and cell-based methods, is essential to build a comprehensive and physiologically relevant profile.[2][6]
-
Tier 1: Broad Kinome Screening (Biochemical) . The initial step involves screening the compound against a large, representative panel of kinases to identify potential on- and off-targets.[7][8] This provides a broad, unbiased view of the compound's interaction space across the kinome.
-
Tier 2: IC50 Determination and Validation (Biochemical) . For hits identified in the initial screen, full-dose response curves are generated to determine the IC50 values, providing a quantitative measure of potency.
-
Tier 3: Cellular Target Engagement and Pathway Analysis (Cell-based) . Moving into a more physiological context, cell-based assays are crucial to confirm that the compound engages its intended target in a cellular environment and to assess its impact on downstream signaling pathways.[9][10]
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
II. Tier 1 & 2: In-Depth Biochemical Profiling
The initial biochemical screens are the cornerstone of understanding a compound's selectivity. For this compound, we will hypothesize a primary target of p38α (MAPK14) for illustrative purposes, a common target for aminopyrimidine-based inhibitors.[11] As a comparator, we will use a well-characterized p38 inhibitor, such as SB203580.
Experimental Protocol: Large-Scale Kinase Panel Screen
A radiometric assay, such as the ³³P-ATP filter binding assay, is a robust and widely used method for this purpose.[6][7]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound and the reference compound in 100% DMSO.
-
Assay Plate Preparation : In a 96-well plate, add the kinase, substrate, and buffer.
-
Compound Addition : Add the test compounds at a final concentration of 1 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation : Start the kinase reaction by adding ³³P-ATP.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture : Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Detection : Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.
Data Presentation: Hypothetical Kinome Scan Data
The results of the initial screen can be visualized in a "kinome map" or summarized in a table. For clarity, a tabular format is presented below, highlighting hits with >80% inhibition at 1 µM.
| Kinase Family | Kinase Target | This compound (% Inhibition @ 1µM) | SB203580 (% Inhibition @ 1µM) |
| CMGC | p38α (MAPK14) | 98 | 99 |
| p38β (MAPK11) | 85 | 95 | |
| JNK1 | 45 | 60 | |
| ERK2 | 10 | 5 | |
| TK | SRC | 75 | 20 |
| ABL1 | 30 | 15 | |
| AGC | PKA | 15 | 10 |
| AKT1 | 5 | 2 |
IC50 Determination for Key Targets
Following the initial screen, a full 10-point dose-response curve is generated for the primary target (p38α) and any significant off-targets (p38β and SRC in this hypothetical case).
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | SRC IC50 (nM) |
| This compound | 50 | 250 | 800 |
| SB203580 | 40 | 200 | >10,000 |
This data allows for the calculation of a Selectivity Score (S-score) , which provides a quantitative measure of selectivity. A common method is S(10), which is the number of kinases with an IC50 of less than 10 times the primary target IC50, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
III. Tier 3: Cellular Assays for Physiological Relevance
Biochemical assays, while essential, are performed in a simplified, artificial environment. Cellular assays are critical to confirm target engagement and functional effects in a more complex biological system.[2][9]
Experimental Protocol: Cellular Target Engagement
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase in living cells.[9]
-
Cell Preparation : Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the kinase of interest as a NanoLuc® luciferase fusion protein.
-
Compound Treatment : Add serial dilutions of the test compound to the cells.
-
Tracer Addition : Add the NanoBRET™ tracer, a fluorescently labeled ATP-competitive ligand that also binds to the kinase.
-
Incubation : Incubate at 37°C in a CO2 incubator.
-
Detection : Measure both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis : Calculate the BRET ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.
Downstream Signaling Pathway Analysis
To confirm that target engagement translates to a functional effect, we can analyze the phosphorylation status of downstream substrates. For our hypothetical p38α target, a key downstream substrate is MAPKAPK2 (MK2).
Caption: The p38 signaling pathway and the point of inhibition.
Western Blot Protocol:
-
Cell Culture and Treatment : Culture an appropriate cell line (e.g., THP-1 monocytes) and treat with this compound or the reference compound for 1-2 hours.
-
Stimulation : Stimulate the p38 pathway with an agonist like anisomycin or LPS.
-
Cell Lysis : Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting : Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Probe the membrane with primary antibodies against phospho-MK2 (Thr334) and total MK2.
-
Detection : Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities to determine the ratio of phosphorylated to total protein. A potent and selective p38 inhibitor should show a dose-dependent decrease in MK2 phosphorylation.
IV. Synthesizing the Data: An Expert Assessment
The culmination of this multi-tiered approach provides a comprehensive selectivity profile for this compound. The biochemical data provides a broad overview of potential interactions, while the cellular assays confirm on-target activity in a more physiologically relevant setting.
Based on our hypothetical data, this compound is a potent inhibitor of p38α with moderate selectivity against the closely related p38β and weaker off-target activity against SRC. The cellular data would need to confirm that the biochemical potency translates to cellular target engagement and inhibition of downstream signaling at similar concentrations.
Discrepancies between biochemical and cellular data are not uncommon and can arise from factors such as cell permeability, efflux pumps, and intracellular ATP concentrations.[6] Investigating such discrepancies can provide valuable insights into the compound's drug-like properties.
References
-
Bamborough, P., & Drewry, D. H. (2011). A case for kinase selectivity. Journal of medicinal chemistry, 54(1), 1-4. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Moreaux, J., et al. (2020). Kinome expression profiling to target new therapeutic avenues in multiple myeloma. Haematologica, 105(3), e116-e120. [Link]
-
Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of medicinal chemistry, 55(17), 7772–7785. [Link]
-
Vilar, S., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of medicinal chemistry, 64(11), 7486–7513. [Link]
-
Henry, J. R., et al. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of medicinal chemistry, 41(22), 4196–4198. [Link]
-
Ferreira, R. S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS medicinal chemistry letters, 10(5), 826–831. [Link]
-
El-Gazzar, M. G., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules (Basel, Switzerland), 28(15), 5801. [Link]
Sources
- 1. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2-Aminopyrimidine Derivatives in Preclinical Animal Models
For researchers and drug development professionals, the 2-aminopyrimidine scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiparasitic effects. This guide provides a comparative analysis of the in vivo efficacy of various 2-aminopyrimidine derivatives, drawing upon key preclinical studies to illuminate the therapeutic potential and experimental considerations for this important class of molecules. While direct in vivo efficacy data for 2-Amino-4-fluoro-6-phenoxypyrimidine is not extensively available in the public domain, this guide will focus on structurally related analogs to provide a predictive framework and methodological blueprint for its future evaluation.
The 2-Aminopyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have long been exploited in medicine. The 2-aminopyrimidine moiety, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal anchor for designing targeted therapies. The diverse substitutions at the 4, 5, and 6 positions of the pyrimidine ring allow for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, leading to a broad range of biological activities.
Comparative In Vivo Efficacy in Oncology
Numerous 2-aminopyrimidine derivatives have been investigated for their potential as anticancer agents. These compounds often target key signaling pathways involved in cell proliferation and survival.
Case Study: 2,4-Diaminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors
A series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim (PTX) have been evaluated as inhibitors of DHFR, a critical enzyme in nucleotide synthesis and a validated target for cancer therapy.[1] In a comparative study, the in vivo antitumor activity of these compounds was assessed in mouse models.
Experimental Protocol: Xenograft Tumor Model
A standard experimental workflow for evaluating the in vivo antitumor efficacy of 2-aminopyrimidine derivatives is the xenograft model.
Caption: Workflow for in vivo antitumor efficacy studies.
Data Summary: Antitumor Activity of DHFR Inhibitors
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Piritrexim (PTX) | Mice with L1210 leukemia | 20 mg/kg/day, i.p. | Increased lifespan by 119% | [1] |
| Analogue 21 (2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine) | Mice with L1210 leukemia | 10 mg/kg/day, i.p. | Increased lifespan by 135% | [1] |
These results demonstrate that subtle structural modifications to the 2-aminopyrimidine scaffold can lead to significant improvements in in vivo efficacy.[1]
Emerging Anticancer 2-Aminopyrimidine Derivatives
Recent studies have explored novel 2-aminopyrimidine derivatives with diverse mechanisms of action. For example, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against HCT116 and MCF7 cell lines, with some compounds showing promising EC50 values.[2] While in vivo data for these specific compounds is not yet available, their in vitro potency warrants further investigation in animal models.[2] Similarly, novel 2-amino-4-aryl-6-pyridopyrimidines have demonstrated high anti-proliferative activity in various cancer cell lines.[3]
Comparative In Vivo Efficacy in Inflammatory Diseases
The anti-inflammatory properties of 2-aminopyrimidine derivatives have also been a subject of interest. These compounds often modulate inflammatory signaling pathways, such as the production of nitric oxide (NO).
Case Study: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of iNOS, an enzyme implicated in the pathophysiology of various inflammatory conditions.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model
A common model to assess in vivo anti-inflammatory activity is the LPS-induced inflammation model in rodents.
Caption: LPS-induced inflammation model workflow.
Data Summary: In Vivo iNOS Inhibition
| Compound | Animal Model | Dosing Regimen | Effect on NO Production | Reference |
| 2-Amino-4-methylpyridine | Conscious rats | 0.009 mg/kg/min, i.v. infusion | ID50 for inhibiting LPS-induced plasma nitrate rise | [4] |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | Conscious rats | 0.047 mg/kg/min, i.v. infusion | ID50 for inhibiting LPS-induced plasma nitrate rise | [4] |
| Aminoguanidine | Conscious rats | 0.077 mg/kg/min, i.v. infusion | ID50 for inhibiting LPS-induced plasma nitrate rise | [4] |
The data indicates that 2-amino-4-methylpyridine is a potent in vivo inhibitor of iNOS, demonstrating greater potency than established inhibitors like L-NIL and aminoguanidine in this model.[4] Furthermore, 5-substituted 2-amino-4,6-dichloropyrimidines have shown potent inhibition of immune-activated NO production in vitro, with 5-fluoro-2-amino-4,6-dichloropyrimidine being the most effective with an IC50 of 2 µM.[5] These findings suggest that this class of compounds holds promise for the development of novel anti-inflammatory agents.[5]
Comparative In Vivo Efficacy in Other Therapeutic Areas
The versatility of the 2-aminopyrimidine scaffold extends to other disease areas, including infectious diseases and metabolic disorders.
Antiparasitic Activity
A series of 2,4-diaminopyrimidines were found to have in vivo efficacy against Trypanosoma brucei in an acute mouse model.[6] This highlights the potential of this chemical class in developing new treatments for neglected tropical diseases.
GPR119 Agonism for Diabetes
Novel 4-amino-2-phenylpyrimidine derivatives have been evaluated as agonists of GPR119, a G protein-coupled receptor involved in glucose homeostasis. One advanced analog, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol, improved glucose tolerance at a dose of 1 mg/kg orally in mice and demonstrated an excellent antidiabetic effect in diabetic kk/Ay mice after one week of daily treatment.[7]
Future Directions and Considerations
The studies highlighted in this guide underscore the significant therapeutic potential of 2-aminopyrimidine derivatives across multiple disease areas. For researchers working with novel compounds like this compound, the following considerations are crucial for successful in vivo evaluation:
-
Target Identification and Validation: A clear understanding of the molecular target and its role in the disease pathology is essential for designing relevant in vivo studies.
-
Pharmacokinetic Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for selecting appropriate dosing regimens and routes of administration.
-
Animal Model Selection: The choice of animal model should accurately reflect the human disease state to ensure the clinical relevance of the preclinical findings.
-
Biomarker Development: Identifying and validating relevant biomarkers can provide early indications of a compound's biological activity and help to establish a dose-response relationship.
By leveraging the knowledge gained from related 2-aminopyrimidine derivatives and adhering to rigorous experimental design, the in vivo efficacy and therapeutic potential of novel compounds can be effectively evaluated, paving the way for the development of next-generation medicines.
References
- Bryant, C., et al. (2014). Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity.
- Dal Ben, D., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(23), 17369-17388.
- Perina, D., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 20(8), 1278-1286.
- Perales, J. B., et al. (2011). SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. Bioorganic & Medicinal Chemistry Letters, 21(10), 2816-2819.
- Mori, H., et al. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Anticancer Drugs, 11(8), 653-657.
- Wang, X., et al. (2022). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic Chemistry, 128, 106093.
- Kim, J., et al. (2022).
- Luedtke, J. J., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453.
- Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5396-5408.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133502.
- Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805.
- Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5133.
- Basavaraj, et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
- Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(22), 4348-4356.
- Phillips, G. B., et al. (1998). Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3,5-difluoro-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylglycine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. Journal of Medicinal Chemistry, 41(19), 3557-3562.
- Southan, G. J., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 117(4), 619-632.
- Southan, G. J., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 117(4), 619-632.
- Weiss, L. M., et al. (2004). In vitro and in vivo evaluation of aminopeptidase inhibitors as antimicrosporidial therapies. Antimicrobial Agents and Chemotherapy, 48(8), 2961-2969.
- Lind, K., et al. (2016). Amphipathic β2,2-Amino Acid Derivatives Suppress Infectivity and Disrupt the Intracellular Replication Cycle of Chlamydia pneumoniae. PLoS ONE, 11(6), e0157306.
Sources
- 1. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Amino-4-fluoro-6-phenoxypyrimidine
For the Researcher, Scientist, and Drug Development Professional: An In-depth Analysis of Synthetic Strategies
The strategic synthesis of 2-Amino-4-fluoro-6-phenoxypyrimidine, a substituted pyrimidine, is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of therapeutic agents. The introduction of fluorine and phenoxy moieties can profoundly influence the molecule's physicochemical properties, such as metabolic stability, binding affinity, and overall pharmacological profile. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits and challenges of each approach.
Introduction to the Synthetic Challenge
The synthesis of asymmetrically substituted pyrimidines, such as this compound, necessitates a carefully orchestrated sequence of reactions to ensure regiochemical control. The core of the synthetic problem lies in the selective introduction of three different substituents—an amino group, a fluorine atom, and a phenoxy group—onto the pyrimidine ring. This guide will explore two primary strategies: a classical approach starting from a dichlorinated pyrimidine and a more convergent route commencing with a trifluorinated precursor.
Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr) from 2-Amino-4,6-dichloropyrimidine
This route leverages the well-established chemistry of 2-amino-4,6-dichloropyrimidine, a readily accessible starting material. The synthesis involves the sequential displacement of the two chlorine atoms with the desired phenoxy and fluoro groups. The key to this approach is controlling the regioselectivity of the substitutions.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, proceeding via a dichlorinated intermediate.
Experimental Protocols and Mechanistic Rationale
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
The initial step involves the conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative. This is a standard transformation in heterocyclic chemistry.
-
Protocol: To 2-amino-4,6-dihydroxypyrimidine, add phosphorus oxychloride (POCl₃) and a catalytic amount of an amine base such as N,N-dimethylaniline. The mixture is heated, typically at reflux, to drive the reaction to completion.[1][2][3] Upon cooling, the excess POCl₃ is carefully quenched, and the product is isolated.
-
Expertise & Experience: The use of an amine base accelerates the reaction. The reaction is highly exothermic upon quenching and requires careful handling. The product is typically a stable, crystalline solid that can be purified by recrystallization.
Step 2: Selective Mono-phenoxylation
This step aims to replace one of the chlorine atoms with a phenoxy group. Achieving mono-substitution is critical to the success of this route.
-
Protocol: 2-Amino-4,6-dichloropyrimidine is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). One equivalent of sodium phenoxide is added, and the reaction is stirred at a controlled temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the yield of the mono-substituted product.[4][5][6]
-
Trustworthiness: The principle of selective mono-substitution on 2-amino-4,6-dichloropyrimidine with various nucleophiles is well-documented.[6][7] By carefully controlling the stoichiometry of the nucleophile and the reaction temperature, high yields of the mono-substituted product can be achieved.
Step 3: Halogen Exchange (Halex) Fluorination
The final step is the conversion of the remaining chloro group to a fluoro group.
-
Protocol: The 2-amino-4-chloro-6-phenoxypyrimidine is heated with a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction.
-
Authoritative Grounding: Halex reactions are a common method for introducing fluorine into aromatic systems. The higher bond strength of the C-F bond compared to the C-Cl bond provides the thermodynamic driving force for this exchange.
Data Summary for Route 1
| Step | Reaction | Reagents & Conditions | Typical Yield | Key Considerations |
| 1 | Chlorination | POCl₃, N,N-dimethylaniline, reflux | >80% | Exothermic quench; corrosive reagent. |
| 2 | Phenoxylation | NaOPh (1 eq.), DMF, controlled temp. | 60-80% | Stoichiometric control is crucial to avoid di-substitution. |
| 3 | Fluorination | KF, phase-transfer catalyst, high temp. | Moderate | Optimization of reaction conditions is likely required. |
Route 2: Convergent Synthesis from 2,4,6-Trifluoropyrimidine
This alternative approach begins with a fully activated pyrimidine ring and introduces the substituents in a stepwise manner. This strategy can offer advantages in terms of reaction efficiency and selectivity.
Workflow for Route 2
Caption: Synthetic workflow for Route 2, starting from a trifluorinated pyrimidine.
Experimental Protocols and Mechanistic Rationale
Step 1: Selective Mono-amination of 2,4,6-Trifluoropyrimidine
The first step involves the selective reaction of the highly electrophilic 2,4,6-trifluoropyrimidine with an amino source.
-
Protocol: 2,4,6-Trifluoropyrimidine is reacted with a controlled amount of aqueous ammonia at a low temperature. The reaction is highly regioselective due to the electronic properties of the pyrimidine ring.
-
Expertise & Experience: In related systems like 5-chloro-2,4,6-trifluoropyrimidine, amination occurs preferentially at the 4-position.[8][9] For the symmetrical 2,4,6-trifluoropyrimidine, substitution at any of the three positions is electronically similar, but the 4- and 6-positions are generally more susceptible to nucleophilic attack than the 2-position in many pyrimidine systems. Careful control of the stoichiometry and temperature is necessary to favor mono-amination.
Step 2: Selective Mono-phenoxylation of 2-Amino-4,6-difluoropyrimidine
The resulting 2-amino-4,6-difluoropyrimidine is then reacted with a phenoxide nucleophile.
-
Protocol: 2-Amino-4,6-difluoropyrimidine is dissolved in a polar aprotic solvent, and one equivalent of sodium phenoxide is added. The reaction is monitored to ensure the selective displacement of one fluorine atom.
-
Trustworthiness: The two fluorine atoms in 2-amino-4,6-difluoropyrimidine are chemically equivalent, simplifying the regioselectivity of this step. The key is to control the reaction to prevent di-substitution. The electron-donating amino group will slightly deactivate the ring towards further substitution, aiding in achieving mono-substitution.
Data Summary for Route 2
| Step | Reaction | Reagents & Conditions | Typical Yield | Key Considerations |
| 1 | Amination | Aqueous NH₃ (controlled stoichiometry), low temp. | Good | Potential for di- and tri-amination if not controlled. |
| 2 | Phenoxylation | NaOPh (1 eq.), DMF | Good | Control of stoichiometry is key. |
Comparative Analysis and Conclusion
| Feature | Route 1 (Phenoxylation then Fluorination) | Route 2 (from Trifluoropyrimidine) |
| Number of Steps | 3 | 2 |
| Starting Material | 2-Amino-4,6-dihydroxypyrimidine | 2,4,6-Trifluoropyrimidine |
| Key Intermediates | 2-Amino-4,6-dichloropyrimidine, 2-Amino-4-chloro-6-phenoxypyrimidine | 2-Amino-4,6-difluoropyrimidine |
| Potential Yield | Moderate to Good | Good |
| Key Challenges | Achieving selective mono-phenoxylation; optimizing the final fluorination step. | Controlling the initial mono-amination to avoid over-reaction. |
| Advantages | Utilizes a very common and inexpensive starting material. | More convergent, fewer steps. The high reactivity of the starting material may allow for milder conditions. |
Recommendation:
Both routes present viable strategies for the synthesis of this compound. Route 2, starting from 2,4,6-trifluoropyrimidine, appears to be the more elegant and potentially more efficient approach due to its convergent nature and fewer synthetic steps. The challenge of controlling the initial mono-amination is significant but likely manageable with careful control of reaction conditions.
Route 1 remains a solid, classical alternative , particularly if the starting 2-amino-4,6-dihydroxypyrimidine is readily available in large quantities. The success of this route hinges on the effective control of the selective mono-phenoxylation and the subsequent optimization of the halogen exchange fluorination.
Ultimately, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. Both routes offer a logical and scientifically sound basis for the preparation of this valuable substituted pyrimidine.
References
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
-
PrepChem (2023). Synthesis of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine. [Link]
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. DE10249946B4.
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. US20060035913A1.
-
Ellsworth, E. L., et al. (2010). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters, 20(15), 4473-4475. [Link]
-
Taha, M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(18), 3318. [Link]
-
Jansa, P., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(8), 3746-3756. [Link]
-
ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102213. [Link]
-
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. [Link]
-
Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. ResearchGate. [Link]
-
Santiago, V., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11496-11519. [Link]
- Process for preparing 2-amino-4,6-dichloropyrimidine. US5698695A.
-
Utkina, E., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(19), 4436. [Link]
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. CN102898382A.
-
Al-Hourani, B. J., et al. (2019). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6- DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Pharmacophore, 10(5), 64-74. [Link]
-
Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892. [Link]
-
Al-Zaydi, K. R., et al. (2012). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact Factor, 2(4), 1-10. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
C2-Selective SNH Amination of Pyrimidines through Selective Iminium Formation. ResearchGate. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. [Link]
- Preparation method of fluoropyridine compounds. CN102898358A.
-
United States Patent (19). [Link]
-
Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1840. [Link]
-
Ng, C. H., et al. (2008). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1659. [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking a Novel KRAS G12C Inhibitor: A Comparative Guide for Drug Development Professionals
A Senior Application Scientist's In-Depth Technical Guide to the Preclinical Evaluation of 2-Amino-4-fluoro-6-phenoxypyrimidine Against Standard-of-Care Drugs Sotorasib and Adagrasib.
Introduction: The KRAS G12C Challenge and a Novel Candidate
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] Mutations in the KRAS gene are among the most common oncogenic drivers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2][3][4] This mutation, a glycine-to-cysteine substitution at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival signals through pathways like the MAPK/ERK and PI3K/AKT cascades.[5][6]
The recent approvals of Sotorasib (Lumakras™) and Adagrasib (Krazati™) have marked a paradigm shift in the treatment of KRAS G12C-mutated cancers, validating the therapeutic potential of directly targeting this mutant oncoprotein.[7][8] These covalent inhibitors selectively bind to the mutant cysteine residue, trapping the KRAS G12C protein in its inactive, GDP-bound state.[9][10]
This guide introduces a novel investigational compound, this compound, as a potential next-generation KRAS G12C inhibitor. We will provide a comprehensive framework for its head-to-head preclinical benchmarking against the current standards of care, Sotorasib and Adagrasib. Our focus will be on the critical in vitro and in vivo assays necessary to build a robust data package for this candidate, with an emphasis on the scientific rationale behind each experimental choice.
Mechanism of Action: Covalent Inhibition of the "Undruggable"
The core mechanism of Sotorasib and Adagrasib involves the irreversible covalent modification of the cysteine-12 residue in the KRAS G12C mutant protein.[3][5] This is achieved through a reactive acrylamide "warhead" that forms a stable bond with the thiol group of the cysteine. This covalent binding event allosterically alters the conformation of the protein, locking it in the inactive GDP-bound state and preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP.[9][11] The result is a shutdown of downstream oncogenic signaling.
Our investigational compound, this compound, is hypothesized to share this covalent binding mechanism. The pyrimidine core and its substitutions are designed to optimize interactions within the Switch-II pocket of the inactive KRAS G12C protein, a cryptic groove that is exposed in the GDP-bound state.[3][10]
Signaling Pathway of KRAS G12C Inhibition
Caption: Covalent inhibitors trap KRAS G12C in an inactive state, blocking downstream signaling.
Comparative In Vitro Studies: Establishing Potency and Selectivity
The initial phase of benchmarking involves a suite of in vitro assays to quantify the potency, selectivity, and cellular effects of this compound in direct comparison to Sotorasib and Adagrasib.
Biochemical Assays: Target Engagement and Enzyme Inhibition
The foundational question is whether our candidate compound directly and potently interacts with the KRAS G12C protein.
Experimental Protocol: KRAS G12C Nucleotide Exchange Assay
-
Objective: To measure the ability of the inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the purified recombinant KRAS G12C protein, mediated by the guanine nucleotide exchange factor SOS1.
-
Materials: Recombinant human KRAS G12C protein, recombinant human SOS1 (catalytic domain), GDP, mant-GTP.
-
Procedure:
-
Pre-incubate KRAS G12C-GDP with varying concentrations of this compound, Sotorasib, or Adagrasib for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
Initiate the exchange reaction by adding SOS1 and mant-GTP.
-
Monitor the increase in fluorescence resonance energy transfer (FRET) or fluorescence polarization over time, which is proportional to the amount of mant-GTP bound to KRAS G12C.
-
Calculate the IC50 value, representing the concentration of inhibitor required to reduce the rate of nucleotide exchange by 50%.
-
Rationale: This assay directly assesses the functional consequence of the inhibitor binding to KRAS G12C. A lower IC50 value indicates higher potency. Comparing the IC50 values will provide the first quantitative measure of our candidate's biochemical potency against the standards of care.
Cell-Based Assays: Quantifying Anti-Proliferative Effects
Moving from a purified protein system to a cellular context is crucial to understand the compound's ability to cross cell membranes and inhibit KRAS G12C in its native environment.
Experimental Protocol: Cell Viability/Proliferation Assay
-
Objective: To determine the concentration-dependent effect of the inhibitors on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation.
-
Cell Lines:
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, Sotorasib, or Adagrasib for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound in each cell line.
-
Rationale: This assay provides a measure of the compound's cellular potency. A key indicator of a successful candidate is a significantly lower GI50/IC50 in KRAS G12C mutant cell lines compared to wild-type lines, demonstrating on-target selectivity and minimizing potential off-target toxicity.[13]
Target Engagement and Pathway Modulation in Cells
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, we must demonstrate target engagement and downstream pathway inhibition within the cell.
Experimental Protocol: Western Blot Analysis of KRAS Signaling
-
Objective: To visualize the inhibition of KRAS downstream signaling pathways upon treatment with the inhibitors.
-
Cell Line: NCI-H358 or another responsive KRAS G12C mutant cell line.
-
Procedure:
-
Treat cells with the respective IC50 concentrations of each inhibitor for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blotting using antibodies against:
-
Phospho-ERK (p-ERK) and total ERK.
-
Phospho-AKT (p-AKT) and total AKT.
-
A loading control (e.g., GAPDH or β-actin).
-
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Rationale: A successful KRAS G12C inhibitor should lead to a rapid and sustained decrease in the levels of p-ERK and p-AKT, providing direct evidence of on-target pathway modulation.[13][14]
Comparative In Vitro Data Summary
| Parameter | This compound | Sotorasib | Adagrasib |
| Biochemical IC50 (KRAS G12C Nucleotide Exchange) | [Hypothetical Data] | ~10 nM | ~15 nM |
| Cellular GI50 (NCI-H358, KRAS G12C) | [Hypothetical Data] | ~13 nM | ~18 nM[12] |
| Cellular GI50 (A549, KRAS WT) | [Hypothetical Data] | >10 µM | >10 µM |
| p-ERK Inhibition (NCI-H358, at IC50) | [Hypothetical Data] | >90% | >90% |
Comparative In Vivo Studies: Assessing Efficacy in Preclinical Models
Demonstrating anti-tumor activity in living organisms is a critical step. The choice of in vivo model is paramount for obtaining clinically relevant data.
Xenograft Models: The Workhorse of In Vivo Efficacy Testing
Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard initial step for evaluating in vivo efficacy.
Experimental Protocol: NCI-H358 Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent compared to Sotorasib and Adagrasib in a KRAS G12C-mutant NSCLC xenograft model.
-
Animal Model: Athymic nude or SCID mice.
-
Procedure:
-
Subcutaneously implant NCI-H358 cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle control (orally, daily).
-
This compound (dose and schedule to be determined by pharmacokinetic studies).
-
Sotorasib (e.g., 100 mg/kg, orally, daily).
-
Adagrasib (e.g., 100 mg/kg, orally, daily).
-
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, calculate Tumor Growth Inhibition (TGI).
-
Rationale: This experiment provides the primary evidence of in vivo anti-tumor activity. Key metrics for comparison are the extent of tumor growth inhibition and any observed tumor regression. Monitoring body weight is crucial for assessing tolerability and potential toxicity.[13][15]
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a standard cell line-derived xenograft (CDX) efficacy study.
Pharmacokinetic and Safety Profiles
A potent and effective molecule is only viable as a drug if it has favorable pharmacokinetic (PK) properties and an acceptable safety profile.
Pharmacokinetic Comparison
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
-
Objective: To determine and compare the key PK parameters of the three compounds after oral administration.
-
Animal Model: Healthy mice (e.g., C57BL/6).
-
Procedure:
-
Administer a single oral dose of each compound.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the drug using LC-MS/MS.
-
Calculate key PK parameters.
-
Rationale: This study is essential for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME). Key parameters like half-life (t½), maximum plasma concentration (Cmax), and overall exposure (AUC) will inform dosing schedules for efficacy studies and predict human PK. Adagrasib, for instance, has a notably longer half-life than Sotorasib (23 hours vs. 5 hours), which may have clinical implications.[16][17]
Comparative Pharmacokinetic Parameters
| Parameter | This compound | Sotorasib | Adagrasib |
| Half-life (t½, human) | [Hypothetical Data] | ~5.5 hours[18] | ~23 hours[16][17] |
| Oral Bioavailability (F%) | [Hypothetical Data] | Moderate[10] | 26-63% (in animals)[16] |
| Metabolism | [Hypothetical Data] | Primarily CYP3A4[18] | Primarily CYP3A4[2][19] |
| CNS Penetration | [Hypothetical Data] | Low | Potential for CNS penetration[20][21] |
Conclusion: Building a Case for a Best-in-Class Candidate
This guide has outlined a comprehensive, multi-faceted strategy for benchmarking the novel investigational compound, this compound, against the established KRAS G12C inhibitors, Sotorasib and Adagrasib. By systematically evaluating biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic properties, researchers can build a robust data package.
The ultimate goal is to identify not just a "me-too" compound, but a potential best-in-class therapeutic. A successful candidate would ideally demonstrate superior potency, an improved pharmacokinetic profile (e.g., longer half-life for less frequent dosing), better tolerability, or unique advantages such as CNS penetration to treat brain metastases, a known challenge in NSCLC.[21] The rigorous, comparative approach detailed herein provides the logical and scientifically sound framework necessary to make these critical assessments and guide the future development of novel cancer therapies.
References
- Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (2022-07-28). Source not available.
-
Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC. (n.d.). National Institutes of Health. [Link]
-
What is the mechanism of Adagrasib? (2024-07-17). Patsnap Synapse. [Link]
-
What is the mechanism of action of Sotorasib? (2025-03-07). Patsnap Synapse. [Link]
-
What is the mechanism of Sotorasib? (2024-07-17). Patsnap Synapse. [Link]
-
What is Adagrasib used for? (2024-06-14). Patsnap Synapse. [Link]
-
Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. (2021-10-07). Dovepress. [Link]
-
Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. (n.d.). Frontiers. [Link]
-
Sotorasib is First KRAS Inhibitor Approved by FDA. (2021-06-25). National Cancer Institute. [Link]
-
Adagrasib. (2023-10-04). National Institutes of Health. [Link]
-
KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. (n.d.). AACR Journals. [Link]
-
Adagrasib – Mechanism of Action and Synthesis. (2023-09-29). YouTube. [Link]
-
Preclinical pharmacodynamics and pharmacokinetics of KRAS G12C inhibitors. (n.d.). ResearchGate. [Link]
-
Main pharmacokinetics characteristic and dose of KRAS G12C inhibitors... (n.d.). ResearchGate. [Link]
-
Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRAS G12C Mutation from Phase 1 and Phase 2 Studies. (2025-01-13). PubMed. [Link]
-
Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC. (2022-12-30). BioWorld. [Link]
-
An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. (n.d.). PubMed Central. [Link]
-
Evaluation of KRAS G12C Inhibitor Responses in Novel Murine KRAS G12C Lung Cancer Cell Line Models. (2022-08-20). bioRxiv. [Link]
-
Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS. (2024-01-05). National Institutes of Health. [Link]
-
(PDF) KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. (2018-10-24). ResearchGate. [Link]
-
Full article: Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
New KRAS inhibitor shows promise in NSCLC. (2022-07-13). MDedge. [Link]
-
For patients with KRAS G12C mutated NSCLC, how would you decide between using targeted therapy with sotorasib vs adagrasib? (n.d.). theMednet. [Link]
-
The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. (n.d.). AACR Journals. [Link]
-
KRAS G12C Inhibitors Show Promise as Second-Line Treatment of NSCLC. (2023-11-27). Targeted Oncology. [Link]
-
In vitro functional analysis of the KRAS G12C & G12V model. (A)... (n.d.). ResearchGate. [Link]
-
Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer. (2023-03-07). PubMed Central. [Link]
Sources
- 1. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Adagrasib used for? [synapse.patsnap.com]
- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 6. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New KRAS inhibitor shows promise in NSCLC | MDedge [mdedge.com]
- 18. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. For patients with KRAS G12C mutated NSCLC, how would you [themednet.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-fluoro-6-phenoxypyrimidine for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, fluorinated pyrimidines represent a class of molecules with significant applications, particularly in medicinal chemistry, due to their potential biological activity.[1][2][3] However, with the utility of such specialized compounds comes the critical responsibility of their safe handling and proper disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Amino-4-fluoro-6-phenoxypyrimidine, ensuring the safety of laboratory personnel and adherence to environmental regulations.
I. Hazard Assessment and Characterization
Based on analogous compounds such as 2-amino-4-chloro-6-methylpyrimidine and 2-amino-4,6-dimethoxypyrimidine, this compound should be presumed to possess the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4]
-
Potential Cytotoxicity: Fluorinated pyrimidines are a class of compounds known for their cytotoxic potential, which warrants careful handling to avoid exposure.[1][2][3]
Due to the presence of a carbon-fluorine bond, this compound may be persistent in the environment, a characteristic of many organofluorine compounds.[6]
Table 1: Assumed Hazard Profile and Required Precautions
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant | Chemically resistant gloves (e.g., nitrile), lab coat. | Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[4][7] |
| Eye Irritant | Safety glasses with side shields or chemical goggles. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |
| Respiratory Irritant | Use in a well-ventilated area or a chemical fume hood. | Move person to fresh air. If breathing is difficult, seek medical attention.[4] |
| Potential Cytotoxicity | All PPE listed above. | In case of exposure, seek immediate medical advice. |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with collection by a licensed waste disposal service.
A. Waste Minimization
The most effective way to manage chemical waste is to minimize its generation. This can be achieved by:
-
Prudent Purchasing: Order only the quantity of the chemical required for your experiments.
-
Scale of Experiments: Where possible, reduce the scale of experiments to minimize the volume of waste produced.
B. Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste of this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips).
-
Container Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing agents or strong acids.
C. Storage of Chemical Waste
Proper storage of hazardous waste pending disposal is a critical safety measure.
-
Secure and Ventilated Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated area. This should be a satellite accumulation area for hazardous waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a spill tray, to contain any potential leaks.
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of vapors or dust.
D. Final Disposal
The final step in the disposal process is to entrust the waste to a professional and licensed hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide Documentation: Accurately complete all required waste disposal forms, providing a full description of the waste and its known or suspected hazards.
The likely method of disposal for this compound is high-temperature incineration. This method is often used for halogenated organic compounds to ensure their complete destruction.
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
III. Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, prompt and appropriate action is essential.
A. Spill Cleanup
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean a small spill, don the appropriate PPE, including gloves, goggles, and a lab coat. For larger spills or if there is a risk of airborne dust, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to cover and contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
B. Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyrimidine.
- ChemicalBook. (n.d.). 314029-36-2(this compound) Product Description.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.
- National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine.
- ChemicalBook. (n.d.). This compound | 314029-36-2.
- ECHEMI. (n.d.). 2-AMINO-4-CHLORO-6-PHENYLPYRIMIDINE SDS, 36314-97-3 Safety Data Sheets.
- National Institutes of Health (NIH). (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- University of Hertfordshire. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593).
- PubMed. (n.d.). The oral fluorinated pyrimidines.
- PubMed. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Protective Measures for Handling 2-Amino-4-fluoro-6-phenoxypyrimidine
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical intermediates are daily realities. Among these, 2-Amino-4-fluoro-6-phenoxypyrimidine stands as a key building block. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, experience-driven framework for the essential personal protective equipment (PPE) required when working with this compound, moving beyond a simple checklist to explain the why behind each recommendation.
Hazard Profile of this compound
A thorough understanding of a compound's hazard profile is the foundation of any robust safety protocol. While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from suppliers and analogous pyrimidine compounds indicate the following primary hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][5]
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of the powdered compound.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound, grounded in established safety standards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety goggles when there is a significant risk of splashes. | The compound is classified as a serious eye irritant.[1][2][3][4] Tightly fitting goggles prevent airborne particles from entering the eyes. A face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before each use. A flame-resistant lab coat or impervious clothing is mandatory.[6] | To prevent skin contact that can cause irritation.[1][2] Double gloving is recommended when handling larger quantities or during prolonged procedures.[7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used. | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][5] |
| Footwear | Closed-toe, chemical-resistant footwear.[5] | To protect against accidental spills. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is paramount to minimizing exposure risks. The following protocol outlines the essential steps for safely handling this compound.
Pre-Handling Preparations
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential dust or spills.
-
PPE Donning: Before entering the designated area, don the complete PPE ensemble as specified in the table above.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling Procedures
-
Weighing and Transfer: When weighing the compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles. Use appropriate tools (e.g., spatulas) to handle the solid material and avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
PPE Doffing: Remove PPE in a designated area, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat (turned inside out), and finally the eye and face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2][5]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All solid waste contaminated with this compound, including used weighing papers, contaminated gloves, and disposable lab coats, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Dispose of all waste in accordance with local, state, and federal regulations.
Visualizing the Safety Workflow
To aid in the clear communication of these critical safety procedures, the following diagrams illustrate the recommended PPE ensemble and the procedural flow for safe handling.
Caption: PPE Donning and Doffing Sequence.
References
- Benchchem. (n.d.). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
- TCI Chemicals. (2024, November 29). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-4-chloro-6-methylpyrimidine.
- Benchchem. (n.d.). Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 4-Amino-2,6-dimethoxypyrimidine.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- ChemicalBook. (n.d.). This compound | 314029-36-2.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
Sources
- 1. This compound | 314029-36-2 [amp.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
